molecular formula C19H21NO2 B1271973 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol CAS No. 849021-34-7

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Cat. No.: B1271973
CAS No.: 849021-34-7
M. Wt: 295.4 g/mol
InChI Key: YWDAXHITZJHBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDAXHITZJHBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375478
Record name 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-34-7
Record name α-[4-(1,1-Dimethylethyl)phenyl]-2-benzoxazoleethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849021-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, a molecule of interest for researchers and professionals in drug development and materials science. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction and Strategic Approach

The synthesis of this compound requires the strategic formation of a carbon-carbon bond between a benzoxazole moiety and a substituted phenyl ring, culminating in a secondary alcohol. The chosen synthetic route is a convergent three-step process designed for efficiency and high yield. This pathway commences with the preparation of two key intermediates: 4-tert-butylbenzaldehyde and 2-(chloromethyl)benzoxazole. The synthesis culminates in a Barbier reaction, a one-pot coupling that elegantly constructs the target molecule. This approach is favored over a traditional Grignard reaction due to the in-situ formation of the organometallic intermediate, which circumvents the potential instability of a pre-formed 2-(benzoxazolylmethyl)magnesium halide.

Overall Synthesis Pathway

The synthesis is logically divided into three primary stages, as depicted in the workflow diagram below. Each stage is optimized to produce the necessary precursors for the subsequent reaction, ensuring a streamlined and effective overall process.

Overall Synthesis Pathway cluster_0 Stage 1: Synthesis of 4-tert-butylbenzaldehyde cluster_1 Stage 2: Synthesis of 2-(chloromethyl)benzoxazole cluster_2 Stage 3: Barbier Reaction 4-tert-butyltoluene 4-tert-butyltoluene Oxidation Oxidation 4-tert-butyltoluene->Oxidation [O] 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Oxidation->4-tert-butylbenzaldehyde o-aminophenol o-aminophenol Cyclocondensation Cyclocondensation o-aminophenol->Cyclocondensation Ethyl chloroacetimidate HCl Ethyl chloroacetimidate HCl Ethyl chloroacetimidate HCl->Cyclocondensation 2-(chloromethyl)benzoxazole 2-(chloromethyl)benzoxazole Cyclocondensation->2-(chloromethyl)benzoxazole Barbier_aldehyde 4-tert-butylbenzaldehyde Barbier_Reaction Barbier_Reaction Barbier_aldehyde->Barbier_Reaction Barbier_chloride 2-(chloromethyl)benzoxazole Barbier_chloride->Barbier_Reaction Zn or Mg, THF Final_Product This compound Barbier_Reaction->Final_Product Barbier Reaction Mechanism cluster_0 Step 1: In-situ formation of the organometallic reagent cluster_1 Step 2: Nucleophilic attack cluster_2 Step 3: Protonation Benzoxazole-Cl 2-(chloromethyl)benzoxazole Organometallic [Benzoxazole-CH2-M-Cl] Benzoxazole-Cl->Organometallic Metal Insertion Metal Zn or Mg Organometallic_reagent [Benzoxazole-CH2-M-Cl] Aldehyde 4-tert-butylbenzaldehyde Intermediate Alkoxide intermediate Aldehyde->Intermediate Alkoxide Alkoxide intermediate Organometallic_reagent->Intermediate Final_Product This compound Alkoxide->Final_Product Work-up Protonation H3O+

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a heterocyclic compound featuring a benzoxazole core. The benzoxazole moiety is a significant scaffold in medicinal chemistry, known to be present in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The presence of the bulky tert-butylphenyl group and a chiral hydroxyl center in the structure of this compound suggests its potential for investigation in drug discovery and materials science. This guide provides a detailed overview of its physicochemical properties, offering a foundation for its application in research and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a central ethanol backbone. One carbon of the ethanol is attached to a 4-tert-butylphenyl group, and the other is linked to the 2-position of a benzoxazole ring.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanol
CAS Number 849021-34-7
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.38 g/mol
Synonyms 2-(Benzo[d]oxazol-2-yl)-1-(4-(tert-butyl)phenyl)ethan-1-ol

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 147-149 °C[4]
Boiling Point (Predicted) 443.7 ± 40.0 °C[4]
Density (Predicted) 1.144 ± 0.06 g/cm³[4]
pKa (Predicted) 13.78 ± 0.20[4]
Solubility

Due to its predominantly hydrophobic structure, this compound is expected to have low solubility in aqueous solutions.[5] Its solubility is anticipated to be higher in organic solvents. Benzoxazole derivatives are generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents.[6] For similar heterocyclic compounds, solubility can often be enhanced through the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[5]

Spectral Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex. Key predicted signals would include:

  • Tert-butyl protons: A sharp singlet around δ 1.3 ppm.

  • Methylene protons (-CH₂-): Diastereotopic protons adjacent to the chiral center, likely appearing as a complex multiplet.

  • Methine proton (-CH(OH)-): A multiplet, with its chemical shift influenced by hydrogen bonding.

  • Aromatic protons: A series of multiplets in the δ 7.0-8.0 ppm region corresponding to the protons on the benzoxazole and the 4-tert-butylphenyl rings.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the different carbon environments:

  • Tert-butyl carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.

  • Ethanol backbone carbons: Signals for the -CH(OH)- and -CH₂- carbons.

  • Aromatic carbons: A number of signals in the aromatic region (δ 110-160 ppm) for the carbons of the benzoxazole and substituted phenyl rings.

  • Benzoxazole C2 carbon: A characteristic signal in the downfield region, typically around δ 160-165 ppm.

FTIR Spectroscopy

The infrared spectrum would be characterized by absorption bands corresponding to its functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

  • C-H stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹.

  • C=N stretch: A characteristic absorption for the oxazole ring around 1600–1690 cm⁻¹.[7]

  • C-O stretch: Bands corresponding to the alcohol C-O and the benzoxazole ether C-O linkages.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z 295. Key fragmentation patterns for 2-substituted benzoxazoles often involve the stable benzoxazole ring system.[8]

Synthesis and Experimental Protocols

While a specific synthetic route for this compound is not detailed in the available literature, a plausible and widely used method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with an appropriate aldehyde or carboxylic acid.[9][10][11]

cluster_0 Synthesis Workflow 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation 4-tert-Butylphenylglyoxal 4-tert-Butylphenylglyoxal 4-tert-Butylphenylglyoxal->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Reduction Reduction Intermediate->Reduction e.g., NaBH4 Final Product Final Product Reduction->Final Product

Caption: Plausible synthetic workflow for the target compound.

Proposed Synthesis Protocol
  • Step 1: Condensation and Cyclization.

    • In a round-bottom flask, dissolve 2-aminophenol and 2-(4-tert-butylphenyl)-2-oxoacetaldehyde (or a suitable derivative) in a high-boiling point solvent such as toluene or under solvent-free conditions.[9]

    • Add a catalyst, which could be a Lewis acid or a solid-supported catalyst, to facilitate the reaction.[9]

    • Heat the reaction mixture to reflux or under microwave irradiation to promote condensation and subsequent cyclization to form the benzoxazole ring.[12]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the intermediate product, 1-(4-tert-butylphenyl)-2-(1,3-benzoxazol-2-yl)ethan-1-one, through filtration or extraction.

    • Purify the intermediate by column chromatography or recrystallization.

  • Step 2: Reduction of the Ketone.

    • Dissolve the purified intermediate in a suitable solvent like methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.

    • Allow the reaction to proceed until the starting material is consumed (monitored by TLC).

    • Quench the reaction carefully with water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Conclusion

This compound is a molecule with potential for further investigation in various scientific fields. This guide has consolidated the available and inferred physicochemical data to provide a comprehensive technical resource. The provided synthesis protocol, based on established methods for analogous compounds, offers a practical starting point for its preparation. Further experimental validation of the predicted properties is crucial for its full characterization and future applications.

References

  • Benchchem. (2025). Solvent effects and selection for benzoxazole formation reactions.
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21568.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Benchchem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • Siddiqui, N., et al. (2018).
  • Nguyen, V. T., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development, 10(1), 1-7.
  • JETIR. (2019).
  • Wikipedia. (2023). Benzoxazole.
  • Ramana, D. V., & Mahalakshmi, P. (1998). Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2433-2436.
  • Ngo, Q. A., et al. (2020). Microwave-assisted synthesis of 2-arylbenzoxazoles catalyzed by [Bmim]PF6 ionic liquid. ChemistrySelect, 5(29), 8981-8985.
  • Rocha, L. C., et al. (2013). Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society.
  • National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook.
  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.).
  • JETIR. (2019).
  • Siddiqui, N., et al. (2018).
  • Siddiqui, N., et al. (2018).
  • Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360.
  • ChemicalBook. (n.d.). This compound.

Sources

An In-Depth Technical Guide to 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a heterocyclic compound belonging to the benzoxazole family. Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the available technical information for this specific molecule, including its chemical identifiers, properties, a plausible synthetic route, and a discussion of its potential applications in the context of related benzoxazole compounds.

Chemical Identifiers and Physical Properties

While a dedicated PubChem entry for this compound is not currently available, key identifiers and properties have been compiled from various chemical supplier databases.

IdentifierValueSource
CAS Number 849021-34-7ChemicalBook
Molecular Formula C₁₉H₂₁NO₂ChemicalBook[1]
Molecular Weight 295.38 g/mol ChemicalBook[1]
Melting Point 147-149 °CChemicalBook
Boiling Point (Predicted) 443.7 ± 40.0 °CChemicalBook
Density (Predicted) 1.144 ± 0.06 g/cm³ChemicalBook

Note: Predicted values are based on computational models and may differ from experimental values.

For comparative purposes, the related compound 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol (CAS: 502625-49-2) has the following identifiers:[2]

IdentifierValue
PubChem CID 2778943
InChI InChI=1S/C16H12F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8,13,21H,9H2
InChIKey NHOGTCDKLUELSC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O

Synthesis Pathway

Proposed Synthesis: Aldol-Type Condensation

This proposed synthesis involves two main steps: the deprotonation of 2-methylbenzoxazole to form a nucleophilic intermediate, followed by its reaction with 4-tert-butylbenzaldehyde.

Synthesis cluster_step1 Step 1: Deprotonation of 2-Methylbenzoxazole cluster_step2 Step 2: Reaction with Aldehyde 2-Methylbenzoxazole 2-Methylbenzoxazole Intermediate 2-(Lithiomethyl)benzoxazole (Nucleophilic Intermediate) 2-Methylbenzoxazole->Intermediate Deprotonation Base Strong Base (e.g., n-BuLi, LDA) in THF Product_precursor Lithium alkoxide intermediate Intermediate->Product_precursor Nucleophilic Attack Aldehyde 4-tert-Butylbenzaldehyde Final_Product This compound Product_precursor->Final_Product Protonation Workup Aqueous Workup (e.g., NH4Cl solution)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Methylbenzoxazole

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in an appropriate solvent

  • Anhydrous Tetrahydrofuran (THF)

  • 4-tert-Butylbenzaldehyde[3]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation of the Nucleophile:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylbenzoxazole (1.0 equivalent) in anhydrous THF.

    • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

    • Slowly add a solution of a strong base such as n-butyllithium or lithium diisopropylamide (1.0-1.2 equivalents) dropwise via a syringe.

    • Stir the resulting mixture at this temperature for a period of time (e.g., 30-60 minutes) to allow for the complete formation of the lithiated intermediate. The formation of a colored solution is often indicative of the anion formation.

  • Reaction with the Electrophile:

    • To the cold solution of the lithiated 2-methylbenzoxazole, add a solution of 4-tert-butylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Continue to stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours), then allow it to slowly warm to room temperature and stir for an additional period (e.g., overnight).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The lithiated intermediate is a strong base and will react readily with water and carbon dioxide. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent quenching of the nucleophile and to maximize the yield of the desired product.

  • Low Temperature: The deprotonation and subsequent nucleophilic addition are highly exothermic reactions. Performing these steps at low temperatures helps to control the reaction rate, minimize side reactions (such as self-condensation of the aldehyde), and improve the overall yield and purity of the product.

  • Aqueous Work-up: The addition of an aqueous solution of a mild acid like ammonium chloride protonates the alkoxide intermediate formed after the nucleophilic addition, yielding the final alcohol product. It also serves to quench any remaining reactive species.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are not available in the public domain, the broader class of benzoxazole derivatives has been extensively investigated for a variety of pharmacological applications.

General Biological Profile of Benzoxazoles:
  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of benzoxazole derivatives against a range of bacterial and fungal strains. Their mechanism of action can vary, but some have been shown to inhibit essential enzymes in microbial pathways.

  • Anticancer Properties: Certain benzoxazole compounds have exhibited cytotoxic activity against various cancer cell lines. The planar benzoxazole ring system can intercalate with DNA or interact with key proteins involved in cell proliferation and survival.

  • Anti-inflammatory Effects: Some benzoxazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).

Given these general activities, it is plausible that this compound could be a candidate for screening in these therapeutic areas. The presence of the lipophilic tert-butylphenyl group may influence its pharmacokinetic properties, such as membrane permeability and protein binding, which are critical factors in drug development.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the structurally similar compound, 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol , the following hazards may be anticipated:[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a benzoxazole derivative with potential for further investigation in drug discovery and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive summary of its known identifiers and properties, a scientifically sound, albeit hypothetical, synthetic protocol, and an overview of the potential biological activities based on the broader class of benzoxazole compounds. Further research is warranted to fully characterize this compound and explore its potential applications.

References

  • PubChem. 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol. [Link]

  • PubChem. 4-(Benzoxazol-2-yl)benzyl alcohol. [Link]

  • PubChem. 2-(4-(tert-Butoxy)phenyl)ethanol. [Link]

  • PubChem. 2-(4-tert-Butylphenoxy)ethanol. [Link]

  • Wiley Online Library. Synthesis of oxazolo-annulated 3-benzazepines designed by merging two negative allosteric NMDA receptor modulators. [Link]

  • Huateng Pharma. This compound. [Link]

  • ResearchGate. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). [Link]

  • National Center for Biotechnology Information. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. [Link]

  • Wikipedia. 4-tert-Butylbenzaldehyde. [Link]

  • MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]

  • PubMed. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. [Link]

  • National Center for Biotechnology Information. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. [Link]

  • Google Patents. Process for the synthesis of trisubstituted oxazoles.
  • Google Patents.
  • PubChem. 2-(Benzyloxy) ethanol. [Link]

Sources

A Technical Guide to the Solubility of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of chemical structure and intermolecular forces. We dissect the molecule's constituent functional groups to forecast its behavior in non-polar, polar aprotic, and polar protic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the quantitative determination of equilibrium solubility using the reliable shake-flask method, intended to empower researchers in generating precise and actionable data. The insights and methodologies contained herein are critical for professionals in chemical synthesis, purification, and pharmaceutical formulation, where solvent selection is a cornerstone of process efficiency and product performance.

Introduction: Understanding the Subject Compound

This compound is a heterocyclic compound featuring a complex interplay of aromatic and aliphatic moieties. Its utility in research and development, particularly in medicinal chemistry and materials science, necessitates a thorough understanding of its physical properties, chief among them being solubility. Solubility dictates the choice of solvents for chemical reactions, dictates the feasibility of purification techniques like recrystallization, and is a critical parameter in formulation for biological screening.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a bulky, non-polar tert-butylphenyl group and a more polar region comprising the benzoxazole ring system and a secondary alcohol. This amphiphilic nature is the primary determinant of its solubility profile.

G cluster_nonpolar Non-Polar Region cluster_polar Polar Region tert_butyl tert-Butyl Group (Highly Lipophilic) phenyl Phenyl Ring tert_butyl->phenyl Increases non-polar character linker Ethanol Backbone phenyl->linker hydroxyl Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) benzoxazole Benzoxazole Moiety (Polar, H-Bond Acceptor) linker->hydroxyl linker->benzoxazole

Caption: Key functional regions of this compound.

The fundamental physicochemical properties of the compound are summarized below.

PropertyValueSource
CAS Number 849021-34-7[1]
Molecular Formula C₁₉H₂₁NO₂[1]
Molecular Weight 295.38 g/mol [1]
Melting Point 147 - 149 °C[1]
Predicted pKa 13.78 ± 0.20[1]
Predicted Density 1.144 ± 0.06 g/cm³[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] The dissolution process is an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3]

  • Hydrogen Bonding: The hydroxyl (-OH) group on the ethanol backbone is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms in the benzoxazole ring are hydrogen bond acceptors.[4] This capability strongly favors solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).[4]

  • Dipole-Dipole Interactions: The polar C-O and C-N bonds within the molecule create a net dipole moment, promoting interactions with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The large, non-polar surface area, dominated by the tert-butylphenyl group, facilitates significant van der Waals interactions.[2] These forces are crucial for solubility in non-polar solvents like toluene and hexane.

The molecule's overall solubility is a competitive interplay: the large hydrocarbon portion resists dissolution in highly polar solvents like water, while the polar functional groups resist dissolution in highly non-polar solvents like hexane.[3] Therefore, optimal solubility is anticipated in solvents of intermediate polarity that can effectively solvate both regions of the molecule.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by the experimental protocol outlined in the subsequent section.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneLow / Insoluble The energy required to break the strong intermolecular forces (especially hydrogen bonds) between solute molecules is not compensated by the weak van der Waals forces formed with the solvent.
Aromatic Toluene, BenzeneModerate to High The aromatic rings of the solvent can effectively interact with the phenyl and benzoxazole rings of the solute via π-π stacking, while also accommodating the non-polar tert-butyl group.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateModerate to High These solvents possess significant dipole moments and can act as hydrogen bond acceptors, allowing them to interact favorably with the polar regions of the solute without the high polarity that would repel the non-polar tail.
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These are powerful, highly polar solvents capable of disrupting the solute's crystal lattice and solvating both polar and, to some extent, non-polar moieties.[3]
Polar Protic Methanol, Ethanol, IsopropanolModerate These solvents can form strong hydrogen bonds with the solute's hydroxyl and benzoxazole groups. However, the large non-polar tert-butylphenyl group may limit overall solubility compared to highly polar aprotic solvents. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (e.g., higher in methanol than in butanol).
Highly Polar Protic WaterInsoluble The large, hydrophobic tert-butylphenyl group dominates the molecule's character, preventing dissolution in the highly structured hydrogen-bonding network of water.[5]

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, rigorous experimental validation is required. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a crystalline solid in a solvent.[6]

Objective

To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 298.15 K / 25 °C).

Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known high concentration.

    • Perform serial dilutions to create a series of standards (e.g., 5-7 standards) spanning the expected concentration range.

    • Analyze these standards using a suitable analytical method (e.g., HPLC-UV at a predetermined λ_max) to generate a calibration curve of response versus concentration. The curve must have an R² value > 0.995 for trustworthiness.

  • Sample Preparation:

    • To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., ~20 mg). The key is to ensure solid remains undissolved at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to each vial. Prepare at least three replicates for each solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for at least 24 hours. A preliminary time-point experiment (e.g., testing at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for 1-2 hours at the same constant temperature.

    • Carefully draw an aliquot of the supernatant. To ensure no solid particulates are transferred, clarify the aliquot either by:

      • Centrifuging the vial and sampling from the top layer.

      • Filtering the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE).

  • Quantification:

    • Accurately dilute the clarified supernatant with the mobile phase or a suitable solvent to bring its concentration within the linear range of the previously established calibration curve. A precise dilution factor is critical.

    • Analyze the diluted sample using the same analytical method as the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Data Analysis:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • Average the results from the replicates for each solvent and calculate the standard deviation to assess the precision of the measurement.

    • Report the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Conclusion

While published quantitative data for the solubility of this compound is scarce, a detailed analysis of its molecular structure provides a strong predictive foundation. The compound's amphiphilic nature, with distinct polar and non-polar regions, suggests maximal solubility in solvents of intermediate polarity, such as THF, DCM, and toluene, and high solubility in powerful aprotic solvents like DMSO. Conversely, its solubility is predicted to be limited in the extremes of the polarity scale, namely water and aliphatic hydrocarbons. This guide provides not only this theoretical framework but also a detailed, actionable protocol that enables researchers to generate the precise, high-quality data needed to advance their work in synthesis, purification, and formulation.

References

  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • ChemicalBook. (n.d.). 2-benzoxazol-2-yl-1-(4-tertbutylphenyl)ethanol.
  • TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES.
  • ChemicalBook. (2025). 2-(4-tert-Butylphenyl)ethanol.
  • ResearchGate. (2025). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene.

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a specific derivative, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, a compound of interest for its potential therapeutic applications. While direct research on this molecule is nascent, this paper synthesizes the extensive body of knowledge surrounding benzoxazole derivatives to propose a primary and several secondary-hypothesized mechanisms of action. We provide a comprehensive framework for the experimental validation of these hypotheses, tailored for researchers, scientists, and drug development professionals. Our approach is grounded in established protocols and cutting-edge techniques, offering a practical roadmap for elucidating the compound's biological activity.

Introduction: The Prominence of the Benzoxazole Moiety

Benzoxazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences. Their diverse pharmacological profile encompasses antimicrobial, anticancer, anti-inflammatory, and antitubercular activities.[3][4][5][6][7] This versatility stems from the unique structural and electronic properties of the fused benzene and oxazole rings, which allow for a wide range of substitutions and interactions with biological targets. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the antibiotic calcimycin feature the benzoxazole core, underscoring its therapeutic relevance.[2]

The subject of this guide, this compound, combines the established benzoxazole scaffold with a 4-tert-butylphenyl ethanol substituent. The bulky tert-butyl group can significantly influence the molecule's lipophilicity and steric interactions with target proteins, potentially enhancing potency and selectivity. This paper will explore the most probable mechanisms of action for this compound based on the activities of structurally related benzoxazoles.

Primary Hypothesized Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A substantial body of evidence suggests that many 2-substituted benzoxazole derivatives exert their antimicrobial effects through the inhibition of bacterial DNA gyrase.[3] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these vital processes and ultimately, bacterial cell death.

The Rationale

The benzoxazole scaffold has been identified as a potential bioisostere for other bicyclic ring systems known to inhibit DNA gyrase, such as benzimidazoles and benzothiazoles.[3] Molecular docking studies on other 2-substituted benzoxazoles have indicated a high binding affinity for the ATP-binding site of the GyrB subunit of DNA gyrase.[3] This interaction prevents the conformational changes necessary for enzyme function.

Proposed Molecular Interaction

We hypothesize that this compound binds to the ATP-binding pocket of DNA gyrase GyrB. The benzoxazole ring likely engages in π-π stacking interactions with aromatic residues in the binding site, while the ethanol hydroxyl group may form hydrogen bonds with key amino acids. The 4-tert-butylphenyl group could occupy a hydrophobic pocket, contributing to the overall binding affinity and potentially conferring selectivity.

Secondary Hypothesized Mechanisms of Action

The diverse bioactivities of the benzoxazole class suggest that this compound may have other, or additional, mechanisms of action.

Anticancer Activity via Kinase Inhibition

Several benzoxazole derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases.[5] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

  • Hypothesis: this compound acts as a competitive inhibitor of the ATP-binding site of VEGFR-2, thereby blocking downstream signaling pathways involved in endothelial cell proliferation and migration.

Anti-inflammatory Effects through COX-2 Inhibition

The structural similarity of benzoxazoles to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role in modulating inflammatory pathways.[7] Certain 2-(2-arylphenyl)benzoxazoles have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[7]

  • Hypothesis: The compound selectively inhibits the COX-2 enzyme, reducing the synthesis of prostaglandins and thereby exerting an anti-inflammatory effect with a potentially favorable gastrointestinal safety profile compared to non-selective COX inhibitors.

Epigenetic Modification via JMJD3 Inhibition

Recent studies have identified the benzoxazole scaffold as a promising starting point for the development of inhibitors of Jumonji domain-containing protein 3 (JMJD3), a histone demethylase that plays a role in inflammation and cancer.[8]

  • Hypothesis: this compound inhibits the catalytic activity of JMJD3, leading to alterations in histone methylation patterns and subsequent changes in gene expression related to cell cycle control and inflammatory responses.

An Experimental Framework for Mechanism of Action Validation

To rigorously test the aforementioned hypotheses, a multi-faceted experimental approach is required. The following protocols provide a comprehensive roadmap for elucidating the mechanism of action of this compound.

General Experimental Workflow

The proposed workflow begins with broad-spectrum activity screening to confirm the biological effects, followed by target-specific assays to pinpoint the molecular mechanism.

G cluster_2 Phase 3: Cellular & In Vivo Validation A Antimicrobial Screening (MIC Determination) D DNA Gyrase Inhibition Assay A->D B Anticancer Cytotoxicity Screening (MTT/SRB Assays) E VEGFR-2 Kinase Assay B->E G JMJD3 Demethylase Assay B->G C Anti-inflammatory Screening (LPS-stimulated Macrophages) F COX-2 Inhibition Assay C->F H Bacterial Growth Kinetics D->H I Western Blot for p-VEGFR-2 E->I J Prostaglandin E2 Quantification F->J K Histone Methylation Analysis G->K L Animal Models of Infection/ Cancer/Inflammation H->L I->L J->L K->L G compound 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol gyrase DNA Gyrase (GyrA/GyrB) compound->gyrase Inhibits ATP Binding Site adp ADP + Pi gyrase->adp dna_supercoiled Supercoiled DNA gyrase->dna_supercoiled Supercoiling Activity atp ATP atp->gyrase dna_relaxed Relaxed DNA dna_relaxed->gyrase replication DNA Replication dna_supercoiled->replication transcription Transcription dna_supercoiled->transcription cell_death Bacterial Cell Death replication->cell_death transcription->cell_death

Figure 2: Proposed pathway for antimicrobial action via DNA gyrase inhibition.

Conclusion and Future Directions

This compound represents a promising molecule within the esteemed class of benzoxazole derivatives. Based on a thorough analysis of the existing literature, we have proposed a primary mechanism of action centered on the inhibition of bacterial DNA gyrase, with plausible secondary mechanisms involving kinase inhibition, anti-inflammatory pathways, and epigenetic modulation. The experimental framework detailed in this guide provides a robust and logical progression for validating these hypotheses.

Future research should focus on executing these protocols to generate empirical data on the compound's activity. Structure-activity relationship (SAR) studies, guided by the initial findings, will be crucial for optimizing the lead compound to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from this comprehensive investigation will be invaluable for advancing this compound through the drug discovery and development pipeline.

References

  • Rane, R. A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10(1), 1-16. [Link]

  • Femy, K. M., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 1-10. [Link]

  • Brulikova, L., et al. (2020). Benzoxazole Derivatives as Promising Antitubercular Agents. Molecules, 25(21), 5021. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105230. [Link]

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 336-344. [Link]

  • Kakkar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. [Link]

  • Angajala, G., & Subashini, R. (2019). Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. Structural Chemistry, 30(6), 2211-2225. [Link]

  • Kos, J., et al. (2016). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. Molecules, 21(10), 1339. [Link]

  • Sabbadin, D., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry, 138, 923-934. [Link]

  • Angajala, G., & Subashini, R. (2019). Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. Structural Chemistry, 30(6), 2211-2225. [Link]

  • Giordano, F., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. Molecules, 24(18), 3349. [Link]

  • Kumar, A., et al. (2017). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 245-251. [Link]

  • Li, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(23), 7809. [Link]

  • Acar, Ç., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112967. [Link]

Sources

potential biological activities of "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Abstract

The benzoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant pharmacological activities.[1][2][3] This guide focuses on a specific derivative, This compound , a molecule whose biological profile has not been extensively characterized in publicly available literature. By dissecting its structural components and drawing parallels from a vast body of research on related benzoxazole analogs, this document aims to illuminate its potential therapeutic applications. We will explore hypothesized biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, grounded in established structure-activity relationships. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically investigate and validate these hypotheses, offering a practical roadmap for researchers in drug discovery and development.

Structural and Chemical Profile

The therapeutic potential of any compound is intrinsically linked to its chemical structure. The molecule this compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, which is the fundamental benzoxazole core.[1][2] A comprehensive analysis of its constituent parts provides a logical foundation for hypothesizing its biological interactions.

Caption: Key structural components of the target molecule.
  • Benzoxazole Core: This planar, bicyclic aromatic system is a well-established pharmacophore. Its structural similarity to natural nucleic bases like adenine and guanine allows it to readily interact with biological polymers.[2][4] This core is responsible for a wide array of pharmacological effects, serving as the foundation for hypothesizing the molecule's activity.

  • Ethanol Linker (-CH(OH)-CH₂-): The secondary alcohol is a critical functional group. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, enabling strong, specific interactions with amino acid residues in the active sites of enzymes and receptors. This group also introduces a chiral center, suggesting that the stereoisomers may exhibit different biological activities and potencies.

  • 4-tert-butylphenyl Moiety: This large, non-polar group significantly impacts the molecule's physicochemical properties. The tert-butyl group provides steric bulk, which can influence binding selectivity and prevent metabolic degradation at that position. Its high lipophilicity can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets within protein targets.

Hypothesized Biological Activities & Mechanistic Rationale

Based on the structural analysis and extensive literature on benzoxazole derivatives, we can postulate several high-probability biological activities for this compound.

Anticancer Potential

Hypothesis: The compound is likely to exhibit cytotoxic activity against various cancer cell lines.

Rationale: The benzoxazole scaffold is present in numerous compounds with potent anticancer activity.[5][6][7] Research has shown that benzoxazole derivatives can induce cytotoxicity through diverse mechanisms. For instance, some analogs act as potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 CYP1A1, an enzyme involved in the metabolic activation of certain pro-carcinogens but also in the anticancer activity of specific drugs.[8] Other derivatives have been found to inhibit crucial enzymes in cancer progression, such as receptor tyrosine kinases (VEGFR-2, c-Met) and PARP-2.[9][10][11] The bulky 4-tert-butylphenyl group could facilitate strong binding within hydrophobic pockets of kinase domains, potentially leading to potent and selective inhibition.

Potential Mechanisms of Action:

  • Kinase Inhibition: Inhibition of receptor tyrosine kinases like VEGFR-2, crucial for tumor angiogenesis and growth.[9][10]

  • CYP1A1 Enzyme Induction: Acting as an agonist for the AhR, similar to the anticancer prodrug Phortress, whose active metabolite contains a related heterocyclic core.[8]

  • DNA Synthesis Inhibition & Apoptosis: Disruption of the cell cycle and induction of programmed cell death (apoptosis), a common mechanism for many cytotoxic agents.[8][11]

Antimicrobial (Antibacterial & Antifungal) Activity

Hypothesis: The compound may possess broad-spectrum activity against pathogenic bacteria and fungi.

Rationale: Benzoxazoles are a well-documented class of antimicrobial agents.[12][13] Their efficacy spans both Gram-positive and Gram-negative bacteria, as well as various fungal species, including Candida.[13][14] The proposed mechanism for some antibacterial benzoxazoles is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[15][16] The lipophilic nature imparted by the 4-tert-butylphenyl group could enhance the compound's ability to penetrate the microbial cell wall and membrane, a key step for reaching intracellular targets.

Potential Mechanisms of Action:

  • DNA Gyrase Inhibition: Interference with bacterial DNA replication by inhibiting this essential topoisomerase.[15][16]

  • Cell Membrane Disruption: The lipophilic character of the molecule may allow it to intercalate into and disrupt the integrity of the microbial plasma membrane.[14]

  • Enzyme Inhibition: Inhibition of other crucial microbial enzymes, such as HSP90 or aldehyde dehydrogenase, has been suggested for some antifungal benzoxazoles.[14]

Anti-inflammatory Activity

Hypothesis: The compound could act as a selective inhibitor of cyclooxygenase-2 (COX-2).

Rationale: Inflammation is a critical physiological process, but its dysregulation leads to diseases like rheumatoid arthritis. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.[17] Notably, some 2-phenylbenzoxazole derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is a key mediator of inflammatory pain.[17] This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. The structural features of this compound align with those of known selective COX-2 inhibitors.

Potential Mechanism of Action:

  • Selective COX-2 Inhibition: The compound may bind preferentially to the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins that mediate inflammation and pain.[17]

Proposed Experimental Validation Workflows

To transition from hypothesis to evidence, a structured, multi-tiered experimental approach is essential. The following workflows and protocols are designed to be self-validating and provide a clear path for investigating the potential biological activities of the target compound.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action (If Active in Tier 1) cluster_tier3 Tier 3: Advanced Studies compound Test Compound This compound cytotoxicity In Vitro Cytotoxicity Assay (MTT / MTS) compound->cytotoxicity antimicrobial Antimicrobial Susceptibility (MIC Assay) compound->antimicrobial cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay apoptosis Apoptosis / Cell Cycle Analysis (Flow Cytometry) cytotoxicity->apoptosis If cytotoxic kinase Kinase Inhibition Profiling (e.g., VEGFR-2, c-Met) cytotoxicity->kinase If cytotoxic gyrase DNA Gyrase Inhibition Assay antimicrobial->gyrase If antimicrobial admet In Silico / In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) apoptosis->admet kinase->admet gyrase->admet invivo In Vivo Efficacy Studies (e.g., Xenograft Model) admet->invivo

Caption: A tiered workflow for validating biological activity.
Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon]) in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations via serial dilution in culture media.

  • Treatment: After 24 hours, remove the old media from the plates and add 100 µL of media containing the various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is determined by visual inspection of turbidity.

Methodology:

  • Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) and incubate until it reaches the log phase of growth. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (microbes + broth, no compound) and a negative control (broth only, no microbes) on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a positive drug control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Data Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothesized Cytotoxicity Profile (IC₅₀ Values)

Cell Line Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 (Breast) Experimental Value Reference Value
A549 (Lung) Experimental Value Reference Value
HT-29 (Colon) Experimental Value Reference Value

| PC-3 (Prostate) | Experimental Value | Reference Value |

Table 2: Hypothesized Antimicrobial Profile (MIC Values)

Microorganism Strain Compound MIC (µg/mL) Control Drug MIC (µg/mL)
S. aureus ATCC 29213 Experimental Value Ciprofloxacin Value
E. coli ATCC 25922 Experimental Value Ciprofloxacin Value

| C. albicans | ATCC 90028 | Experimental Value | Fluconazole Value |

Conclusion and Future Directions

While direct biological data for This compound is not yet prevalent, a rigorous analysis of its chemical architecture strongly suggests its potential as a bioactive agent. The presence of the proven benzoxazole pharmacophore, combined with a lipophilic tert-butylphenyl group and a hydrogen-bonding ethanol linker, creates a compelling candidate for anticancer, antimicrobial, and anti-inflammatory screening. The experimental workflows detailed in this guide provide a robust framework for validating these hypotheses.

Should primary screening yield positive results, future work should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Assessing the efficacy and safety of the compound in relevant animal models of disease.

This molecule represents an intriguing starting point for a drug discovery program. The systematic application of the principles and protocols outlined herein will be instrumental in unlocking its full therapeutic potential.

References

A consolidated list of authoritative sources cited throughout this guide is provided below for verification and further reading.

Click to view References
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research.
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • Anticancer activity of benzoxazole derivative (2015 onwards): a review.
  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2025). PubMed.
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences.
  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.
  • Design, synthesis and antimicrobial evaluation of novel benzoxazole deriv
  • Biological activity of benzoxazole deriv
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
  • Benzoxazole derivatives with antifungal activity.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • Benzoxazoles as promising antimicrobial agents: A systematic review.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV
  • Biological activities of benzoxazole and its derivatives.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
  • 2-(2-Arylphenyl)
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

Sources

Thermal Stability Assessment of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The benzoxazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique physicochemical properties.[1][2] The thermal stability of any novel compound containing this scaffold, such as 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, is a critical parameter that dictates its viability in downstream applications, from pharmaceutical formulation and manufacturing to polymer processing.[3][4] This guide, authored from the perspective of a Senior Application Scientist, presents a comprehensive methodological framework for the systematic evaluation of the thermal stability of this target compound. We will move beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach. This document provides detailed, field-proven protocols for core thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and outlines a strategy for data synthesis and interpretation.

Introduction: The Imperative of Thermal Characterization

The benzoxazole ring system is a privileged heterocyclic structure found in numerous biologically active compounds and high-performance polymers.[5][6] Its rigid, planar structure contributes to desirable electronic and stacking properties. However, the stability of the oxazole ring, particularly when compared to its thiazole and imidazole analogs, can be sensitive to environmental factors, including heat.[7] For a novel molecule like this compound, a thorough understanding of its behavior under thermal stress is paramount for several reasons:

  • Drug Development: In pharmaceutical sciences, thermal stability influences every stage from synthesis and purification (e.g., distillation, drying) to formulation (e.g., milling, melt extrusion) and long-term storage. An unstable compound may degrade, leading to loss of potency and the formation of potentially toxic impurities.

  • Materials Science: When used as a monomer or additive in polymers, the compound's decomposition temperature defines the upper limit of processing conditions.[8]

  • Process Safety: Understanding exothermic decomposition events is critical for assessing and mitigating risks of thermal runaway during scale-up and manufacturing.

This guide establishes a first-principles approach to characterizing the thermal properties of this compound, providing the foundational data necessary for its confident application.

Core Technique I: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the foundational technique for assessing thermal stability. It precisely measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[9][10] This allows for the direct determination of decomposition temperatures and the quantification of mass loss events.[4][11]

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[9] By heating the sample at a controlled rate and monitoring its mass, we can identify the temperature at which bond breaking occurs, leading to the release of volatile fragments.

Causality Behind Experimental Choices:

  • Atmosphere Selection: The choice of purge gas is critical.

    • Inert Atmosphere (Nitrogen): This is the primary choice for determining the intrinsic thermal stability of the molecule. By excluding oxygen, we prevent oxidative degradation and isolate the temperatures at which the molecule's bonds break due to thermal energy alone.

    • Oxidative Atmosphere (Air): A subsequent experiment in air is used to assess the material's suitability for high-temperature applications where oxygen is present.[12] Comparing the results from inert and oxidative atmospheres provides insight into the degradation mechanism.

  • Heating Rate: A rate of 10-20 °C/min is standard. It provides a good balance between resolution and experimental time. Slower rates can improve the resolution of closely occurring events, while faster rates can shift decomposition temperatures higher.

TGA_Workflow cluster_prep Sample Preparation & Setup cluster_run Experiment Execution cluster_analysis Data Analysis start Start prep Weigh 5-10 mg of sample into a ceramic TGA pan start->prep calibrate Calibrate instrument for mass and temperature prep->calibrate load Place sample pan in TGA microbalance calibrate->load params Set Parameters: - Atmosphere: N2 (50 mL/min) - Temp Range: 25-600 °C - Heating Rate: 10 °C/min load->params run Initiate heating program and record mass vs. temperature params->run plot Generate TGA (Mass %) and DTG (d(Mass %)/dT) curves run->plot analyze Determine Tonset, Tpeak, and residual mass plot->analyze end_node End analyze->end_node

Caption: Workflow for TGA analysis of thermal decomposition.

  • Instrument Calibration: Ensure the TGA is calibrated for mass using standard weights and for temperature using certified reference materials (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared TGA crucible (ceramic or platinum is preferred).[10] A representative sample is crucial.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Parameter Configuration:

    • Set the initial temperature to ambient (~25 °C) and allow the mass reading to stabilize.

    • Program the temperature to ramp from 25 °C to 600 °C at a rate of 10 °C/min.

    • Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.[13]

  • Data Acquisition: Begin the experiment. The instrument will record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve), which shows the rate of mass loss. From these curves, determine:

    • T_onset: The onset temperature of decomposition, often calculated by the tangent method on the TGA curve. This represents the temperature at which significant degradation begins.

    • T_peak: The temperature at which the rate of mass loss is maximal, identified from the peak of the DTG curve.

Core Technique II: Differential Scanning Calorimetry (DSC)

While TGA tracks mass loss, Differential Scanning Calorimetry (DSC) monitors heat flow into or out of a sample as a function of temperature.[12] This provides a more complete thermal profile by detecting events like melting, glass transitions, and crystallization, which do not involve a change in mass.[14][15]

DSC measures the difference in heat required to increase the temperature of the sample and an inert reference (an empty pan) at the same rate.[12]

  • Endothermic Events: Processes that absorb heat (e.g., melting) appear as a downward peak in the heat flow signal.

  • Exothermic Events: Processes that release heat (e.g., crystallization, some decomposition reactions) appear as an upward peak.

Causality Behind Experimental Choices:

  • Hermetic Pans: Using sealed aluminum pans is critical. This prevents mass loss due to evaporation before boiling or decomposition, ensuring that the measured thermal events are accurate. For studies of oxidative stability, a pinhole in the lid may be used.

  • Heat-Cool-Heat Cycle: This is a self-validating protocol. The first heating scan reveals the thermal properties of the as-received material. The cooling and subsequent second heating scans reveal intrinsic material properties after erasing its prior thermal history (e.g., residual solvent, crystalline state effects).[13]

DSC_Workflow cluster_prep Sample Preparation & Setup cluster_run Experiment Execution cluster_analysis Data Analysis start Start prep Weigh 2-5 mg of sample into a hermetic aluminum DSC pan start->prep seal Crimp the lid to hermetically seal the pan prep->seal load Place sample and reference pans (empty sealed pan) in DSC cell seal->load params Set Parameters (Heat-Cool-Heat): 1. Heat: 25 to 250 °C (10 °C/min) 2. Cool: 250 to 25 °C (10 °C/min) 3. Heat: 25 to 350 °C (10 °C/min) load->params run Initiate program and record heat flow vs. temperature params->run plot Generate heat flow thermogram run->plot analyze Determine Tmelt (onset/peak), ΔHfus, and Texo (decomposition) plot->analyze end_node End analyze->end_node

Caption: Workflow for DSC analysis of thermal transitions.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Weigh 2–5 mg of the sample into a hermetic aluminum pan and seal it using a sample press. Prepare an identical empty sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans in their respective positions within the DSC cell.

  • Parameter Configuration:

    • Equilibrate the cell at 25 °C.

    • First Heat: Ramp the temperature from 25 °C to a temperature above the expected melt but below the onset of decomposition (e.g., 250 °C) at 10 °C/min.

    • Cool: Cool the sample back down to 25 °C at 10 °C/min.

    • Second Heat: Ramp the temperature from 25 °C to a temperature where full decomposition is observed in the TGA (e.g., 350 °C) at 10 °C/min.

  • Data Analysis: Analyze the second heating curve to determine:

    • Melting Point (T_m): The temperature of the endothermic melting peak. Both onset and peak temperatures should be reported.

    • Enthalpy of Fusion (ΔH_fus): The area under the melting peak, which corresponds to the energy required to melt the sample.

    • Decomposition (T_exo): Any sharp exothermic peaks at higher temperatures, especially if they correlate with a mass loss event in the TGA, indicate decomposition.

Data Synthesis and Interpretation

The true power of thermoanalytical characterization comes from combining TGA and DSC data. A comparison of the results allows for unambiguous assignment of thermal events.

  • Melting: An endothermic peak observed in the DSC thermogram with no corresponding mass loss in the TGA thermogram is definitively a melting transition.

  • Decomposition: A thermal event in the DSC (often exothermic, but can be endothermic) that occurs at the same temperature as a mass loss event in the TGA confirms decomposition.

  • Evaporation/Boiling: A mass loss event in TGA that corresponds to a broad endotherm in DSC (if not using a hermetic pan) can indicate boiling or sublimation.

The following table summarizes plausible, illustrative data for this compound, based on the described methodologies.

ParameterTechniqueValue (°C)AtmosphereInterpretation
Melting Point (T_m, peak)DSC195 °CNitrogenThe temperature at which the crystalline solid transitions to a liquid.
Onset of Decomposition (T_onset)TGA280 °CNitrogenThe temperature at which significant, irreversible mass loss begins.
Peak Decomposition (T_peak)TGA (DTG)305 °CNitrogenThe temperature of the maximum rate of decomposition.
Exothermic Event (T_exo)DSC302 °CNitrogenA heat-releasing event correlating with TGA mass loss, confirming decomposition.

Advanced Analysis: Probing the Decomposition Mechanism

While TGA and DSC identify when decomposition occurs, they do not reveal how. The structure of this compound suggests several potential degradation pathways. The C-O bond of the ethanol linker and the C-N/C-O bonds within the benzoxazole ring are likely points of thermal cleavage.[7][8]

Decomposition_Pathway mol mol frag1 frag1 mol->frag1 Dehydration frag2 frag2 mol->frag2 C-C Cleavage frag3 frag3 mol->frag3 C-C Cleavage

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its wide range of applications in medicinal chemistry and materials science.[1] Compounds incorporating this structure have demonstrated a variety of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of 2-substituted benzoxazoles is therefore of significant interest to the drug development community. This document provides a detailed experimental protocol for the synthesis of a novel benzoxazole derivative, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol.

The synthetic strategy hinges on the nucleophilic addition of a lithiated benzoxazole species to an aromatic aldehyde. Specifically, the protocol involves the deprotonation of the methyl group of commercially available 2-methylbenzoxazole using the strong base n-butyllithium (n-BuLi). This generates a highly reactive 2-(lithiomethyl)benzoxazole intermediate.[3][4] This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. Subsequent aqueous workup protonates the resulting alkoxide to yield the target secondary alcohol. This method is a robust and efficient way to achieve C-C bond formation and construct the desired functionalized ethanol backbone.[5]

This guide is designed for researchers and scientists in organic and medicinal chemistry. It provides a step-by-step methodology, explains the rationale behind key experimental choices, and includes necessary safety precautions and characterization guidelines to ensure a successful and safe synthesis.

I. Reaction Scheme and Mechanism

The overall synthesis is a two-step, one-pot procedure. The reaction proceeds via the formation of a key nucleophilic intermediate which then reacts with an electrophilic aldehyde.

Reaction_Scheme R1 2-Methylbenzoxazole I1 2-(Lithiomethyl)benzoxazole (Intermediate) R1->I1  Step 1: Deprotonation THF, -78 °C R2 n-Butyllithium (n-BuLi) R2->I1 R3 4-tert-Butylbenzaldehyde P1 Lithium Alkoxide Adduct R3->P1 I1->P1  Step 2: Nucleophilic Addition -78 °C to RT P2 This compound (Final Product) P1->P2  Step 3: Aqueous Workup (e.g., sat. NH4Cl)

Caption: Overall synthetic scheme for this compound.

Mechanistic Rationale: The choice of n-butyllithium is critical as it is a sufficiently strong, non-nucleophilic base to deprotonate the relatively acidic C-H bonds of the methyl group adjacent to the electron-withdrawing benzoxazole ring system.[6] The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the degradation of the organolithium reagent or its reaction with the solvent, tetrahydrofuran (THF).[7] The subsequent nucleophilic attack on the aldehyde is a classic example of carbonyl addition chemistry.[5]

II. Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplierNotes
2-MethylbenzoxazoleC₈H₇NO133.15≥98%Sigma-AldrichStore in a cool, dry place.
n-ButyllithiumC₄H₉Li64.062.5 M in hexanesSigma-AldrichPyrophoric. Handle under inert gas.
4-tert-ButylbenzaldehydeC₁₁H₁₄O162.23≥97%Sigma-AldrichStore away from oxidizing agents.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. Required for organolithium reactions.
Saturated aq. NH₄ClNH₄Cl53.49-Lab-preparedFor quenching the reaction.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher ScientificFor extraction.
Anhydrous MgSO₄MgSO₄120.37-Fisher ScientificFor drying organic layers.
Silica GelSiO₂60.08230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks (two- or three-necked)

  • Schlenk line or glove box for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of pyrophoric reagents

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography (separatory funnel, columns, beakers)

  • TLC plates (silica gel 60 F₂₅₄)

III. Experimental Protocol

Workflow Overview:

Experimental_Workflow A 1. Apparatus Setup & Inerting (Flask under N2/Ar) B 2. Reagent Addition (Starting Material) (Dissolve 2-methylbenzoxazole in anhydrous THF) A->B C 3. Cooling (Cool solution to -78 °C) B->C D 4. Deprotonation (Slow, dropwise addition of n-BuLi) C->D E 5. Aldehyde Addition (Add 4-tert-butylbenzaldehyde solution) D->E Stir for 1 hr F 6. Reaction & Warming (Stir at -78 °C, then warm to RT) E->F G 7. Quenching (Add saturated aq. NH4Cl) F->G Monitor by TLC H 8. Extraction (Extract with Ethyl Acetate) G->H I 9. Drying & Concentration (Dry with MgSO4, evaporate solvent) H->I J 10. Purification (Silica Gel Column Chromatography) I->J K 11. Characterization (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

1. Preparation and Setup:

  • A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.

  • In a separate, dry flask, prepare a solution of 4-tert-butylbenzaldehyde (1.0 eq, e.g., 1.62 g, 10.0 mmol) in 10 mL of anhydrous THF.

2. Formation of the Lithiated Intermediate:

  • To the reaction flask, add 2-methylbenzoxazole (1.0 eq, e.g., 1.33 g, 10.0 mmol) and dissolve it in 30 mL of anhydrous THF via syringe.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, e.g., 4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Expertise Note: A slight color change (often to yellow or orange) may be observed upon formation of the lithiated species. This is indicative of a successful deprotonation.[7]

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-(lithiomethyl)benzoxazole.

3. Reaction with Aldehyde:

  • While maintaining the temperature at -78 °C, add the previously prepared solution of 4-tert-butylbenzaldehyde in THF to the reaction mixture dropwise via syringe over 20 minutes.

  • After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates consumption of the starting materials.

4. Workup and Extraction:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Trustworthiness Note: Quenching with saturated NH₄Cl is a standard and reliable method for protonating the alkoxide intermediate while neutralizing any remaining organolithium reagent without causing significant pH changes that could degrade the product.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

  • Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine all organic layers and wash with brine (1 x 30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification and Characterization:

  • Purify the crude residue by silica gel column chromatography. A gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate, is recommended.

  • Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid or viscous oil.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

IV. Safety and Handling

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously in air. It is also highly corrosive. All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques. Wear fire-resistant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

V. Expected Results and Characterization

The expected yield for this reaction is typically in the range of 60-80%, depending on the purity of the reagents and the strict adherence to anhydrous and anaerobic conditions.

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.6-7.2 ppm (m, 8H, aromatic protons from benzoxazole and phenyl rings)

    • δ ~5.1-5.0 ppm (t, 1H, -CH(OH)-)

    • δ ~3.2-3.0 ppm (d, 2H, -CH₂-benzoxazole)

    • δ ~2.5 ppm (br s, 1H, -OH)

    • δ ~1.3 ppm (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected signals in the aromatic region (δ ~151-110 ppm), a signal for the carbinol carbon (δ ~70 ppm), a signal for the methylene carbon (δ ~40-45 ppm), and signals for the tert-butyl group (δ ~34 ppm and ~31 ppm).

  • IR (ATR, cm⁻¹):

    • ~3400 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1600, 1500 (C=C and C=N stretches).

  • HRMS (ESI+):

    • Calculated for C₁₉H₂₁NO₂ [M+H]⁺: 296.1645. Found: 296.xxxx.

VI. References

  • PubMed. (n.d.). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Retrieved from [Link]

  • ACS Publications. (2018). A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. Retrieved from [Link]

  • ACS Publications. (1991). Preparation and Grignard reactions of 2-benzoyl-4,4-dimethyl-2-oxazoline. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

  • National Institutes of Health. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • MDPI. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • CORE. (2018). A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. Retrieved from [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • PubMed. (2007). n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated Ortholithiations of Aryl Oxazolines: Substrate-Dependent Mechanisms. Retrieved from [Link]

  • Google Patents. (1992). Preparation of 2-methylbenzoxazole. Retrieved from

  • Google Patents. (1991). Process for the preparation of 2-methylbenzoxazole. Retrieved from

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). Organolithium Reagents. Retrieved from [Link]

Sources

analytical techniques for characterization of "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Abstract

This document provides a detailed guide for the analytical characterization of the novel benzoxazole derivative, "this compound" (Molecular Formula: C₁₉H₂₁NO₂, Molecular Weight: 295.38 g/mol ).[1] Benzoxazole moieties are core structures in many biologically active compounds, making their precise identification and purity assessment critical in pharmaceutical research and development.[2][3][4][5] This guide presents an integrated, multi-technique approach, moving from initial structural confirmation to definitive purity analysis. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each method and its parameters.

Introduction: The Analytical Imperative

This guide outlines a logical and efficient workflow for the comprehensive characterization of this target molecule. The strategy employs a suite of orthogonal analytical techniques, each providing a unique and complementary piece of structural or purity information. This holistic approach ensures a self-validating data package, establishing a robust analytical foundation for future research.

Molecular Structure and Predicted Analytical Fingerprints

A thorough understanding of the molecule's structure is the first step in designing an effective analytical strategy.

Chemical Structure:

Based on this structure, we can predict the characteristic signals we expect to observe with various spectroscopic and chromatographic techniques.

Technique Predicted Features
¹H NMR - A sharp singlet (~9H) for the tert-butyl group. - A complex multiplet system in the aromatic region for the protons on the phenyl and benzoxazole rings. - Signals for the three protons on the ethanol backbone (-CH(OH)-CH₂-), likely appearing as multiplets due to spin-spin coupling. - A signal for the hydroxyl (-OH) proton, which may be broad and its chemical shift solvent-dependent.
¹³C NMR - Signals in the aromatic region (110-160 ppm) for the 10 carbons of the benzoxazole and phenyl rings.[7] - A quaternary carbon signal for the tert-butyl attachment point. - Aliphatic signals for the -CH(OH)- and -CH₂- carbons. - Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group.
FTIR - A broad absorption band for the O-H stretch of the alcohol group (~3200-3600 cm⁻¹). - Aromatic C-H stretching (~3030-3100 cm⁻¹).[7] - Aliphatic C-H stretching from the tert-butyl and ethanol backbone (~2850-3000 cm⁻¹). - Characteristic aromatic C=C and heterocyclic C=N stretching bands in the 1450-1650 cm⁻¹ region.[7] - C-O stretching for the alcohol (~1050-1200 cm⁻¹) and the benzoxazole ether linkage.
Mass Spec. - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (m/z ≈ 295 or 296). - Key fragmentation patterns, such as the loss of a water molecule [M-H₂O]⁺, cleavage of the bond between the two ethanol carbons, and fragmentation of the tert-butyl group.
UV-Vis - Absorption bands characteristic of the conjugated π-electron systems of the benzoxazole and phenyl rings, likely in the 200-300 nm range.[7][8][9][10]

The Integrated Characterization Workflow

A systematic approach is essential for efficient and comprehensive analysis. The following workflow ensures that data from foundational techniques informs the application of more detailed methods.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Detailed Structural Elucidation cluster_2 Phase 3: Purity & Final Confirmation MS Mass Spectrometry (Molecular Weight) NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) (Connectivity Map) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR HPLC HPLC-UV/DAD (Purity Assessment) NMR->HPLC XRAY X-ray Crystallography (Absolute 3D Structure) HPLC->XRAY If Crystal Available End Fully Characterized Molecule HPLC->End XRAY->End Start Synthesized Compound Start->MS Start->FTIR

Caption: Integrated workflow for analytical characterization.

Application Notes & Protocols

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: MS is a cornerstone of pharmaceutical analysis, providing precise molecular weight information by ionizing molecules and separating them based on their mass-to-charge ratio (m/z).[11][12] This is the first and most crucial step to confirm that the synthesis has yielded a product of the correct mass. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding a higher level of confidence.[13]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a high-resolution TOF mass spectrometer equipped with an ESI source.

  • ESI Source Parameters:

    • Ionization Mode: Positive (to detect [M+H]⁺)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 6 - 8 L/min at 180-200 °C

  • Data Acquisition: Infuse the sample solution directly at a flow rate of 3-5 µL/min. Acquire data over a mass range of m/z 100-1000.

  • Data Interpretation:

    • Expected Result: A prominent peak at m/z 296.16 corresponding to the protonated molecule [C₁₉H₂₁NO₂ + H]⁺.

    • Causality: ESI is a "soft" ionization technique ideal for preventing fragmentation and preserving the molecular ion, which is essential for initial molecular weight confirmation.[12] The high mass accuracy of a TOF analyzer allows for the calculation of the elemental formula, confirming the expected C₁₉H₂₁NO₂ composition.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations at specific frequencies.[14] This technique provides a rapid and non-destructive "fingerprint" of the functional groups present in the molecule, confirming the presence of the key alcohol, aromatic, and heterocyclic moieties.[15][16]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrumentation: Use a standard benchtop FTIR spectrometer with an ATR accessory.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal first. Then, apply the sample, ensure good contact with the crystal using the pressure clamp, and collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

  • Data Interpretation:

    • Expected Result: A spectrum containing the key absorption bands predicted in Section 2.

    • Causality: The ATR accessory is chosen for its simplicity and speed, as it requires minimal to no sample preparation for solid samples.[14] The 4000-400 cm⁻¹ range covers the entire mid-infrared region where most fundamental organic functional group vibrations occur.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[17][18] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[19]

Protocol: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure proper shimming for high resolution.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain a single peak for each unique carbon.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, identifying which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • Data Interpretation:

    • Expected Result: The spectra should align with the predictions in Section 2. Use the 2D spectra to definitively assign each ¹H and ¹³C signal to its specific position in the molecule. For example, the HSQC spectrum will directly link the proton signals of the ethanol backbone to their corresponding carbon signals.

    • Causality: While 1D NMR provides foundational data, complex molecules often have overlapping signals in the aromatic region. 2D NMR experiments like COSY and HSQC are essential to resolve these ambiguities and create a complete, unambiguous connectivity map of the molecule.[18][20]

G H1 ¹H NMR (Proton Environments) COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Structure Definitive Molecular Structure COSY->Structure HSQC->Structure

Caption: NMR strategy for complete structural assignment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is the industry-standard technique for determining the purity of chemical compounds.[21] It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[21] By using a UV detector, we can quantify the main compound relative to any impurities present.[22]

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from the UV-Vis spectrum). A DAD allows for monitoring across a range of wavelengths.

  • Data Interpretation:

    • Expected Result: A single, sharp, major peak corresponding to the main compound. Any other peaks are potential impurities.

    • Purity Calculation: Use the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Peak Purity Analysis: If using a DAD, perform a peak purity analysis to check for co-eluting impurities under the main peak. This compares spectra across the peak profile to detect spectral inconsistencies.[22]

    • Causality: A C18 column is a robust, versatile choice for non-polar to moderately polar organic molecules. A gradient elution is crucial for purity analysis as it can separate impurities with a wide range of polarities that might not elute under isocratic conditions.[23][24] Adding 0.1% formic acid improves peak shape and reproducibility by controlling the ionization state of the molecule.

Single-Crystal X-ray Crystallography for Absolute Structure Confirmation

Principle: X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline material.[25][26] It works by directing X-rays at a single crystal and analyzing the resulting diffraction pattern.[27] This technique provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, serving as the ultimate structural proof.[28][29]

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Growth (Crucial Step): High-quality single crystals are a prerequisite.[28] This is often the most challenging step. A common method is slow evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to near saturation.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically <0.5 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage.

    • The instrument rotates the crystal in the X-ray beam, collecting thousands of diffraction spots on a detector.

  • Structure Solution and Refinement:

    • Specialized software is used to process the diffraction data to determine the unit cell dimensions and space group.[28]

    • The "phase problem" is solved to generate an initial electron density map, from which an atomic model is built.

    • This model is then refined against the experimental data to yield the final, precise atomic coordinates.

  • Data Interpretation:

    • Expected Result: A complete 3D structural model of the molecule, confirming the connectivity established by NMR and providing precise geometric parameters (bond lengths and angles).

    • Causality: While other techniques provide evidence, only X-ray crystallography provides a direct, unambiguous image of the molecular structure in the solid state, making it the "gold standard" for structural proof in chemistry and pharmaceutical science.[17][25]

Summary

The comprehensive characterization of this compound requires a multi-faceted analytical approach. This guide outlines a logical progression of techniques, beginning with rapid confirmation of molecular weight and functional groups (MS, FTIR), proceeding to detailed mapping of the atomic framework (1D/2D NMR), quantifying purity (HPLC), and culminating in the definitive determination of the three-dimensional structure (X-ray Crystallography). Adherence to these protocols will generate a robust, reliable, and self-validating data package, ensuring the scientific integrity of any subsequent research or development activities.

References

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]

  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • SpringerLink. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]

  • SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Retrieved from [Link]

  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Characterization of Some Benzoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chromatography Forum. (2024). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4] This document provides a comprehensive, in-depth guide for assessing the antimicrobial potential of a specific novel compound, "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol." The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[5][6][7] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices to empower researchers to not only execute the assays but also to interpret the results with confidence and insight.

Introduction: The Rationale for Investigating Benzoxazole Derivatives

Benzoxazole scaffolds are considered structural isosteres of natural nucleic bases, which may allow them to interact readily with biological macromolecules, contributing to their diverse pharmacological activities.[3][8] Numerous studies have reported antibacterial, antifungal, and antiviral activities among various substituted benzoxazoles.[1][2][4] Their proposed mechanisms of action are varied, with some evidence pointing towards the inhibition of crucial enzymes like DNA gyrase.[9] Therefore, the systematic evaluation of novel derivatives such as "this compound" is a scientifically sound approach in the quest for new antimicrobial leads.

Pre-Assay Compound Characterization and Preparation

A thorough understanding of the test compound's physicochemical properties is a prerequisite for accurate and reliable biological testing. The choices made at this stage directly impact the bioavailability of the compound in the assay system.

Physicochemical Properties and Solubility Testing

The molecular structure of "this compound" suggests it is a lipophilic molecule, which will likely necessitate the use of an organic solvent for initial solubilization.

  • Causality: The choice of solvent is critical. It must dissolve the compound at a high concentration without exhibiting intrinsic antimicrobial activity or interfering with the assay. Dimethyl sulfoxide (DMSO) is a common choice for its powerful solubilizing capacity and low cellular toxicity at typical working concentrations (usually ≤1%).[10]

  • Protocol:

    • Attempt to dissolve the compound in sterile, distilled water.

    • If insoluble, proceed to test solubility in common, biocompatible organic solvents such as DMSO or ethanol.

    • Determine the concentration at which the compound remains fully dissolved. This will inform the preparation of a high-concentration stock solution.

Preparation of Stock Solutions

Accurate stock solutions are the foundation of quantitative antimicrobial assays.[10][11]

  • Trustworthiness: Preparing a high-concentration primary stock solution allows for precise serial dilutions and minimizes the final concentration of the solvent in the assay, thereby reducing potential off-target effects.

  • Protocol:

    • Based on solubility testing, weigh a precise amount of "this compound" using an analytical balance.[10]

    • Dissolve the compound in the chosen solvent (e.g., 100% DMSO) to create a high-concentration stock, for instance, 10 mg/mL. The calculation is straightforward: Mass (mg) = Desired Concentration (mg/mL) x Volume (mL).[10][11]

    • Vortex thoroughly to ensure complete dissolution.

    • Dispense the stock solution into small, single-use aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10][12]

    • Crucial Control: A solvent-only control must be included in all subsequent experiments to ensure that the solvent at the tested concentrations has no effect on microbial growth.

Core Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an agent that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a standardized, efficient, and quantitative technique for MIC determination.[14][15][16]

Materials
  • Test Compound Stock Solution

  • Sterile 96-well microtiter plates[16]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial/Fungal Strains (e.g., ATCC reference strains like Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Sterile saline (0.85%) and McFarland 0.5 turbidity standard.

  • Incubator.

Step-by-Step Broth Microdilution Protocol
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[17][18]

    • Dilute this adjusted suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[19]

    • Create a working solution of the test compound by diluting the stock solution in broth. For example, to test up to a concentration of 128 µg/mL, prepare a 256 µg/mL working solution.

    • Add 100 µL of this working solution to the first column of wells. This results in a total volume of 200 µL at the starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[19]

    • This leaves 100 µL in each well with serially diluted compound concentrations.

  • Inoculation and Controls:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control). This halves the compound concentration in each well, bringing them to their final test concentrations, and brings the final inoculum to 5 x 10⁵ CFU/mL.[17][20]

    • Essential Controls:

      • Sterility Control: A well with broth only (no compound, no inoculum).

      • Growth Control: A well with broth and inoculum (no compound).

      • Solvent Control: A well with broth, inoculum, and the highest concentration of the solvent used (e.g., DMSO).

      • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[16] Fungi may require longer incubation (24-48 hours).

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.[12][16]

Data Presentation
MicroorganismATCC StrainCompoundMIC (µg/mL)
S. aureus292132-Benzoxazol-2-yl...[Experimental Result]
E. coli259222-Benzoxazol-2-yl...[Experimental Result]
C. albicans900282-Benzoxazol-2-yl...[Experimental Result]
S. aureus29213Ciprofloxacin[Control Result]

Secondary Protocol: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for rapid screening.[21][22] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.[23][24]

Step-by-Step Disk Diffusion Protocol
  • Inoculum and Plate Preparation:

    • Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described for the MIC protocol.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.[18][21][22]

    • Allow the plate to dry for 5-15 minutes.[18]

  • Disk Preparation and Application:

    • Impregnate sterile paper disks (6 mm diameter) with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). The solvent must be allowed to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk, a positive control antibiotic disk, and a solvent-only blank disk onto the agar surface.[23] Disks should be spaced adequately to prevent overlapping zones of inhibition.[23]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where growth is absent) in millimeters (mm).[21]

Advanced Protocols: Elucidating Bactericidal vs. Bacteriostatic Activity

While the MIC indicates growth inhibition, it doesn't differentiate between agents that kill microbes (bactericidal) and those that merely halt their growth (bacteriostatic). The following protocols provide this crucial distinction.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[25][26]

  • Expertise: An MBC/MIC ratio of ≤4 is generally considered an indicator of bactericidal activity.[25] This ratio provides a quantitative measure of the compound's killing power relative to its inhibitory concentration.

  • Protocol:

    • Following the determination of the MIC from the broth microdilution assay, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Mix the contents of each well thoroughly.

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., MHA).[25]

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that produces a ≥99.9% kill, which is determined by counting the colonies on the subculture plates and comparing them to the initial inoculum count.[26]

Time-Kill Kinetics Assay

This dynamic assay provides detailed information on the rate of antimicrobial activity over time.[27][28][29]

  • Authoritative Grounding: Time-kill curves are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL is the standard benchmark for bactericidal activity.[27][28]

  • Protocol:

    • Prepare flasks containing broth with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the compound.

    • Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

    • Incubate the flasks under appropriate conditions (e.g., 37°C with shaking).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[30][31]

    • Perform serial dilutions of the aliquot in sterile saline and plate onto agar for viable colony counting (CFU/mL).

    • Plot the results on a semi-logarithmic graph to visualize the killing kinetics.

Visualization of Experimental Workflows

Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Plate with Standardized Culture (Final Conc: 5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read MIC: Lowest Concentration with No Visible Growth D->E F Subculture from Clear Wells (MIC and higher) onto Antibiotic-Free Agar E->F Proceed from MIC results G Incubate Agar Plates (37°C, 18-24h) F->G H Read MBC: Lowest Concentration with ≥99.9% Kill G->H

Caption: Workflow for Determining the Minimum Inhibitory and Bactericidal Concentrations.

Decision Tree for Advanced Antimicrobial Assays

G A Initial Screening: MIC & Disk Diffusion B Is Compound Active? (Low MIC / Zone of Inhibition) A->B C Determine MBC (Is it cidal or static?) B->C Yes E Stop Evaluation or Modify Structure B->E No D Characterize Rate of Kill: Time-Kill Kinetics Assay C->D F Is MBC/MIC Ratio ≤ 4? C->F G Compound is Bactericidal F->G Yes H Compound is Bacteriostatic F->H No

Caption: Decision-making workflow for advanced antimicrobial characterization.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • EUCAST. (n.d.). ESCMID. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Semantic Scholar. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]

  • Disk diffusion test. (n.d.). Wikipedia. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • EUCAST - Home. (n.d.). EUCAST. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. [Link]

  • Preparation of Antibiotic Stock Solutions and Discs. (2013). Microbe Online. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]

  • Performance standards for antimicrobial susceptibility testing. (n.d.). Semantic Scholar. [Link]

  • Expert Rules. (n.d.). EUCAST. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

  • Broth microdilution. (n.d.). Wikipedia. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). Hindawi. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). University of Oxford. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. [Link]

  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. [Link]

Sources

Application Note & Protocol: A Multi-Tiered Strategy for In Vitro Anticancer Screening of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-tiered strategy for the in vitro anticancer evaluation of the novel compound 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol (hereafter referred to as BBE). Benzoxazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide is designed for researchers in oncology and drug development, detailing a logical workflow from initial broad-spectrum cytotoxicity screening to the elucidation of the underlying mechanism of action. We present validated, step-by-step protocols for cytotoxicity determination (MTT assay), and for in-depth mechanistic analysis including apoptosis detection (Annexin V/PI staining), cell cycle perturbation, and executioner caspase activation (Caspase-3/7 assay). The causality behind experimental choices and the inclusion of critical controls are emphasized to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening BBE

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with antitumor properties.[1] These agents have been reported to act through various mechanisms, including the inhibition of critical enzymes like topoisomerase II and protein kinases such as VEGFR-2, as well as by inducing cell cycle arrest and apoptosis.[2][3][4] The specific compound, this compound (BBE), with CAS Number 849021-34-7 and a molecular weight of 295.38 g/mol , represents a novel chemical entity within this class.[5][6] Its unique substitution pattern warrants a systematic investigation of its potential as an anticancer agent.

This application note outlines a hierarchical screening cascade designed to efficiently characterize the anticancer potential of BBE. The strategy begins with broad screening to assess general cytotoxicity across a panel of cancer cell lines and progresses to more focused assays to determine how the compound exerts its effects at a cellular level. This approach ensures that resources are directed toward the most promising candidates and provides a foundational dataset for further preclinical development.

The In Vitro Screening Workflow

A logical, phased approach is critical for the efficient evaluation of a novel compound. Our proposed workflow prioritizes the confirmation of cytotoxic activity before investing in complex mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanism of Action (MoA) Studies cluster_2 Phase 3: Data Synthesis P1_Assay Protocol 1: MTT Assay (Primary Screen) P1_Result Determine IC50 Values P1_Assay->P1_Result P1_Panel Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) P1_Panel->P1_Assay P2_Apoptosis Protocol 2: Annexin V/PI Assay (Apoptosis Detection) P1_Result->P2_Apoptosis If IC50 is potent P2_CellCycle Protocol 3: Cell Cycle Analysis (DNA Content) P1_Result->P2_CellCycle If IC50 is potent P2_Caspase Protocol 4: Caspase-3/7 Assay (Executioner Caspase Activity) P2_Apoptosis->P2_Caspase Confirm Apoptotic Pathway Conclusion Synthesize Data: Cytotoxicity + MoA Profile P2_CellCycle->Conclusion P2_Caspase->Conclusion

Caption: Proposed workflow for in vitro evaluation of BBE.

Phase 1: Primary Cytotoxicity Screening

The initial goal is to determine if BBE exhibits cytotoxic or cytostatic effects against cancer cells and to quantify its potency. We recommend screening against a diverse panel of human cancer cell lines representing different tissue origins (e.g., breast: MCF-7, lung: A549, colon: HCT116) to identify potential tissue-specific activity.

Protocol 1: MTT Cell Viability Assay

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[7]

Materials

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (specific to each cell line)

  • BBE compound, dissolved in DMSO to create a 10 mM stock solution

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[8]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of BBE in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the seeding medium and add 100 µL of medium containing various concentrations of BBE (e.g., 0.1, 1, 10, 50, 100 µM) to the wells in triplicate. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). Also, include a positive control like Doxorubicin.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

  • Plot the % Viability against the log-transformed concentration of BBE.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of BBE required to inhibit cell growth by 50%.

Hypothetical Data Presentation

Cell Line Tissue Origin BBE IC50 (µM) Doxorubicin IC50 (µM)
MCF-7 Breast 8.5 0.9
A549 Lung 12.2 1.5

| HCT116 | Colon | 6.8 | 0.7 |

Phase 2: Mechanism of Action (MoA) Elucidation

If BBE demonstrates potent cytotoxicity (e.g., IC50 < 20 µM), the next phase investigates the mechanism of cell death. Key questions include whether the compound induces programmed cell death (apoptosis) and/or affects cell cycle progression.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle of the Assay This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[11] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues.[11] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity.[10]

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Materials

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cells and BBE compound

  • 6-well plates

  • Flow cytometer

Step-by-Step Methodology

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

  • Treat cells with BBE at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating (apoptotic) and adherent cells. To do this, first collect the supernatant, then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant from the same well.

  • Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[10]

  • Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

Principle of the Assay This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[14] By analyzing a population of permeabilized cells, one can distinguish between cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content).[15] Treatment with an anticancer agent may cause cells to accumulate in a specific phase, indicating interference with cell cycle checkpoints.

Materials

  • Cells and BBE compound

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]

  • Cold 70% ethanol

  • PBS

  • Flow cytometer

Step-by-Step Methodology

  • Cell Treatment: Seed and treat cells with BBE as described in Protocol 2.

  • Harvesting: Collect and wash cells with PBS as described above.

  • Fixation: Resuspend the cell pellet (1-2 x 10⁶ cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14] Fix the cells for at least 1 hour at 4°C (or store at -20°C for weeks).[14]

  • Washing: Centrifuge the fixed cells (a higher g-force may be needed), discard the ethanol, and wash twice with PBS.[14][17]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI signal and appropriate gating to exclude doublets and debris.[16]

Protocol 4: Caspase-3/7 Activity Assay

Principle of the Assay Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is a central event in the apoptotic cascade.[18] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[19] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal proportional to the amount of caspase activity.[19] This provides a highly sensitive, quantitative measure of apoptosis induction.

Materials

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Opaque-walled 96-well plates (suitable for luminescence)

  • Cells and BBE compound

  • Luminometer

Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with BBE as described in the MTT assay protocol. Include positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. This single reagent addition lyses the cells and provides the substrate.[19]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation An increase in luminescence in BBE-treated cells compared to vehicle-treated cells indicates the activation of Caspase-3 and/or -7, confirming that the compound induces apoptosis through the canonical caspase-dependent pathway.

Conclusion and Future Directions

This application note provides a robust and logical framework for the initial in vitro anticancer evaluation of this compound. By following this multi-tiered approach, researchers can efficiently determine the cytotoxic potency of BBE and gain critical insights into its mechanism of action. Positive results from this screening cascade—specifically, potent IC50 values coupled with clear evidence of apoptosis induction and/or cell cycle arrest—would provide a strong rationale for advancing BBE into more complex preclinical studies, including target identification, in vivo efficacy models, and preliminary ADME/Tox profiling.

G apoptosis Apoptosis Pathway Extrinsic Pathway (Death Receptors) Intrinsic Pathway (Mitochondrial) initiator Initiator Caspases (Caspase-8, 9) apoptosis:p2->initiator apoptosis:p1->initiator executioner Executioner Caspases Caspase-3, Caspase-7 Substrate Cleavage Cell Death initiator->executioner:c37 caspase_assay Caspase-3/7 Assay Measures DEVD Cleavage executioner->caspase_assay measures activity membrane Membrane Blebbing PS Externalization executioner->membrane annexin Annexin V Assay Detects PS Flip membrane->annexin detects

Caption: Key events in apoptosis measured by the proposed assays.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Varghese, E., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Bozkurt, B. S., et al. (2022). Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Future Medicinal Chemistry. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • International Journal of Research in Engineering, Science and Management. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Some benzoxazole derivatives with anticancer activities reported in the literature. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and in vitro antitumor activity of new benzothiazole and benzoxazole derivatives. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol. Retrieved from [Link]

Sources

using "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol" in polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Novel Benzoxazole-Containing Monomer for High-Performance Polymer Synthesis: 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Polymer Architectures

The quest for advanced polymeric materials with superior thermal stability, specific optical properties, and enhanced solubility is a perpetual driver of innovation in materials science. Benzoxazole-containing polymers, such as polybenzoxazoles (PBOs) and poly(benzoxazole imide)s, are a class of high-performance materials renowned for their exceptional thermal and mechanical properties.[1][2][3][4] The rigid, heterocyclic benzoxazole moiety, when incorporated into a polymer backbone, imparts remarkable stability.[5] However, the synthesis and processing of these polymers can be challenging due to their limited solubility.

This application note introduces a novel functionalized monomer, This compound , as a promising building block for the synthesis of new, processable high-performance polymers. The unique architecture of this molecule, featuring a reactive secondary alcohol for polymerization, a rigid benzoxazole group for thermal and optical performance, and a bulky tert-butylphenyl substituent to enhance solubility, offers a compelling platform for creating polymers with a unique combination of properties.

While "this compound" is not a conventional monomer, its structure suggests significant potential. This document provides a hypothetical, yet scientifically grounded, framework for its use in the synthesis of a novel polyether, including a detailed experimental protocol and expected material characteristics.

Causality of Molecular Design: The "Structure-Property" Rationale

The design of "this compound" as a monomer is deliberate, with each component contributing to the anticipated properties of the final polymer.

  • The Benzoxazole Core : This heterocyclic system is the cornerstone of the monomer's potential for high-performance applications. It is an aromatic structure known to be highly stable at elevated temperatures.[1][6] Its incorporation into a polymer main chain is a proven strategy for achieving high glass transition temperatures (Tg) and thermal decomposition temperatures.[2][7] Furthermore, the conjugated system of the benzoxazole ring often imparts fluorescent properties, making the resulting polymers candidates for optical and electronic applications.[8]

  • The Secondary Hydroxyl Group (-OH) : This functional group provides a reactive site for step-growth polymerization. Its secondary nature may influence the reactivity compared to a primary alcohol, potentially requiring specific catalytic systems or reaction conditions to achieve high molecular weights. This reactive handle allows for the formation of various polymer linkages, most notably ethers and esters.

  • The 4-tert-Butylphenyl Group : A significant challenge in the field of high-performance polymers is their often-poor solubility in common organic solvents, which complicates their synthesis, characterization, and processing. The bulky, non-polar tert-butyl group is strategically included to disrupt polymer chain packing, thereby increasing free volume and enhancing solubility. This is a well-established technique in polymer chemistry to render rigid polymers more tractable.

The combination of these three motifs in a single monomer presents an opportunity to synthesize a polymer that balances high thermal stability with good processability.

Proposed Polymerization Pathway: Synthesis of a Novel Poly(ether-benzoxazole)

We propose the synthesis of a poly(ether-benzoxazole) via a nucleophilic substitution polycondensation reaction. In this approach, the hydroxyl group of "this compound" is deprotonated to form a more nucleophilic alkoxide, which then reacts with an activated dihalide, such as 4,4'-bis(fluoromethyl)-1,1'-biphenyl, to form the ether linkages of the polymer backbone.

Polymerization_Pathway cluster_reactants Reactants cluster_products Products monomer 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol alkoxide Alkoxide Intermediate monomer->alkoxide + K2CO3 dihalide 4,4'-Bis(fluoromethyl)-1,1'-biphenyl polymer Poly(ether-benzoxazole) dihalide->polymer base Potassium Carbonate (K2CO3) salt Potassium Fluoride (KF) base->salt water Water (H2O) base->water alkoxide->polymer + Dihalide (SN2 Reaction)

Figure 1: Proposed reaction scheme for the synthesis of a poly(ether-benzoxazole).

Experimental Protocol: Polycondensation

This protocol is a self-validating system. Successful polymerization will be indicated by a noticeable increase in viscosity of the reaction mixture. The final polymer's structure and properties are to be confirmed by the characterization methods outlined in the subsequent section.

Materials:

MaterialPuritySupplierNotes
This compound>98%(Hypothetical)Dry thoroughly before use.
4,4'-Bis(fluoromethyl)-1,1'-biphenyl>99%Sigma-AldrichRecrystallize from ethanol if needed.
Anhydrous Potassium Carbonate (K₂CO₃)>99%Acros OrganicsFinely ground and dried under vacuum.
N,N-Dimethylacetamide (DMAc)AnhydrousSigma-AldrichUse as received from a sealed bottle.
TolueneAnhydrousSigma-AldrichFor azeotropic removal of water.
MethanolReagentFisher ScientificFor polymer precipitation.
Deionized Water--

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer with a high-torque motor

  • Dean-Stark trap with a reflux condenser

  • Nitrogen inlet and outlet

  • Thermocouple with a temperature controller

  • Heating mantle

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap (filled with toluene), condenser, and nitrogen inlet/outlet. The system should be flame-dried under a nitrogen purge to ensure anhydrous conditions.

  • Charging Reactants: To the flask, add this compound (e.g., 10.0 mmol), an equimolar amount of 4,4'-Bis(fluoromethyl)-1,1'-biphenyl (10.0 mmol), and finely ground, anhydrous potassium carbonate (20.0 mmol, 2 equivalents).

  • Solvent Addition: Add DMAc (e.g., 100 mL to achieve an initial monomer concentration of 0.1 M) and toluene (30 mL) to the flask.

  • Azeotropic Dehydration: Begin stirring and gently heat the mixture to reflux (around 120-130°C). Water generated from the reaction of any residual moisture with the base will be azeotropically removed and collected in the Dean-Stark trap. Continue this process for 2-4 hours.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160°C to initiate polymerization. The reaction progress can be monitored by the visible increase in the solution's viscosity. Maintain the reaction at this temperature for 24-48 hours under a constant, gentle flow of nitrogen.

  • Polymer Isolation: After the reaction period, cool the viscous solution to room temperature. Dilute the solution with additional DMAc if necessary to reduce viscosity.

  • Precipitation: Pour the polymer solution slowly into a large beaker of vigorously stirring methanol (10x the volume of the reaction solution). A fibrous or powdered precipitate should form.

  • Purification:

    • Filter the crude polymer and wash it extensively with deionized water to remove inorganic salts (e.g., KF).

    • Wash the polymer again with methanol to remove any unreacted monomer and low molecular weight oligomers.

    • To further purify, the polymer can be redissolved in a minimal amount of a good solvent (e.g., chloroform or THF) and reprecipitated into methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to yield the final product.

Characterization Workflow

A thorough characterization is essential to confirm the successful synthesis of the target polymer and to evaluate its properties.

Characterization_Workflow cluster_structural Structural Analysis cluster_molar_mass Molar Mass Analysis cluster_thermal Thermal Properties start Purified Polymer ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr gpc Gel Permeation Chromatography (GPC) start->gpc tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc ftir_desc Confirm formation of ether linkage and disappearance of -OH band. ftir->ftir_desc nmr_desc Verify polymer structure and confirm monomer incorporation. nmr->nmr_desc gpc_desc Determine number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI). gpc->gpc_desc tga_desc Determine thermal decomposition temperature (Td). tga->tga_desc dsc_desc Determine glass transition temperature (Tg). dsc->dsc_desc

Figure 2: Workflow for the characterization of the synthesized poly(ether-benzoxazole).

Expected Results:

TechniqueExpected Observation
FT-IR Disappearance of the broad O-H stretching band (around 3400 cm⁻¹). Appearance of a strong C-O-C stretching band for the ether linkage (around 1240 cm⁻¹). Retention of characteristic benzoxazole and aromatic C-H peaks.
¹H NMR Appearance of new peaks corresponding to the methylene protons of the ether linkage (-O-CH₂-Ar). Integration of the peaks should correspond to the repeating unit of the polymer.
GPC A monomodal distribution indicating successful polymerization. The expected molecular weight (Mw) would be in the range of 20,000 - 80,000 g/mol with a Polydispersity Index (PDI) between 1.5 and 2.5, typical for step-growth polymerization.[9]
TGA High thermal stability, with a 5% weight loss temperature (Td5%) expected to be above 400°C in a nitrogen atmosphere, consistent with other benzoxazole-containing polymers.[1][2]
DSC A high glass transition temperature (Tg), likely in the range of 180-250°C, reflecting the rigidity of the polymer backbone.[1][6]

Potential Applications & Future Directions

Polymers derived from "this compound" are anticipated to be high-performance materials suitable for applications requiring a combination of thermal stability, chemical resistance, and processability. Potential areas of application include:

  • Advanced Coatings and Films: The enhanced solubility could allow for the creation of thin films and protective coatings for microelectronics or aerospace components.[10]

  • Gas Separation Membranes: The introduction of bulky tert-butyl groups can create microporosity, making these polymers interesting candidates for gas separation membrane applications.

  • Optoelectronic Materials: The fluorescent nature of the benzoxazole moiety suggests potential use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.[8]

Future work should focus on optimizing the polymerization conditions to achieve higher molecular weights, exploring copolymerization with other monomers to further tune properties, and fabricating the polymer into films or fibers to evaluate its mechanical and optical characteristics comprehensively.

References

  • Dinakaran, K., et al. (n.d.). Optical, electrochemical, and thermal behavior of polybenzoxazine copolymers incorporated with tetraphenylimidazole and diphenylquinoline. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2021). Highly Refractive Aromatic Polybenzoxazoles Derived from Sulfur-Containing Dibenzoyl Chlorides. ACS Applied Polymer Materials. Available at: [Link]

  • Gautam, P., et al. (2008). Benzoxazole and benzothiazole compounds and methods therefor. Google Patents.
  • (n.d.). Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin. ResearchGate. Available at: [Link]

  • Li, M., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry. Available at: [Link]

  • (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]

  • (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]

  • Wang, Y., et al. (2021). Preparing Multifunctional High-Performance Cross-Linked Polybenzoxazole Aerogels from Polybenzoxazine. ACS Applied Polymer Materials. Available at: [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Hsiao, S-H., et al. (2012). Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers. Polymer Chemistry. Available at: [Link]

  • (n.d.). Lightweight polybenzoxazole aerogels with high compressive strength, ultralow dielectric constants, and excellent thermal stability. Royal Society of Chemistry. Available at: [Link]

  • Oishi, Y., et al. (2011). Enhanced thermal conductivity of semi-aliphatic liquid crystalline polybenzoxazoles using magnetic orientation. Polymer International. Available at: [Link]

  • Nguyen, T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Arabian Journal of Chemistry. Available at: [Link]

  • Sharma, K., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Kanehashi, S. (n.d.). Synthesis and Characterization of Biobased Poly (Ether Benzoxazole) Derived from Vanillin. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available at: [Link]

  • Orozco, F., et al. (2021). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. MDPI. Available at: [Link]

  • Li, M., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-properties-of-poly(benzoxazole-from-Li-Li/69796e959c5c2d250877995c6439121d51a660d2]([Link]

  • Sharma, K., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH). Available at: [Link]

  • (n.d.). Polymer Synthesis and Characterization. TU Darmstadt. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Its benzoxazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The purity of this intermediate is paramount to ensure the desired outcome and reproducibility of subsequent synthetic steps and biological assays. This document provides a comprehensive guide to the purification of this compound using silica gel column chromatography, a robust and widely used technique for the separation of organic compounds.[1]

The structural features of the target molecule—a polar benzoxazole ring and a hydroxyl group, combined with a nonpolar tert-butylphenyl moiety—necessitate a carefully optimized chromatographic method to effectively remove impurities. This guide will detail the principles behind the selection of the stationary and mobile phases, a step-by-step protocol for the purification process, and methods for assessing the purity of the final product.

Understanding the Separation: The "Why" Before the "How"

The successful purification of this compound hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.[2] For this application, we will utilize normal-phase chromatography.

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase: A non-polar solvent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is used as the eluent.[3][4]

The principle of separation is based on polarity. More polar compounds will interact more strongly with the polar silica gel and thus move more slowly down the column. Less polar compounds will have a greater affinity for the mobile phase and will elute faster. Our target molecule possesses both polar (hydroxyl and benzoxazole groups) and non-polar (tert-butylphenyl group) characteristics. The key to successful purification is to select a mobile phase that allows the target compound to move down the column at a reasonable rate while effectively separating it from less polar and more polar impurities.

Potential Impurities:

In a typical synthesis of 2-substituted benzoxazoles, which may involve the condensation of a 2-aminophenol derivative with a carboxylic acid or aldehyde, potential impurities could include:[5][6]

  • Unreacted Starting Materials: Such as the 2-aminophenol precursor and the (4-tert-butylphenyl)ethanone or a related electrophile.

  • Side-Products: Incomplete cyclization products or other reaction byproducts.

These impurities will likely have different polarities than the desired product, enabling their separation by column chromatography.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop a suitable solvent system and assess the crude reaction mixture using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column.

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value generally provides the best separation in column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • UV lamp (254 nm)

  • Visualizing stain (e.g., potassium permanganate or p-anisaldehyde stain)

Protocol for TLC Analysis:

  • Prepare the TLC plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small spot of the solution onto the baseline.

  • Develop the plate: Place a small amount of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate) in the developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.

  • Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[8][9] Aromatic compounds like the target molecule will often be UV-active. Further visualization can be achieved using a chemical stain.[10][11]

  • Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Optimize the solvent system: Adjust the ratio of the polar to non-polar solvent to achieve the target Rf value. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of all compounds.

Table 1: Example of TLC Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Observed Rf of Target CompoundComments
9:1~0.1Too low, increase polarity.
7:3~0.3Good starting point for column.
1:1~0.6Too high, decrease polarity.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (optimized from TLC, e.g., Hexane:Ethyl Acetate 7:3)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram:

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Protocol:

  • Column Preparation (Wet Packing):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 0.5 cm).

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading is Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).

    • Maintain a constant level of eluent at the top of the column to avoid disturbing the silica bed.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.

    • Spot the crude mixture, the collected fractions, and a co-spot (crude mixture and fraction on the same spot) on a TLC plate.

    • Develop and visualize the TLC plate as described previously.

  • Combining and Concentrating Pure Fractions:

    • Based on the TLC analysis, combine the fractions that contain only the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Post-Purification Analysis and Characterization

After purification, it is essential to confirm the purity and identity of the isolated compound.

Purity Assessment:

  • TLC: A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC can be employed. A single sharp peak in the chromatogram indicates a high degree of purity. For benzoxazole derivatives, a reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable.[12]

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the purified compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and the C=N of the benzoxazole ring.[7]

Troubleshooting

Table 2: Common Problems and Solutions in Column Chromatography

ProblemPossible CauseSolution
Poor SeparationInappropriate solvent system.Re-optimize the mobile phase using TLC. Consider using a gradient elution.
Column overloading.Use a larger column or reduce the amount of sample.
Cracking of Silica BedColumn ran dry.Always keep the silica bed covered with solvent.
Heat generated during packing.Pack the column slowly and allow any heat to dissipate.
Tailing of Spots on TLCCompound is too polar for the solvent system.Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine for basic compounds) to the eluent.
Acidic nature of silica gel.Deactivate the silica gel by pre-washing with a solvent containing a small amount of triethylamine.[13]
No Compound ElutingSolvent system is not polar enough.Gradually increase the polarity of the eluent (gradient elution).

Conclusion

The purification of this compound by silica gel column chromatography is a reliable and effective method for obtaining high-purity material. The key to a successful separation lies in the systematic optimization of the mobile phase using TLC prior to performing the column chromatography. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently purify this important chemical intermediate for its intended downstream applications.

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does Silica Gel Chromatography Work?. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

  • Unknown. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol. Retrieved from [Link]

  • Unknown. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel benzoxazole derivative, "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol." Benzoxazole scaffolds are of significant interest in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial properties.[1][2][3][4][5][6] The MIC is a critical parameter, representing the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism, and is fundamental in the evaluation of new antimicrobial agents.[7][8][9] This guide details the principles and step-by-step protocols for two gold-standard methods: Broth Microdilution and Agar Dilution, aligned with internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14]

Introduction: The Scientific Rationale

Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, frequently investigated for their potential as antimicrobial, antiviral, and anticancer agents.[1][15][16] Their mechanism of action is an area of active research, with some studies suggesting that they may function by inhibiting essential enzymes like DNA gyrase, thereby impeding bacterial replication.[15]

"this compound" is a novel compound within this class. The tert-butylphenyl group introduces significant hydrophobicity, which may enhance its ability to penetrate microbial cell membranes, a crucial step for antimicrobial efficacy. Determining the MIC is the foundational step in quantifying its potency and spectrum of activity against a panel of clinically relevant microorganisms. This quantitative measure allows for direct comparison with existing antibiotics and is essential for further preclinical development.[2][17]

The choice between broth microdilution and agar dilution depends on the experimental goals. Broth microdilution is highly efficient for testing multiple compounds against a single organism or for high-throughput screening, offering quantitative results with minimal reagent usage.[10][18] Agar dilution, while more laborious, is considered a reference method and is particularly useful for testing a large number of isolates against a few antimicrobial agents and for detecting contamination or heterogeneous populations.[19][20]

Preparing for the Assay: Foundational Requirements

Accurate and reproducible MIC determination hinges on meticulous preparation.

2.1. Compound Preparation and Solubilization

  • Challenge: "this compound" is predicted to have low aqueous solubility due to its aromatic and aliphatic hydrocarbon moieties.

  • Solution: A stock solution must be prepared in a suitable organic solvent, typically 100% Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay medium must be kept low (ideally ≤1%) to avoid solvent-induced toxicity to the microorganisms. A solvent toxicity control is mandatory.

  • Protocol:

    • Accurately weigh 10 mg of the compound.

    • Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare intermediate dilutions from this stock for use in the MIC assay.

2.2. Microbial Strain Selection and Inoculum Preparation

  • Rationale: The choice of microorganisms should include a representative panel of Gram-positive and Gram-negative bacteria, and potentially fungal species like Candida albicans, to establish the compound's spectrum of activity.[17] Quality control (QC) strains with known MIC values for standard antibiotics (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 25923) must be included to validate the assay.[21][22]

  • Inoculum Standardization: This is the most critical variable. The final inoculum density must be standardized to approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[8] This is achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL, followed by a final dilution into the assay medium.[21]

Experimental Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.[7][18][21]

3.1. Materials

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • "this compound" stock solution

  • Standard antibiotic control (e.g., Ciprofloxacin)

  • Bacterial inoculum (standardized to 0.5 McFarland)

  • Sterile DMSO

  • Spectrophotometer or dedicated plate reader

3.2. Step-by-Step Methodology

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing.

  • Compound Addition: Add 100 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient. Wells 11 and 12 will serve as controls.

  • Control Wells:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well contains no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve ~1 x 10^6 CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be ~5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Growth is indicated by turbidity or a pellet at the bottom of the well.[21][23] The sterility control (well 12) should remain clear, and the growth control (well 11) should be turbid.

3.3. Workflow Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_read Incubation & Analysis A Prepare 2x Compound Stock Dilutions D Add 100µL Compound to Well 1 A->D B Standardize Inoculum (0.5 McFarland) F Add 50µL Standardized Inoculum (Wells 1-11) B->F C Add 50µL Broth (Wells 2-12) C->D E Perform Serial Dilutions (Wells 1-10) D->E E->F G Incubate 16-20h at 37°C F->G H Read MIC: Lowest Concentration with No Visible Growth G->H

Workflow for the Broth Microdilution MIC Assay.

Experimental Protocol 2: Agar Dilution Method

This method is considered a gold standard and involves incorporating the antimicrobial agent directly into the agar medium.[19][20]

4.1. Materials

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • "this compound" stock solution

  • Inoculum replicating device (e.g., Steers replicator)

  • Bacterial inoculum (standardized to 0.5 McFarland)

4.2. Step-by-Step Methodology

  • Agar Plate Preparation: Prepare a series of molten MHA aliquots (e.g., 19 mL). While the agar is kept molten in a 45-50°C water bath, add a specific volume of the test compound stock solution to each aliquot to achieve the desired final concentrations (e.g., add 1 mL of a 20x stock to 19 mL of agar for a 1:20 dilution).

  • Plate Pouring: Immediately after adding the compound, mix the agar thoroughly by inversion and pour into sterile petri dishes. Allow the plates to solidify on a level surface. Prepare a drug-free control plate.

  • Inoculum Preparation: Adjust microbial suspensions to a 0.5 McFarland standard. This suspension can be further diluted 1:10 to yield a final inoculum of 10^7 CFU/mL.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with approximately 1-2 µL of each standardized bacterial suspension. This allows for the testing of multiple isolates simultaneously.[20] Each spot will contain approximately 10^4 CFU.

  • Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth on the agar surface. A single colony or a faint haze is disregarded.[24]

4.3. Workflow Visualization

Agar_Dilution_Workflow A Prepare Serial Dilutions of Compound in Molten Agar B Pour Agar into Petri Dishes & Allow to Solidify A->B D Spot-Inoculate Agar Plates with Replicator B->D C Prepare Standardized Bacterial Inocula C->D E Incubate Plates 16-20h at 37°C D->E F Read MIC: Lowest Concentration Plate with No Growth E->F

Workflow for the Agar Dilution MIC Assay.

Data Presentation and Interpretation

MIC results should be recorded in a clear, tabular format. The data below is hypothetical and serves as an example for how to present results for "this compound" (coded as BZ-TBE).

Table 1: Hypothetical MIC Values (µg/mL) of BZ-TBE

MicroorganismStrain TypeBZ-TBE MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC® 25923 (Gram +)40.5
Enterococcus faecalisATCC® 29212 (Gram +)81
Escherichia coliATCC® 25922 (Gram -)160.015
Pseudomonas aeruginosaATCC® 27853 (Gram -)>640.25
Candida albicansATCC® 90028 (Fungus)32N/A

Interpretation:

  • Potency: The lower the MIC value, the more potent the compound against that specific microorganism.[25]

  • Spectrum: In this hypothetical example, BZ-TBE shows greater activity against Gram-positive bacteria than Gram-negative bacteria or fungi. The high MIC against P. aeruginosa suggests low potency or potential resistance mechanisms (e.g., efflux pumps).

  • Validation: The MIC values for the control antibiotic (Ciprofloxacin) should fall within the expected QC ranges published by CLSI or EUCAST to ensure the validity of the experiment.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the generated MIC data, the following controls are non-negotiable:

  • Sterility Control: Uninoculated medium with the highest concentration of the compound and solvent. This ensures the medium and compound are not contaminated.

  • Growth Control: Inoculated medium without the test compound. This confirms that the microorganism is viable and grows under the assay conditions.

  • Solvent Toxicity Control: Inoculated medium containing the highest concentration of the solvent (e.g., DMSO) used in the assay. This verifies that the solvent itself does not inhibit microbial growth.

  • Positive Control: A standard antibiotic with a known MIC range for the QC strains. This validates the overall methodology and performance of the assay.

Conclusion

The broth microdilution and agar dilution methods are robust, standardized procedures for determining the MIC of novel compounds like "this compound." Meticulous adherence to protocols, especially regarding inoculum standardization and the inclusion of a full panel of controls, is paramount for generating accurate and reproducible data. The resulting MIC values provide the first critical insight into the compound's antimicrobial potential, guiding future research into its mechanism of action, spectrum of activity, and potential as a therapeutic agent.

References

  • Broth microdilution. (n.d.). Grokipedia.
  • Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., Liu, W., & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7–14. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved January 16, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Agar dilution. Wikipedia. Retrieved January 16, 2026, from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved January 16, 2026, from [Link]

  • Taylor & Francis Group. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. [Link]

  • Wikipedia contributors. (n.d.). Broth microdilution. Wikipedia. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]

  • Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., Liu, W., & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7–14. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Broth Microdilution. (n.d.). International Journal of Anesthesia. Retrieved January 16, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Temiz-Arpaci, Ö., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]

  • The Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. [Link]

  • Wikipedia contributors. (n.d.). Minimum inhibitory concentration. Wikipedia. Retrieved January 16, 2026, from [Link]

  • Wikipedia contributors. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Wikipedia. Retrieved January 16, 2026, from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved January 16, 2026, from [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). Microchem Laboratory. Retrieved January 16, 2026, from [Link]

  • Jadhav, R. R., et al. (2011). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. Journal of Pharmacy Research, 4(10), 3562-3565.
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved January 16, 2026, from [Link]

  • Kahlmeter, G., et al. (2015). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Journal of Clinical Microbiology, 53(5), 1432-1438. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved January 16, 2026, from [Link]

  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Retrieved January 16, 2026, from [Link]

  • Clinical and Laboratory Standard Institute (CLSI). (2020). Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Scientific Research Publishing. [Link]

  • Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. [Link]

  • Moros, R., et al. (2019). New definitions of susceptibility categories EUCAST 2019: clinic application. Revista Española de Quimioterapia, 32(6), 495-498. [Link]

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI Home. Retrieved January 16, 2026, from [Link]

  • Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). IntechOpen. Retrieved January 16, 2026, from [Link]

  • Temiz-Arpaci, Ö., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure, 1230, 129881. [Link]

  • Synthesis and study of antibacterial and antifungal activities of Novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl] acetylamino]thiazoles. (2004). ResearchGate. [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). The Moldovan Medical Journal. Retrieved January 16, 2026, from [Link]

  • Ratrey, P., et al. (2017). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 7(58), 36551-36562. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). Molecules, 26(13), 4038. [Link]

Sources

Application Notes & Protocols: Assessing the Cytotoxic Profile of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Cytotoxicity Profiling

The compound 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol belongs to the benzoxazole class of heterocyclic compounds. Molecules within this class are subjects of intense investigation in medicinal chemistry due to their wide spectrum of biological activities. Related benzoxazole derivatives have demonstrated potential as photoprotective agents and, in some cases, have exhibited cytotoxic and mutagenic properties.[1] Therefore, a thorough evaluation of the cytotoxic potential of any novel benzoxazole derivative is a mandatory first step in the preclinical assessment pipeline.[2]

These application notes provide a comprehensive framework for researchers to determine the in vitro cytotoxic effects of "this compound" (referred to herein as 'Test Compound'). The objective is to move beyond a simple live/dead binary and to build a multi-parametric understanding of the compound's impact on cellular health. We will detail three complementary assays that, when used in concert, provide robust insights into metabolic activity, membrane integrity, and the induction of apoptosis.[3]

Choosing the correct assay requires understanding what each method measures as a marker for cell health and its inherent limitations.[4][5] This guide is designed to empower researchers to select the appropriate methods, execute them rigorously, and interpret the resulting data with confidence.

The Strategic Selection of Complementary Viability Assays

No single assay can definitively capture the complexity of a compound's interaction with a cell.[4] A robust cytotoxicity profile is built by interrogating different cellular functions. We advocate for a tripartite approach:

  • Metabolic Activity (MTT Assay): This assay quantifies the metabolic state of the cell population by measuring the activity of mitochondrial dehydrogenases. A reduction in signal indicates a decrease in metabolic function, which can be a proxy for either cell death or cytostatic effects (inhibition of proliferation).[6]

  • Membrane Integrity (LDH Release Assay): This method directly measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7][8] It is a classic indicator of necrotic cell death.

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[9] A positive signal is a strong indicator that the compound induces programmed cell death.

This multi-assay strategy allows for a more nuanced interpretation. For example, a compound might reduce the MTT signal (lower metabolic activity) without a corresponding increase in LDH release, suggesting a cytostatic effect or early-stage apoptosis, which can be confirmed with the caspase assay.

Experimental Workflow & Logic

The overall experimental process follows a standardized, high-throughput screening-compatible workflow. This ensures reproducibility and allows for the efficient screening of multiple concentrations of the Test Compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Propagation (e.g., HeLa, A549) plate_cells 2. Cell Seeding (96-well plates) cell_culture->plate_cells adhesion 3. Overnight Incubation (Allow cell adhesion) plate_cells->adhesion add_compound 5. Treat Cells (Incubate for 24, 48, 72h) adhesion->add_compound prep_compound 4. Prepare Serial Dilutions of Test Compound prep_compound->add_compound assay_choice Select Assay add_compound->assay_choice mtt MTT Assay (Metabolic Activity) assay_choice->mtt ldh LDH Assay (Membrane Integrity) assay_choice->ldh caspase Caspase-Glo® 3/7 (Apoptosis) assay_choice->caspase read_plate 7. Plate Reader Measurement (Absorbance/Luminescence) mtt->read_plate ldh->read_plate caspase->read_plate calc 8. Calculate % Viability vs. Vehicle Control read_plate->calc ic50 9. Determine IC50 Value (Dose-Response Curve) calc->ic50

Figure 1: A generalized workflow for in vitro cytotoxicity testing.

Detailed Methodologies and Protocols

4.1 Protocol 1: MTT Metabolic Activity Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11] The amount of formazan is directly proportional to the number of metabolically active cells.[10]

4.1.1 Materials

  • MTT stock solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light.[11]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.[12]

  • 96-well flat-bottom sterile culture plates.

  • Test Compound stock solution (e.g., in DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Microplate spectrophotometer (reader).

4.1.2 Step-by-Step Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10][11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of the vehicle (e.g., DMSO) as the highest compound concentration.

    • Untreated Control: Wells with cells in fresh medium only.

    • Blank Control: Wells with medium only (no cells) to subtract background absorbance.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate (formazan crystals) within the cells.[10]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals.[11] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[10]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

4.2 Protocol 2: LDH Release Cytotoxicity Assay

This assay quantitatively measures LDH released from the cytosol of damaged cells into the supernatant.[7] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured colorimetrically.[14]

4.2.1 Materials

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Abcam).

  • 96-well flat-bottom sterile culture plates.

  • Lysis Buffer (usually 10X, provided in the kit) to create a maximum LDH release control.

  • Microplate spectrophotometer.

4.2.2 Step-by-Step Procedure

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol (Section 4.1.2). Set up the plate with the following controls in triplicate:[7]

    • Vehicle Control: Cells treated with vehicle-containing medium.

    • Untreated Control: Cells in medium only (spontaneous LDH release).

    • Maximum LDH Release Control: Untreated cells that will be lysed 45 minutes before the end of the experiment.

    • Medium Background Control: Wells with medium only (no cells).

  • Induce Maximum Release: 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release Control" wells and mix gently.

  • Collect Supernatant: At the end of the incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[15]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Measurement: Measure the absorbance at 490 nm within 1 hour.

4.3 Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide, which is cleaved by active caspases-3 and -7.[9] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[16]

4.3.1 Materials

  • Caspase-Glo® 3/7 Assay System (Promega, Cat.# G8090 or similar).

  • White-walled, opaque 96-well plates suitable for luminescence.

  • Luminometer plate reader.

  • Positive control inducer of apoptosis (e.g., Staurosporine).

4.3.2 Step-by-Step Procedure

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the Test Compound as described in Section 4.1.2. Include a positive control (e.g., 1 µM Staurosporine for 4-6 hours) to confirm assay performance.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.[16][17]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

  • Mix and Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[16]

  • Measurement: Measure the luminescence using a plate luminometer. The luminescent signal is stable for several hours.[16]

Apoptotic Signaling Pathway Context

The Caspase-Glo® 3/7 assay directly measures the endpoint of the apoptotic signaling cascade. Apoptosis can be initiated through two primary routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as Caspase-3 and Caspase-7, which are responsible for the biochemical and morphological changes associated with programmed cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor ligand->receptor caspase8 Procaspase-8 receptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase37 Procaspase-3, -7 active_caspase8->caspase37 stress Cellular Stress (e.g., DNA Damage, Cytotoxicity) mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Procaspase-9 cyto_c->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase37 active_caspase37 Active Caspase-3, -7 (Measured by Assay) caspase37->active_caspase37 apoptosis Apoptosis (Cell Death) active_caspase37->apoptosis

Sources

Application Notes and Protocols for 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzoxazole Scaffolds in Fluorescent Sensing

The field of fluorescent probes is critical for advancements in biological imaging, environmental monitoring, and drug discovery.[][2][3][4] Among the various classes of fluorophores, benzoxazole derivatives, particularly those based on the 2-(2'-hydroxyphenyl)benzoxazole (HBO) core, have garnered significant attention.[5][6] These molecules often exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the benzoxazole nitrogen in the excited state.[7] This process leads to a large Stokes shift and dual fluorescence, making them highly sensitive to their local environment.[7][8]

This application note introduces a novel benzoxazole derivative, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol (referred to as BOTE-B), as a potential fluorescent probe. While specific data for this compound is emerging, its structural features—a benzoxazole core, a hydroxyl group, and a bulky tert-butylphenyl substituent—suggest its potential utility in various sensing applications. This document provides a comprehensive guide for researchers on the proposed synthesis, characterization, and application of BOTE-B as a fluorescent probe, drawing upon the established principles of related benzoxazole chemistry.

Hypothesized Properties and Sensing Mechanism of BOTE-B

The chemical structure of BOTE-B suggests several key properties that could be exploited for fluorescent sensing:

  • Potential for ESIPT: The presence of a hydroxyl group in proximity to the benzoxazole nitrogen makes BOTE-B a candidate for ESIPT. This mechanism is often sensitive to factors that can influence proton transfer, such as solvent polarity, pH, and the presence of metal ions that can coordinate with the hydroxyl and nitrogen atoms.[9]

  • Environmental Sensitivity: The fluorescence of ESIPT-capable molecules can be highly sensitive to the polarity of the surrounding medium.[8] This could allow BOTE-B to be used as a probe to report on the hydrophobicity of its environment, such as within protein binding pockets or lipid membranes.

  • Potential for Metal Ion Sensing: The hydroxyl and benzoxazole nitrogen can act as a chelation site for metal ions.[][3][10] Binding of a metal ion, such as Zn²⁺, could modulate the ESIPT process, leading to a detectable change in the fluorescence signal (e.g., a "turn-on" or ratiometric response).[6][11]

  • Aggregation-Induced Emission (AIE) Characteristics: The bulky tert-butylphenyl group may hinder π-π stacking in the aggregated state, potentially leading to aggregation-induced emission. This property is valuable for imaging applications where high probe concentrations are used.

Proposed Sensing Mechanism: A Visual Hypothesis

The following diagram illustrates a hypothetical sensing mechanism for BOTE-B in the detection of a metal ion (M²⁺), which disrupts the ESIPT process and leads to a change in fluorescence.

Sensing_Mechanism cluster_0 In the Absence of Analyte BOTE-B_E BOTE-B (Enol form) Low Fluorescence BOTE-B_K BOTE-B* (Keto tautomer) ESIPT Fluorescence BOTE-B_E->BOTE-B_K Excitation & ESIPT BOTE-B_M BOTE-B-M²⁺ Complex High Fluorescence BOTE-B_E->BOTE-B_M + M²⁺ BOTE-B_M->BOTE-B_E - M²⁺ Synthesis_Workflow start Start Materials: - 2-Aminophenol - 2-Hydroxy-2-(4-tert-butylphenyl)acetic acid step1 Step 1: Condensation Reaction Reagents: Polyphosphoric acid (PPA) Conditions: Heat (e.g., 150-200 °C) Duration: 2-4 hours start->step1 step2 Step 2: Work-up and Purification - Quench with ice water - Neutralize with base (e.g., NaOH) - Extract with organic solvent (e.g., Ethyl Acetate) - Purify by column chromatography step1->step2 product Final Product: This compound (BOTE-B) step2->product

Caption: Proposed workflow for the synthesis of BOTE-B.

Detailed Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and 2-hydroxy-2-(4-tert-butylphenyl)acetic acid (1.0 eq).

  • Condensation: Add polyphosphoric acid (PPA) as a catalyst and solvent. Heat the reaction mixture to 150-200 °C with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [12]3. Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure BOTE-B.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Application Protocols

The following protocols are provided as a starting point for evaluating the utility of BOTE-B as a fluorescent probe.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental photophysical properties of BOTE-B.

Materials:

  • BOTE-B stock solution (e.g., 1 mM in DMSO or ethanol)

  • A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions of BOTE-B (e.g., 10 µM) in the different solvents.

  • Absorption Spectra: Record the UV-Vis absorption spectrum of each solution to determine the maximum absorption wavelength (λabs).

  • Emission Spectra: Excite each solution at its λabs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

  • Stokes Shift: Calculate the Stokes shift (in nm) for BOTE-B in each solvent (Stokes Shift = λem - λabs).

  • Quantum Yield: Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Data Presentation:

SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (nm)ΦF
Hexane0.1(Hypothetical)(Hypothetical)(Hypothetical)(Hypothetical)
Toluene2.4(Hypothetical)(Hypothetical)(Hypothetical)(Hypothetical)
DCM3.1(Hypothetical)(Hypothetical)(Hypothetical)(Hypothetical)
ACN5.8(Hypothetical)(Hypothetical)(Hypothetical)(Hypothetical)
Ethanol4.3(Hypothetical)(Hypothetical)(Hypothetical)(Hypothetical)
Water10.2(Hypothetical)(Hypothetical)(Hypothetical)(Hypothetical)
Protocol 2: Evaluation as a Fluorescent Sensor for Metal Ions

Objective: To assess the selectivity and sensitivity of BOTE-B for various metal ions.

Materials:

  • BOTE-B stock solution (e.g., 1 mM in a suitable buffer/solvent mixture)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, MgCl₂, CaCl₂, etc.)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

Procedure:

  • Selectivity Screening: a. In a series of cuvettes, add BOTE-B to a final concentration of 10 µM in the buffer solution. b. To each cuvette, add a different metal ion to a final concentration of 100 µM. c. Record the fluorescence emission spectrum of each solution after a short incubation period (e.g., 5 minutes). d. Compare the fluorescence intensity and/or emission wavelength in the presence of different metal ions.

  • Titration Experiment: a. If a selective response is observed for a particular metal ion (e.g., Zn²⁺), perform a titration experiment. b. Prepare a series of solutions containing a fixed concentration of BOTE-B (10 µM) and increasing concentrations of the target metal ion (e.g., 0 to 100 µM). c. Record the fluorescence emission spectrum for each concentration.

  • Determination of Detection Limit: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).

Protocol 3: Application in Cellular Imaging

Objective: To evaluate the potential of BOTE-B for imaging intracellular analytes (e.g., Zn²⁺).

Materials:

  • Live cells (e.g., HeLa or HEK293) cultured on glass-bottom dishes

  • BOTE-B stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • A reagent to modulate intracellular analyte concentration (e.g., ZnCl₂ and a zinc ionophore like pyrithione)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Loading: a. Wash the cultured cells with PBS. b. Incubate the cells with a solution of BOTE-B (e.g., 1-10 µM) in serum-free medium for 15-30 minutes at 37 °C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Imaging: a. Image the cells using the fluorescence microscope. b. To test for a response to an intracellular analyte, treat the cells with a reagent to increase its concentration (e.g., ZnCl₂ with pyrithione) and acquire images over time.

  • Controls: a. Image cells without the probe to assess autofluorescence. b. Image cells with the probe but without the analyte treatment as a baseline.

Troubleshooting and Considerations

  • Solubility: The bulky tert-butylphenyl group may affect the aqueous solubility of BOTE-B. Co-solvents like DMSO or ethanol may be necessary for biological applications.

  • Photostability: Assess the photostability of BOTE-B under the desired imaging conditions to avoid photobleaching artifacts.

  • Cytotoxicity: Evaluate the potential cytotoxicity of BOTE-B at the working concentrations used for cellular imaging.

  • Interference: Be aware of potential interference from other species in complex biological or environmental samples.

Conclusion

This compound (BOTE-B) represents a promising new scaffold for the development of fluorescent probes. Its structural features suggest a high potential for sensitivity to its local environment, making it a candidate for sensing metal ions, pH, and polarity. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and validation of BOTE-B in various research applications. Further investigation into the specific photophysical properties and sensing capabilities of this novel compound is warranted and is expected to contribute valuable tools to the field of fluorescence sensing.

References

  • Al-Amin, M., et al. (2023). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Various types of fluorescent probes for metal ion detection. [Link]

  • Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]

  • Researching. (2024). Molecular Fluorescent Probe for Detection of Metal Ions. [Link]

  • ResearchGate. (n.d.). (A) Structures of 2-(2 0 -hydroxyphenyl)benzoxazole (HBO) derivatives.... [Link]

  • Tian, Y., et al. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. Chemistry of Materials. [Link]

  • MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • ResearchGate. (n.d.). Responsive mechanism of 2-(2′-hydroxyphenyl)benzoxazole-based two-photon fluorescent probes for zinc and hydroxide ions. [Link]

  • ResearchGate. (n.d.). Insights into photo-induced excited state behaviors for 2-[4-(Di-tert-butyl-amino)-phenyl]-5-(5-fluoro-benzooxazol-2-yl)-benzofuran-6-ol: Solvent effects. [Link]

  • OUCI. (n.d.). Insights into photo-induced excited state behaviors for 2-[4-(Di-tert-butyl-amino)-phenyl]. [Link]

  • NIH. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

  • SciSpace. (n.d.). Photophysical properties of some benzoxazole and benzothiazole derivatives. [Link]

  • OUCI. (n.d.). Regulating the excited state behaviors of 2-benzooxazol-2-yl-4,6-di-tert-butyl-phenol fluorophore by solvent polarity: A theoretical simulation. [Link]

  • NIH. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. [Link]

  • NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • ResearchGate. (n.d.). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. [Link]

  • Arizona State University. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-containing two-photon-absorbing chromophores as sensors for zinc and hydroxide ions. [Link]

  • ResearchGate. (n.d.). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. [Link]

  • NIH. (2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. [Link]

  • MDPI. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. [Link]

  • ResearchGate. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. [Link]

  • NIH. (n.d.). Fluorescent brightener 184. [Link]

  • NIH. (n.d.). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. [Link]

Sources

The Emergence of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol in Advanced Materials: A Guide to its Application as a Fluorescent Chemosensor

Author: BenchChem Technical Support Team. Date: January 2026

The field of material science is in constant pursuit of novel molecules that can offer unique photophysical and electronic properties. Among the vast landscape of heterocyclic compounds, benzoxazole derivatives have carved out a significant niche, demonstrating remarkable potential in applications ranging from organic light-emitting diodes (OLEDs) to specialized polymers and fluorescent probes.[1] This guide focuses on a promising, yet underexplored, member of this family: 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol . We will delve into its synthesis, photophysical characteristics, and a detailed protocol for its application as a selective fluorescent chemosensor for zinc ions (Zn²⁺).

The unique molecular architecture of this compound, featuring a fluorescent benzoxazole core, a coordinating hydroxyl group, and a bulky tert-butylphenyl substituent, makes it an excellent candidate for a "turn-on" fluorescent sensor. The tert-butyl group enhances solubility in organic media and can influence the solid-state packing, which is crucial for material applications. The ethanol linker provides a flexible coordination site for metal ions, and the benzoxazole moiety serves as the signal-transducing fluorophore.

Synthesis Protocol: A Guided Pathway to this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the benzoxazole ring, followed by the introduction of the ethanol bridge and the substituted phenyl group. The following protocol is a robust method derived from established synthesis strategies for related benzoxazole derivatives.[2][3][4]

Part 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazole
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (10.9 g, 0.1 mol) and chloroacetic acid (10.4 g, 0.11 mol).

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) (50 g) as both the solvent and dehydrating agent.

  • Reaction Conditions: Heat the mixture to 140°C and maintain this temperature for 4 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The precipitate formed is the crude product.

  • Purification: Filter the crude product, wash with copious amounts of water until the filtrate is neutral, and then dry under vacuum. Recrystallize the solid from ethanol to obtain pure 2-(chloromethyl)benzo[d]oxazole.

Part 2: Grignard Reaction for the Formation of the Final Product
  • Grignard Reagent Preparation: In a flame-dried 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (2.9 g, 0.12 mol). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-tert-butylbenzene (21.3 g, 0.1 mol) in 100 mL of anhydrous diethyl ether. Maintain a gentle reflux until all the magnesium has reacted.

  • Aldehyde Preparation: In a separate flask, prepare a solution of 2-(benzo[d]oxazol-2-yl)acetaldehyde. This can be synthesized by the oxidation of 2-(benzo[d]oxazol-2-yl)ethanol, which in turn is prepared from 2-(chloromethyl)benzo[d]oxazole.

  • Coupling Reaction: Cool the Grignard reagent to 0°C in an ice bath. Add the solution of 2-(benzo[d]oxazol-2-yl)acetaldehyde dropwise with constant stirring.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazole cluster_part2 Part 2: Grignard Reaction p1_start 2-Aminophenol + Chloroacetic Acid p1_reflux Reflux in PPA (140°C, 4h) p1_start->p1_reflux p1_workup Ice-water Quench & Filtration p1_reflux->p1_workup p1_purify Recrystallization (Ethanol) p1_workup->p1_purify p1_product 2-(Chloromethyl)benzo[d]oxazole p1_purify->p1_product p2_grignard_prep 1-Bromo-4-tert-butylbenzene + Mg (in Diethyl Ether) p2_coupling Grignard Coupling (0°C to RT) p2_grignard_prep->p2_coupling p2_aldehyde_prep 2-(Benzo[d]oxazol-2-yl)acetaldehyde p2_aldehyde_prep->p2_coupling p2_workup Quench (NH4Cl) & Extraction p2_coupling->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_final_product This compound p2_purify->p2_final_product

Caption: Synthetic pathway for this compound.

Application Protocol: Fluorescent "Turn-On" Sensing of Zinc Ions (Zn²⁺)

The presence of a hydroxyl group in proximity to the benzoxazole fluorophore allows for the chelation of metal ions. This coordination can modulate the photophysical properties of the molecule, leading to a "turn-on" fluorescent response, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5][6] This protocol details the use of this compound as a selective fluorescent probe for the detection of Zn²⁺.

Materials and Instrumentation
  • Stock Solution of the Probe: Prepare a 1.0 mM stock solution of this compound in acetonitrile.

  • Metal Ion Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CdCl₂, CuCl₂, NiCl₂, CoCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.

  • Buffer Solution: Prepare a HEPES buffer solution (10 mM, pH 7.4).

  • Solvent: A 4:1 (v/v) mixture of acetonitrile and HEPES buffer.

  • Instrumentation: A fluorescence spectrophotometer.

Experimental Procedure
  • Preparation of Test Solutions: In a series of cuvettes, add 2.9 mL of the acetonitrile/HEPES buffer mixture. To each cuvette, add 10 µL of the 1.0 mM probe stock solution to achieve a final concentration of approximately 3.4 µM.

  • Blank Measurement: Record the fluorescence emission spectrum of the probe solution in the absence of any metal ions. Excite the solution at its absorption maximum (λ_ex), which is expected to be in the UV region (around 320-350 nm based on similar compounds), and record the emission spectrum (expected around 370-420 nm).[7][8]

  • Titration with Zn²⁺: To one of the cuvettes containing the probe solution, add incremental amounts of the ZnCl₂ stock solution (e.g., 2 µL at a time). After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Selectivity Study: To separate cuvettes containing the probe solution, add 2 equivalents of each of the other metal ion stock solutions. Record the fluorescence emission spectrum for each solution and compare the change in fluorescence intensity to that observed with Zn²⁺.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) as a function of the Zn²⁺ concentration. This will allow for the determination of the detection limit and the binding stoichiometry (using a Job's plot, for instance).

Sensing_Workflow start Start prep_solutions Prepare Probe & Metal Ion Stock Solutions start->prep_solutions prep_test Prepare Test Solutions (Probe in Acetonitrile/HEPES) prep_solutions->prep_test blank_measure Measure Blank Fluorescence (Probe only) prep_test->blank_measure zn_titration Titrate with Zn²⁺ Solution & Measure Fluorescence blank_measure->zn_titration selectivity_test Test with Other Metal Ions & Measure Fluorescence blank_measure->selectivity_test data_analysis Analyze Data: - Plot Intensity vs. [Zn²⁺] - Determine Selectivity zn_titration->data_analysis selectivity_test->data_analysis end End data_analysis->end

Caption: Workflow for fluorescent sensing of Zn²⁺ ions.

Expected Photophysical Properties

PropertyExpected Value/Range (in Acetonitrile)Notes
Absorption Maximum (λ_abs) 320 - 350 nmTypical for π-π* transitions in the benzoxazole core.
Emission Maximum (λ_em) 370 - 420 nmBlue to violet fluorescence is characteristic of many benzoxazole derivatives.[7][8]
Quantum Yield (Φ_F) 0.1 - 0.3 (in absence of Zn²⁺)The fluorescence is expected to be partially quenched by photoinduced electron transfer (PET) from the lone pair of the hydroxyl group to the excited benzoxazole.
Quantum Yield (Φ_F) > 0.6 (in presence of Zn²⁺)Upon coordination with Zn²⁺, PET is inhibited, leading to a significant enhancement of the quantum yield (CHEF effect).[5]
Stokes Shift 50 - 70 nmThe difference between the absorption and emission maxima.

Concluding Remarks

This compound stands as a molecule of high potential in the realm of material science, particularly in the development of advanced fluorescent sensors. Its synthesis, though multi-stepped, relies on well-established organic chemistry principles. The inherent photophysical properties of the benzoxazole core, coupled with the strategically placed coordinating group, pave the way for its application in the selective detection of environmentally and biologically important metal ions like Zn²⁺. Further research into this and structurally similar molecules will undoubtedly unlock new possibilities in the design of functional materials for a wide array of technological applications.

References

  • Paderni, D., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. MDPI. Available from: [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). National Institutes of Health. Available from: [Link]

  • Paderni, D., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. IRIS-BOA. Available from: [Link]

  • Borse, B. N., et al. (2012). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][5][6]oxazole derivatives and their antimicrobial activity. ResearchGate. Available from: [Link]

  • The Significance of Benzoxazole Derivatives in Material Science. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • A benzoxazole-based fluorescent 'off-on-off' probe for cascade recognition of cyanide and Fe3+ ions. (2025). Semantic Scholar. Available from: [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Biotechnology Research and Innovation Journal. Available from: [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). Frontiers. Available from: [Link]

  • Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. (n.d.). PubMed Central. Available from: [Link]

  • Photophysical properties of some benzoxazole and benzothiazole derivatives. (n.d.). chem.uaic.ro. Available from: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Institutes of Health. Available from: [Link]

  • Photophysical Properties of Some Benzoxazole and Benzothiazole Derivatives. (2025). ResearchGate. Available from: [Link]

  • Biological Evaluation of 2-Oxo-Benzoxazole Derivatives. (n.d.). An-Najah National University. Available from: [Link]

  • Synthesis of some benzoxazole derivatives. (n.d.). JOCPR. Available from: [Link]

  • El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. (2025). ResearchGate. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Available from: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Available from: [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Benzoxazole derivatives: Significance and symbolism. (2024). context.reverso.net. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ijcrt.org. Available from: [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). MDPI. Available from: [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (n.d.). PubMed Central. Available from: [Link]

  • 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol. (n.d.). PubChem. Available from: [Link]

  • Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs. (2023). MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BOE-001

Last Updated: January 17, 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol. This chiral alcohol is a key intermediate in various pharmaceutical and materials science applications. Its synthesis, typically involving a Grignard reaction, is a critical process where yield and purity are paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic outcomes. We will explore the causality behind experimental choices to empower you with the scientific rationale needed to overcome common challenges.

Reaction Overview & Mechanism

The most common and direct route to synthesize this compound involves the nucleophilic addition of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, to the electrophilic carbonyl carbon of 2-formylbenzoxazole.[1][2][3]

Reaction Scheme:

The core of this synthesis is the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the aldehyde.[1][4][5] The resulting tetrahedral alkoxide intermediate is then protonated during an acidic work-up to yield the final secondary alcohol.[2][6]

Reaction Mechanism Diagram

reaction_mechanism cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition cluster_workup Acidic Work-up A 4-tert-butyl bromobenzene Grignard 4-tert-butylphenyl magnesium bromide A->Grignard Anhydrous Ether Mg Mg metal Mg->Grignard Alkoxide Intermediate Alkoxide Grignard->Alkoxide Nucleophilic Attack Aldehyde 2-formylbenzoxazole Aldehyde->Alkoxide Product Target Alcohol Alkoxide->Product Protonation Acid H3O+ Acid->Product

Caption: General workflow for the synthesis of the target alcohol.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause, a scientific explanation, and a recommended solution.

Issue 1: Low or No Product Yield

Question: My reaction yield is consistently below 30%, or in some cases, I'm not forming any product at all. What's going wrong?

Answer: This is one of the most common challenges in Grignard reactions and typically points to issues in the formation or stability of the Grignard reagent itself.[7][8]

Potential Causes & Solutions:

  • Presence of Moisture: Grignard reagents are extremely strong bases and react readily with protic solvents, including trace amounts of water.[7][8][9] This will quench the reagent before it can react with your aldehyde.

    • Scientific Rationale: The carbanion of the Grignard reagent will deprotonate water to form an alkane (tert-butylbenzene) and magnesium hydroxide salts, rendering it inactive for the desired nucleophilic addition.

    • Solution:

      • Glassware: Rigorously dry all glassware in an oven at >120°C overnight or flame-dry under vacuum immediately before use. Cool under an inert atmosphere (Argon or Nitrogen).[8]

      • Solvents: Use anhydrous grade solvents. Diethyl ether or THF are common choices.[10] If you suspect the solvent has absorbed moisture, it can be dried by distillation over a suitable drying agent like sodium/benzophenone.

      • Reagents: Ensure the 4-tert-butylbromobenzene and 2-formylbenzoxazole are anhydrous.

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction with the alkyl halide.[7][8]

    • Scientific Rationale: The formation of the Grignard reagent is a redox reaction that occurs on the surface of the magnesium metal.[9] An oxide layer acts as a physical barrier.

    • Solution:

      • Mechanical Activation: In a glovebox or under an inert atmosphere, gently crush the magnesium turnings with a mortar and pestle to expose a fresh, unoxidized surface.[11]

      • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[7][9] The iodine reacts with the magnesium surface. The disappearance of the characteristic purple iodine vapor is an indicator of reaction initiation. A few drops of 1,2-dibromoethane can also be used as an activator.[8]

  • Poor Quality of Starting Materials:

    • Scientific Rationale: The aldehyde (2-formylbenzoxazole) can oxidize over time to the corresponding carboxylic acid. Carboxylic acids have an acidic proton that will instantly quench the Grignard reagent.

    • Solution: Check the purity of the 2-formylbenzoxazole by TLC or NMR before use. If necessary, purify it by column chromatography or recrystallization.

Issue 2: Multiple Spots on TLC, Difficult Purification

Question: My final reaction mixture shows multiple spots on the TLC plate, including a non-polar spot and significant unreacted starting material. What are these byproducts?

Answer: The formation of multiple products often points to side reactions competing with the desired nucleophilic addition.

Potential Causes & Solutions:

  • Wurtz Coupling (Non-polar byproduct): The Grignard reagent can react with unreacted 4-tert-butylbromobenzene.[7]

    • Scientific Rationale: This side reaction forms 4,4'-di-tert-butyl-1,1'-biphenyl, a non-polar hydrocarbon, and consumes your valuable Grignard reagent.

    • Solution:

      • Slow Addition: Add the solution of 4-tert-butylbromobenzene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide and favors its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.

      • Dilution: Ensure the reaction is not overly concentrated.

  • Unreacted Starting Material (Aldehyde): A significant amount of remaining 2-formylbenzoxazole indicates an incomplete reaction.

    • Scientific Rationale: This is a direct consequence of insufficient active Grignard reagent, either due to quenching (see Issue 1) or using a substoichiometric amount.

    • Solution:

      • Use Excess Grignard: It is common practice to prepare a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent to compensate for any quenching by trace moisture and to drive the reaction to completion.[11]

      • Confirm Grignard Formation: Before adding the aldehyde, you can try to confirm the Grignard reagent has formed. A sample can be taken, quenched with iodine, and the disappearance of the iodine color indicates the presence of the reagent.

  • Enolization of the Aldehyde: While less common with aldehydes compared to ketones, a highly hindered Grignard reagent can act as a base and deprotonate the aldehyde if it has α-hydrogens.[7] 2-formylbenzoxazole does not have α-hydrogens, so this specific side reaction is not a concern for this synthesis.

Troubleshooting Workflow Diagram

troubleshooting_workflow Start Low Yield or No Reaction CheckMoisture Check for Moisture Sources (Glassware, Solvents, Reagents) Start->CheckMoisture DrySystem Action: Rigorously Dry Entire System CheckMoisture->DrySystem Yes CheckMg Magnesium Surface Inactive? CheckMoisture->CheckMg No DrySystem->CheckMg ActivateMg Action: Activate Mg (Crush or use Iodine) CheckMg->ActivateMg Yes CheckStoichiometry Correct Stoichiometry? CheckMg->CheckStoichiometry No ActivateMg->CheckStoichiometry UseExcess Action: Use 1.1-1.2 eq. of Grignard Reagent CheckStoichiometry->UseExcess No Success Optimized Yield CheckStoichiometry->Success Yes UseExcess->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction?

  • The formation of the Grignard reagent is often initiated at room temperature and may require gentle warming to reflux in ether to ensure completion.[10] However, the subsequent addition of the aldehyde to the Grignard reagent should be performed at a lower temperature, typically 0 °C (ice bath).[7] This helps to control the exothermic reaction and minimize side reactions.

Q2: Can I use a different solvent instead of diethyl ether?

  • Yes, tetrahydrofuran (THF) is a common alternative.[10] THF has a higher boiling point and is a better solvent for stabilizing the Grignard reagent. However, it is also more hygroscopic, so ensuring it is perfectly dry is even more critical.

Q3: How should I perform the work-up to avoid emulsions?

  • After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids like HCl or H₂SO₄ for the initial quench, as it is less aggressive and can help minimize side reactions. After the initial quench, you can proceed with extraction using an organic solvent like ethyl acetate.

Q4: My product is difficult to purify by column chromatography. Any tips?

  • The target alcohol is moderately polar. A good starting point for the eluent system in silica gel chromatography is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Staining with potassium permanganate (KMnO₄) can help visualize the product on the TLC plate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylphenylmagnesium bromide
  • Setup: Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

  • Reagents: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine.

  • Initiation: Add a small portion (approx. 10%) of a solution of 4-tert-butylbromobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel.

  • Propagation: Once the reaction initiates (disappearance of iodine color, gentle bubbling, or cloudiness), add the remaining 4-tert-butylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure full conversion. The resulting dark grey or brown solution is used directly in the next step.

Protocol 2: Synthesis of this compound
  • Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-formylbenzoxazole (0.9 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Data Summary Table

ParameterRecommended ConditionRationale / Notes
Grignard Reagent 1.1 - 1.2 equivalentsEnsures complete consumption of the limiting aldehyde.[11]
Solvent Anhydrous Diethyl Ether or THFMust be scrupulously dry to prevent quenching.[7][8]
Addition Temperature 0 °C (Aldehyde to Grignard)Controls exothermic reaction and minimizes byproducts.[7]
Work-up Quench Saturated aq. NH₄ClMild conditions, helps prevent emulsion formation.
Purification Silica Gel ChromatographyEluent: Hexanes/Ethyl Acetate gradient.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Publications. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Troubleshooting my grignard reactions. (2020). Reddit. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]

  • How to improve the percent yield in Grignard reaction. (2019). Quora. Retrieved from [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Addition to Carbonyl Groups. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Introduction to Nucleophilic Addition of Ketones and Aldehydes. (2021). Chad's Prep. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved from [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • What are nucleophilic addition reactions in the context of aldehydes and ketones? (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • PREPARATION OF (S)-tert-ButylPHOX. (2009). Organic Syntheses. Retrieved from [Link]

  • Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved from [Link]

  • PREPARATION OF (S)-tert-ButylPHOX. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the purification of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this chiral alcohol. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of this compound?

A1: The impurity profile depends heavily on the synthetic route employed. However, common contaminants typically fall into three categories:

  • Unreacted Starting Materials: This could include any remaining 2-(chloromethyl)benzoxazole, 4-tert-butylbenzaldehyde, or the organometallic reagent if a Grignard-type reaction was performed.

  • Reaction Byproducts: In Grignard or similar organometallic additions to an aldehyde, a common side reaction is the reduction of the aldehyde to benzyl alcohol or oxidation of the product to a ketone (3-heptanone from propionaldehyde has been observed in similar syntheses)[1]. If a chiral reduction was performed (e.g., using DIP-Cl), boron-containing byproducts and related chiral auxiliaries like isopinocampheol can be persistent impurities[2].

  • Degradation Products: The benzoxazole ring, while aromatic, can be susceptible to hydrolysis under certain pH conditions, potentially cleaving to form 2-aminophenol derivatives[3]. It is crucial to maintain neutral or mildly acidic/basic conditions during workup and purification to ensure the integrity of the heterocyclic core[3].

Q2: Is the benzoxazole ring stable during standard purification procedures like silica gel chromatography?

A2: Generally, the benzoxazole ring is stable enough for standard purification techniques. Benzoxazoles are considered comparatively stable due to their aromaticity[4]. However, they are less aromatically stable than benzothiazole or benzimidazole rings and can be prone to hydrolysis under harsh acidic or basic conditions[3]. Standard silica gel is slightly acidic, which is typically well-tolerated. If you suspect acid-catalyzed degradation, you can use silica gel that has been neutralized with a base like triethylamine.

Q3: My goal is to isolate a single enantiomer. What is the best general strategy?

A3: Achieving high enantiomeric purity requires a multi-step approach.

  • Initial Purification: First, focus on removing diastereomeric and achiral impurities. Flash column chromatography is the preferred method for this initial cleanup[5].

  • Enantiomeric Separation: Once you have a diastereomerically pure racemic mixture, chiral HPLC or Supercritical Fluid Chromatography (SFC) is the industry standard for separating the enantiomers[6]. This requires screening different chiral stationary phases (CSPs) and mobile phases to find optimal separation conditions[7][8].

  • Enrichment (Alternative): In some cases, crystallization can be used for enantiomeric enrichment, particularly if the compound forms a conglomerate or if a chiral resolving agent is used to form diastereomeric salts that have different solubilities[2].

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification process.

Problem 1: My compound streaks badly on the TLC plate and gives poor separation in the column.

Possible Cause & Explanation: Streaking is often caused by issues with solubility or interactions with the stationary phase. The hydroxyl group in your molecule can interact strongly with the silanol groups on the silica gel surface, leading to tailing. Additionally, if highly polar impurities (like amine or acid salts from the workup) are present, they can disrupt the chromatography.

Solutions:

  • Optimize the Mobile Phase:

    • Add a small amount of a polar modifier to your eluent. For example, if you are using an ethyl acetate/hexane system, adding 1-2% triethylamine (NEt₃) can mask the acidic silanol groups on the silica, improving the peak shape of basic compounds. Conversely, adding 1% acetic acid can help if your compound is acidic in nature.

    • Consider switching to a different solvent system. Dichloromethane/methanol can offer different selectivity compared to ethyl acetate/hexane[9][10].

  • Sample Preparation: Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column. If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, leading to streaking. Dry-loading the sample onto silica is an excellent technique to overcome solubility issues.

Problem 2: I can't separate my desired alcohol from a closely-running impurity.

Possible Cause & Explanation: The impurity likely has a polarity very similar to your target compound. A common culprit in syntheses involving reductions is the corresponding ketone, formed by over-oxidation of the alcohol product. In chiral syntheses, diastereomers or chiral auxiliaries can also have very similar Rf values[2].

Solutions:

  • Increase Column Resolution:

    • Use a shallower solvent gradient: A slow, gradual increase in the polar solvent percentage can improve the separation of closely-eluting compounds[2].

    • Increase column length and use finer silica: A longer column provides more theoretical plates, enhancing separation. Finer silica gel particles (e.g., 25-40 µm vs. 40-63 µm) also increase resolution.

  • Change the Stationary Phase: If silica gel fails, consider using a different adsorbent. Alumina (basic, neutral, or acidic) can provide different selectivity and may resolve the compounds[2]. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water) is another powerful option for separating compounds with different hydrophobic characteristics[11][12].

Workflow & Protocol Guides
Decision-Making for Purification Strategy

The choice between column chromatography and recrystallization depends on the nature and quantity of impurities. This decision tree can guide your strategy.

G start Crude Product Analysis (TLC) q1 Are there multiple spots or significant streaking? start->q1 ans1_yes Yes q1->ans1_yes Multiple Spots ans1_no No (One major spot, minor impurities) q1->ans1_no Single Major Spot chromatography Proceed with Flash Column Chromatography ans1_yes->chromatography recrystallization_q Is the crude product estimated to be >85% pure? ans1_no->recrystallization_q post_chrom_analysis Analyze Fractions (TLC) chromatography->post_chrom_analysis ans2_yes Yes recrystallization_q->ans2_yes ans2_no No recrystallization_q->ans2_no recrystallization Attempt Recrystallization ans2_yes->recrystallization ans2_no->chromatography final_product Combine Pure Fractions & Evaporate post_chrom_analysis->final_product

Caption: Decision tree for selecting a primary purification method.

Protocol 1: Flash Column Chromatography

This protocol provides a general workflow for purifying your compound on silica gel.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop TLC Method (Target Rf ≈ 0.25-0.35) slurry 2. Prepare Silica Slurry (in non-polar solvent) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry or Wet Loading) pack->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap

Caption: Standard workflow for flash column chromatography.

Detailed Steps:

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good system will give your target compound an Rf value of approximately 0.25-0.35. A common starting point is 20-30% Ethyl Acetate in Hexane.

  • Column Packing: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane). Pour the slurry into your column and use gentle pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Collection: Begin eluting with your chosen mobile phase, collecting fractions. Monitor the elution process with a UV lamp if your compound is fluorescent, or by spotting fractions onto a TLC plate.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

ParameterRecommended Starting ConditionsTroubleshooting Tips
Stationary Phase Silica Gel (40-63 µm)Use finer silica for better resolution; consider alumina for different selectivity[2].
Mobile Phase 10-40% Ethyl Acetate / HexaneFor poor separation, use a shallower gradient or switch to a DCM/Methanol system[9][10].
Column Dimensions 40g silica per 1g crude productIncrease length for better separation of close spots[2].
Loading Method Dry LoadingUse if compound solubility is low in the mobile phase.
Protocol 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material from a sample that is already relatively pure (>85%).

Detailed Steps:

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures[13]. Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. A common starting point is a 4 mL/1 g ratio[13].

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals[14]. Once at room temperature, you can place the flask in an ice bath to maximize the yield[15].

    • Solvent Pair (e.g., Ethanol/Water): Dissolve the compound in a minimum of the "good" solvent (ethanol) while hot. Then, add the "bad" solvent (water) dropwise until the solution becomes persistently cloudy (the saturation point)[13]. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent SystemApplication NotesReference
Ethanol / Water A common and effective polar system. The ratio can be tuned to optimize yield and purity.[13][16]
Ethyl Acetate / Heptane A good mid-polarity system. Dissolve in hot ethyl acetate, then add heptane as the anti-solvent.[15]
Isopropanol Often provides a good balance of solubility and can result in lower losses compared to ethanol.[16]
Acetone / Acetonitrile Can be effective for certain benzoxazole derivatives.[15]
References
  • Benchchem. Technical Support Center: Purification of Chiral Alcohols after Dip-Cl Reduction.
  • Jackson, J. A., et al. "Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure.
  • MDPI. "A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Google Patents. Process for the purification of substituted benzoxazole compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. "Benzoxazole: Synthetic Methodology and Biological Activities."
  • NIH.
  • Reddit.
  • Sigma-Aldrich.
  • Unknown.
  • Chromatography Today.
  • ResearchGate. Side Reactions in a Grignard Synthesis.
  • NIH. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • NIH.
  • ChemicalBook. Synthesis of Benzoxazoles.
  • ResearchGate.
  • Reddit.
  • Benchchem. Technical Support Center: 2-(Benzo[d]isoxazol-3-yl)
  • NIH. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • NIH. Electrophilic Trapping of Semibenzenes.
  • SIELC Technologies. Separation of Benzoxazole, 2-[4-[2-([1,1'-biphenyl]-4-yl)ethenyl]phenyl]-5,7-dimethyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column.
  • Master Organic Chemistry. Reactions of Grignard Reagents.

Sources

common side reactions in the synthesis of "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of complex heterocyclic molecules. Our goal is to provide practical, field-tested insights and troubleshooting strategies to navigate the common challenges and side reactions encountered during the preparation of this specific benzoxazole derivative. We will delve into the causality behind experimental choices, offering a self-validating framework for robust and reproducible synthesis.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and commonly adapted synthesis for this molecule involves a two-step process. First, the creation of a benzoxazole-2-carbaldehyde intermediate, followed by a Grignard reaction to introduce the 4-tert-butylphenyl group and form the secondary alcohol. This pathway offers good control over the introduction of key functionalities.

Synthetic_Pathway SM1 2-Aminophenol + Glyoxylic Acid Derivative INT1 Benzoxazole-2-carbaldehyde SM1->INT1 Step 1: Cyclocondensation PROD 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol INT1->PROD SM2 4-tert-butylbromobenzene + Mg GR 4-tert-butylphenyl- magnesium bromide (Grignard Reagent) SM2->GR Grignard Formation GR->PROD Step 2: Nucleophilic Addition (Grignard Reaction)

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. The problems are categorized by the synthetic step for clarity.

Part 1: Synthesis of Benzoxazole-2-carbaldehyde (The Precursor)
Q1: My yield of the benzoxazole-2-carbaldehyde is extremely low or zero. What are the likely causes?

A: Low yields in the initial cyclization step are a frequent challenge and typically point to one of three areas:

  • Incomplete Cyclization: The formation of the benzoxazole ring via intramolecular condensation is the crucial step. If the reaction stalls, you will be left with unreacted starting materials or the Schiff base intermediate.[1][2]

    • Solution: Ensure your dehydrating conditions are adequate. For condensations involving aldehydes or their equivalents, catalysts are key. While classic methods use strong acids, modern approaches employ various catalysts that may require optimization of temperature and reaction time.[3][4] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to avoid premature workup or prolonged reaction times that can cause degradation.[1]

  • Purity of 2-Aminophenol: 2-aminophenols are susceptible to air oxidation, often indicated by a darkening in color from off-white/tan to dark brown or black. Oxidized impurities can significantly inhibit the cyclization reaction.

    • Solution: Use high-purity 2-aminophenol. If the material is old or discolored, consider purification by recrystallization or sublimation before use. Store it under an inert atmosphere (Nitrogen or Argon) and protected from light.

  • Sub-optimal Reaction Conditions: Temperature and choice of solvent are critical. Insufficient heat may prevent the reaction from starting, while excessive heat can lead to decomposition.

    • Solution: Review literature for the specific aldehyde or carboxylic acid derivative you are using to form the benzoxazole. Conditions can vary widely. Some modern, greener syntheses utilize ultrasound irradiation at moderate temperatures (e.g., 70°C) to improve yields and reaction times.[4]

Q2: The reaction mixture for my precursor has turned into a dark, tarry mess, making isolation impossible. Why?

A: Tar formation is a classic sign of product or starting material degradation, usually caused by overly harsh reaction conditions.

  • Causality: Many benzoxazole syntheses require elevated temperatures or strongly acidic conditions (like polyphosphoric acid) to drive the cyclization.[1] However, the aldehyde functionality on your target precursor, as well as the 2-aminophenol starting material, can be sensitive to these conditions, leading to polymerization or decomposition.

  • Preventative Measures:

    • Staged Temperature Increase: Instead of immediately heating to a high reflux temperature, increase the temperature gradually while monitoring the reaction by TLC.

    • Milder Catalysts: Explore alternative, milder catalytic systems. For instance, Lewis acidic ionic liquids or certain metal complexes can promote cyclization under less aggressive conditions, though they may require longer reaction times.[3][4]

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation, which is exacerbated at high temperatures.

Part 2: The Grignard Reaction & Side Products

The addition of the 4-tert-butylphenylmagnesium bromide to the benzoxazole-2-carbaldehyde is the most critical step for forming the final product and is also the source of the most common side reactions.

Q3: My final reaction yield is poor, and I've recovered a lot of unreacted aldehyde and 4-tert-butylbenzene. What happened?

A: This is the most common failure mode for a Grignard reaction, and it is almost always caused by unintentional protonation of the Grignard reagent .

  • Mechanism: Grignard reagents are extremely strong bases.[5] If there is any source of acidic protons in the reaction flask, the Grignard reagent will react as a base (acid-base reaction) rather than as a nucleophile (C-C bond formation). The proton source can be trace amounts of water, alcohols, or even acidic protons on other functional groups. The result is the quenching of your nucleophile into the corresponding alkane (4-tert-butylbenzene) and recovery of your starting aldehyde.

  • Troubleshooting Protocol: Ensuring Anhydrous Conditions

    • Glassware: All glassware must be rigorously dried. Oven-dry at >120°C for several hours and allow to cool in a desiccator, or flame-dry the assembled apparatus under vacuum and flush with an inert gas.

    • Solvents & Reagents: Use anhydrous solvents, typically packaged under an inert atmosphere (e.g., diethyl ether or THF from a solvent purification system or a fresh sealed bottle). Ensure the 4-tert-butylbromobenzene and the benzoxazole-2-carbaldehyde are dry.

    • Magnesium: Use fresh magnesium turnings. If they appear dull or oxidized, they can be activated by briefly stirring with a crystal of iodine or a few drops of 1,2-dibromoethane before adding the halide.

    • Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire process, from Grignard formation to the final quench.

Q4: My mass spec and NMR data show the presence of 4,4'-di-tert-butylbiphenyl. How did this byproduct form?

A: The formation of a biphenyl compound is due to a side reaction known as Wurtz coupling (or simply homocoupling).

  • Mechanism: The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) in the reaction mixture. This is more prevalent if the concentration of the halide is high or if certain transition metal impurities (like iron) are present, which can catalyze the coupling.

  • Preventative Measures:

    • Slow Addition: Add the 4-tert-butylbromobenzene solution slowly to the magnesium turnings. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling side reaction.

    • Temperature Control: While Grignard formation is exothermic, do not allow the reaction to overheat, as this can increase the rate of side reactions. Gentle warming or sonication may be needed to initiate the reaction, but it should then be controlled with a cooling bath if necessary.

Q5: Besides my desired secondary alcohol, I've isolated a significant amount of 2-(hydroxymethyl)benzoxazole. What caused the reduction of my aldehyde?

A: This indicates that the Grignard reagent, or an intermediate, acted as a reducing agent instead of a nucleophile.

  • Mechanism: While less common for aryl Grignards which lack β-hydrides, reduction of the carbonyl can still occur through other pathways, such as a single-electron transfer (SET) mechanism. This process generates a ketyl radical anion, which can then be protonated during workup to yield the reduced alcohol. This pathway is often favored by steric hindrance around the carbonyl group or certain impurities.

  • Preventative Measures:

    • Control Temperature: Add the aldehyde substrate slowly to the Grignard reagent solution at a reduced temperature (e.g., 0°C or -78°C). This disfavors the SET pathway and promotes clean nucleophilic addition.[6]

    • Purity of Reagents: Ensure high purity of the magnesium and aryl halide, as trace metal impurities can promote SET pathways.

Visualization of Key Grignard Side Reactions

Side_Reactions cluster_0 Main Reaction Pathway cluster_1 Common Side Reactions Grignard R-MgX (4-tert-butylphenyl-MgBr) Product Desired Secondary Alcohol Grignard->Product Nucleophilic Addition Aldehyde R'-CHO (Benzoxazole-2-carbaldehyde) Aldehyde->Product ProtonSource Proton Source (e.g., H₂O) Alkane Byproduct: R-H (4-tert-butylbenzene) ProtonSource->Alkane ArylHalide Unreacted R-X (4-tert-butylbromobenzene) WurtzProduct Byproduct: R-R (4,4'-di-tert-butylbiphenyl) ArylHalide->WurtzProduct ReducedProduct Byproduct: R'-CH₂OH (2-(hydroxymethyl)benzoxazole) Grignard_copy->ProtonSource Protonation Grignard_copy2->ArylHalide Wurtz Coupling Aldehyde_copy->ReducedProduct Grignard_copy3->ReducedProduct Reduction

Caption: Key side reactions competing with the desired Grignard addition.

Part 3: Workup and Purification
Q6: I'm struggling with the purification of the final product. What's the best approach?

A: Purification can be challenging due to the presence of structurally similar byproducts. A multi-step approach is often necessary.

  • Likely Impurities:

    • Unreacted benzoxazole-2-carbaldehyde.

    • 4,4'-di-tert-butylbiphenyl (very non-polar).

    • Reduced product: 2-(hydroxymethyl)benzoxazole (more polar than the desired product).

    • Baseline "gunk" from magnesium salts.

  • Recommended Purification Strategy:

    • Aqueous Workup: After the reaction is complete, quench it carefully by slowly adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids like HCl, which can promote dehydration of the tertiary alcohol product, especially with heating.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water.

    • Flash Column Chromatography: This is the most effective method for separating the main impurities. Use silica gel as the stationary phase. A good starting mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 30-40%). The non-polar biphenyl byproduct will elute first, followed by unreacted aldehyde, the desired product, and finally the more polar reduced alcohol.

    • Recrystallization: After chromatography, fractions containing the pure product can be combined, the solvent removed, and the resulting solid can be recrystallized to achieve high purity. A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/heptane, is often effective for benzoxazole derivatives.[1][7]

Summary of Side Products and Solutions
Side ProductChemical NameCausePrevention Strategy
R-H 4-tert-butylbenzeneProtonation of Grignard reagent by moisture or other acidic protons.Rigorously dry all glassware, solvents, and reagents; maintain a strict inert atmosphere.[5]
R-R 4,4'-di-tert-butylbiphenylWurtz coupling of the Grignard reagent with unreacted aryl halide.Slow addition of aryl halide to magnesium; avoid overheating during Grignard formation.
R'-CH₂OH 2-(hydroxymethyl)benzoxazoleReduction of the aldehyde, often via a SET mechanism.Add aldehyde slowly to the Grignard reagent at low temperature (0°C to -78°C).[6]
Dehydration Product 2-(1-(4-tert-butylphenyl)vinyl)benzoxazoleElimination of water from the final product during acidic workup.Use a mild acidic quench (e.g., saturated aq. NH₄Cl) and avoid heating during workup.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoxazoles.
  • Chaudhari, A. M., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health.
  • Zhang, J., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Zhang, J., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate.
  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health.
  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Touchette, K. M. (2025). Side Reactions in a Grignard Synthesis. ResearchGate.
  • Perković, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. National Institutes of Health.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

Sources

Technical Support Center: Optimizing the Antimicrobial Efficacy of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol. This guide is designed to provide in-depth troubleshooting advice and strategies to enhance the antimicrobial efficacy of this promising benzoxazole derivative. Our approach is rooted in established scientific principles and field-proven insights to support your drug development endeavors.

Understanding the Compound: A Benzoxazole Derivative

Benzoxazoles are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The core structure of this compound, featuring a benzoxazole ring linked to a substituted phenyl ethanol moiety, suggests its potential as a bioactive agent.

The antimicrobial activity of many benzoxazole derivatives is believed to stem from their ability to inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1] The lipophilic nature of these compounds can also facilitate their passage through microbial cell membranes, allowing for interaction with intracellular targets.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the synthesis, characterization, and antimicrobial evaluation of this compound.

Synthesis & Purity

Question 1: I am experiencing low yields during the synthesis of my benzoxazole compound. What are the likely causes and how can I troubleshoot this?

Low yields in benzoxazole synthesis are a common issue that can often be traced back to several factors:

  • Purity of Starting Materials: Ensure that your 2-aminophenol and 4-tert-butylphenyl ethanol precursors are of high purity. Impurities can lead to unwanted side reactions and reduce the yield of the desired product.

  • Reaction Conditions: The condensation reaction to form the benzoxazole ring is sensitive to temperature, reaction time, and the choice of solvent and catalyst. It is crucial to optimize these parameters. For instance, some syntheses benefit from microwave-assisted conditions or the use of specific catalysts to drive the reaction to completion.[5]

  • Incomplete Reaction: If thin-layer chromatography (TLC) analysis shows the presence of starting materials after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.[6]

  • Catalyst Activity: If a catalyst is used, verify its activity. Some catalysts are sensitive to air and moisture and may require activation before use. A slight increase in catalyst loading might also improve the conversion rate.[6]

  • Purification Losses: Significant loss of product can occur during purification. Column chromatography is a common method for purifying benzoxazoles, and the choice of an appropriate solvent system (e.g., hexane and ethyl acetate) is critical for effective separation.[6] Recrystallization can also be an effective purification method if the product is a solid.[6]

Question 2: My purified compound shows unexpected peaks in its NMR spectrum. What could be the cause?

The presence of unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum typically indicates the presence of impurities or side products. Common side products in benzoxazole synthesis can arise from incomplete cyclization or side reactions involving functional groups on your starting materials. Careful analysis of the spectral data, including IR, 1H NMR, and 13C NMR, is essential to confirm the structure of your compound.[7] If impurities are suspected, repurification by column chromatography or recrystallization is recommended.

Antimicrobial Susceptibility Testing

Question 3: I am not observing significant antimicrobial activity with my compound. What are some potential experimental errors?

Several factors can influence the outcome of antimicrobial susceptibility tests:

  • Inoculum Preparation: Ensure the bacterial or fungal inoculum is at the correct concentration. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to false-negative results.

  • Solubility Issues: Benzoxazole derivatives can be hydrophobic, leading to poor solubility in aqueous testing media. This can result in a lower effective concentration of the compound in contact with the microbes. Consider using a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) to dissolve the compound before adding it to the test medium. Always include a solvent control to ensure the solvent itself does not affect microbial growth.

  • Choice of Method: The disk diffusion and broth microdilution methods are standard for determining antimicrobial activity.[2][8] Ensure you are following a standardized protocol, such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Incubation Conditions: Incorrect incubation time or temperature can affect both microbial growth and the stability of your compound.

Question 4: How do I interpret the results of my Minimum Inhibitory Concentration (MIC) assay?

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8] A lower MIC value indicates greater antimicrobial activity. When comparing the activity of your compound to a standard antibiotic, it is important to consider the concentration at which each is tested.

Strategies for Enhancing Antimicrobial Efficacy

Once you have successfully synthesized and characterized this compound and established its baseline antimicrobial activity, the next step is to explore strategies to enhance its efficacy.

Structural Modification

The biological activity of benzoxazole derivatives is highly dependent on the substituents on the benzoxazole core and the phenyl ring.[4]

  • Rationale: Minor structural changes can significantly impact the compound's lipophilicity, electronic properties, and steric interactions with its microbial target.[4] For example, adding or modifying functional groups can improve cell membrane penetration or enhance binding to the target enzyme.

  • Experimental Approach:

    • SAR Studies: Conduct a systematic Structure-Activity Relationship (SAR) study by synthesizing a series of analogs with modifications at various positions. For instance, you could explore different substituents on the phenyl ring or at the 5-position of the benzoxazole ring.[4]

    • Bioisosteric Replacement: Consider replacing the tert-butyl group with other bulky alkyl or halogen groups to modulate lipophilicity and observe the effect on antimicrobial activity.

Table 1: Example of a Structure-Activity Relationship (SAR) Study Design

Analog Modification Rationale
Parent Compound This compoundBaseline
Analog 1 Replace tert-butyl with isopropylDecrease steric hindrance
Analog 2 Replace tert-butyl with a halogen (e.g., Cl, F)Modify electronic properties and lipophilicity
Analog 3 Add a methoxy group to the benzoxazole ringIncrease polarity
Analog 4 Modify the ethanol side chainInvestigate the importance of the hydroxyl group
Formulation Strategies

Poor solubility and bioavailability can limit the in vivo efficacy of a promising antimicrobial compound. Advanced formulation strategies can help overcome these challenges.

  • Rationale: Encapsulating the drug in nanocarriers like liposomes or polymeric nanoparticles can improve its solubility, protect it from degradation, and facilitate targeted delivery to the site of infection.[9]

  • Experimental Workflow:

    G A Compound Synthesis & Characterization B Select Formulation Approach (e.g., Liposomes, Nanoparticles) A->B C Formulation Preparation & Optimization B->C D Characterization of Formulation (Size, Encapsulation Efficiency) C->D E In Vitro Antimicrobial Assay (Compare formulated vs. unformulated) D->E F In Vivo Efficacy Studies E->F

    Caption: Workflow for developing and evaluating a novel formulation.

Combination Therapy (Synergy Testing)

Combining your compound with existing antibiotics can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects.[10][11]

  • Rationale: Your compound may weaken the microbe's defenses, making it more susceptible to a conventional antibiotic. This approach can also help to overcome antibiotic resistance.[11]

  • Experimental Protocol: Checkerboard Assay

    • Prepare a 96-well plate: Create a two-dimensional gradient of your compound and a known antibiotic.

    • Inoculate: Add a standardized microbial suspension to each well.

    • Incubate: Incubate the plate under appropriate conditions.

    • Determine MICs: Observe the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI):

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • Interpretation:

        • FICI ≤ 0.5: Synergy

        • 0.5 < FICI ≤ 1: Additive

        • 1 < FICI ≤ 4: Indifference

        • FICI > 4: Antagonism[10]

Diagram of Synergistic Interaction

G cluster_0 Microbial Cell Target Essential Target (e.g., DNA Gyrase) Inhibition Enhanced Inhibition Target->Inhibition Membrane Cell Membrane Compound 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol Compound->Membrane Increases Permeability Antibiotic Conventional Antibiotic Antibiotic->Target Antibiotic->Inhibition

Caption: Proposed synergistic mechanism of action.

References

  • Shanbhag, G. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Iranian Chemical Society, 19(1), 1-16. Available at: [Link]

  • Balaswamy, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. International Journal of Chemical Sciences, 10(4), 1830-1836. Available at: [Link]

  • Gobec, S., et al. (2021). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 26(16), 4975. Available at: [Link]

  • Balaswamy, G., et al. (2012). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. International Journal of Chemical Sciences, 10(4), 2287-2296. Available at: [Link]

  • Kaplancikli, Z. A., et al. (2004). Synthesis and study of antibacterial and antifungal activities of Novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl] acetylamino]thiazoles. Archives of Pharmacal Research, 27(11), 1081-1085. Available at: [Link]

  • Turan-Zitouni, G., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129895. Available at: [Link]

  • Wen, S., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 125, 1194-1203. Available at: [Link]

  • Sweeting, R. F., et al. (2011). 2-(4-Carbonylphenyl)benzoxazole inhibitors of CETP: attenuation of hERG binding and improved HDLc-raising efficacy. Bioorganic & Medicinal Chemistry Letters, 21(9), 2597-2600. Available at: [Link]

  • Parvez, M. K., et al. (2021). Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli. Molecules, 26(11), 3183. Available at: [Link]

  • Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112-2118. Available at: [Link]

  • Oakley, F., et al. (2022). Modification of Biphenolic Anti-Bacterial to Achieve Broad-Spectrum Activity. ACS Omega, 7(2), 2218-2225. Available at: [Link]

  • Sweeting, R. F., et al. (2011). 2-(4-Carbonylphenyl)benzoxazole inhibitors of CETP: Attenuation of hERG binding and improved HDLc-raising efficacy. Bioorganic & Medicinal Chemistry Letters, 21(9), 2597-2600. Available at: [Link]

  • Sgrizzi, M., et al. (2018). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters, 9(8), 806-811. Available at: [Link]

  • Kavitha, A., & G. D. S. Kumar. (2021). Synergistic Interactions of Antimicrobials to Counteract the Drug-Resistant Microorganisms. Biointerface Research in Applied Chemistry, 12(1), 861-872. Available at: [Link]

  • Piras, A., et al. (2017). Synergistic Effects and Antibiofilm Properties of Chimeric Peptides against Multidrug-Resistant Acinetobacter baumannii Strains. Antimicrobial Agents and Chemotherapy, 61(12), e01234-17. Available at: [Link]

  • Al-Hourani, B., et al. (2023). Antimicrobial Synergistic Effects of Linezolid and Vancomycin with a Small Synthesized 2-Mercaptobenzothiazole Derivative: A Challenge for MRSA Solving. Antibiotics, 12(8), 1-16. Available at: [Link]

  • El-Sayed, M. A., et al. (2014). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 516-526. Available at: [Link]

  • Gobec, S., et al. (2021). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Lirias, 26(16), 4975. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges associated with the hydrophobic compound, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, in various experimental assays. By understanding the underlying principles of its poor aqueous solubility and implementing the strategies outlined below, you can ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous assay buffers?

A1: The low aqueous solubility of this compound is inherent to its molecular structure. The benzoxazole core and the tert-butylphenyl group are both highly hydrophobic, leading to a "grease-ball" type molecule that is not readily solvated by water.[1]

Q2: What is the first step I should take when encountering solubility issues?

A2: The initial and most critical step is to determine the kinetic solubility of the compound in your specific assay buffer.[2][3] This will establish the maximum concentration at which the compound remains in solution under your experimental conditions, preventing wasted resources and misleading data due to precipitation.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds.[4] The primary reason is that the compound is soluble in the organic stock solvent (DMSO) but not in the final aqueous environment. To address this, you should first determine the maximum tolerable DMSO concentration for your assay and then explore the solubilization strategies detailed in this guide, such as using co-solvents, cyclodextrins, or surfactants.[5][6]

Q4: Can I just increase the DMSO concentration in my assay to keep the compound dissolved?

A4: While tempting, this is not always a viable solution. High concentrations of DMSO can be toxic to cells and may interfere with assay components, leading to artifacts.[1][7] Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[8][9] It is crucial to determine the specific tolerance of your cell line or assay system to DMSO.

Q5: What are the consequences of not addressing compound precipitation?

A5: Ignoring precipitation can lead to significant experimental errors, including:

  • False Negatives: The actual concentration of the dissolved compound is lower than intended, potentially masking a real biological effect.[10]

  • False Positives: Compound aggregates can non-specifically interact with proteins or other assay components, leading to misleading positive results.[10]

  • Poor Reproducibility: Inconsistent precipitation between wells and experiments will result in high data variability.

  • Equipment Issues: Precipitates can clog sensitive liquid handling instrumentation used in high-throughput screening.[11]

Troubleshooting Guides & Detailed Protocols

Guide 1: Determining and Optimizing Compound Concentration

The foundation of any successful experiment with a poorly soluble compound is understanding its solubility limits.

This protocol provides a quick method to estimate the kinetic solubility of your compound in a specific buffer.[2][12][13][14]

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer of interest (e.g., PBS, cell culture media).

  • Clear, flat-bottom 96-well plate.

  • Multichannel pipette.

  • Plate reader with nephelometry (light scattering) or absorbance (turbidity) reading capabilities.

Methodology:

  • Prepare a serial dilution of the compound in 100% DMSO.

  • Add 98 µL of your assay buffer to the wells of a new 96-well plate.

  • Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the assay plate. This creates a 1:50 dilution.

  • Mix immediately by gentle orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the light scattering or absorbance at 620 nm.

  • Analyze the data: Plot the signal against the compound concentration. The point at which the signal sharply increases above the baseline indicates the onset of precipitation and the kinetic solubility limit.[15]

Guide 2: Strategies for Enhancing Solubility

If your desired experimental concentration exceeds the kinetic solubility limit, the following strategies can be employed.

While high concentrations are to be avoided, optimizing the final DMSO concentration can provide a modest increase in solubility.

Best Practices:

  • Always perform a vehicle control with the same final DMSO concentration in your experiments.[7]

  • For cell-based assays, the final DMSO concentration should ideally be kept below 0.5%.[8] Some sensitive or primary cell lines may require concentrations as low as 0.1%.[9]

  • Prepare intermediate dilutions of your high-concentration DMSO stock in your assay medium to minimize the shock of direct dilution.[16]

Table 1: Recommended Maximum Final DMSO Concentrations for Different Assay Types

Assay TypeRecommended Max. DMSO ConcentrationRationale
Biochemical Assays≤ 1-2%Generally more tolerant to organic solvents.
Immortalized Cell Lines≤ 0.5%A widely accepted balance between solubility and cytotoxicity.[8]
Primary Cells / Stem Cells≤ 0.1%These cell types are often more sensitive to solvent toxicity.[8][17]
In Vivo StudiesVariable, aim for lowest possibleToxicity and formulation are major considerations.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[18]

This protocol describes the preparation of a this compound-cyclodextrin complex using the kneading method for enhanced aqueous solubility.[18][19]

Materials:

  • This compound.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mortar and pestle.

  • Small volume of a suitable organic solvent (e.g., ethanol).

  • Vacuum oven or desiccator.

Methodology:

  • Determine the appropriate molar ratio of the compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Place the HP-β-CD in the mortar and add a minimal amount of water to form a paste.

  • Dissolve the compound in a small volume of ethanol.

  • Slowly add the compound solution to the HP-β-CD paste while continuously kneading.

  • Continue kneading for 30-60 minutes to facilitate complex formation.

  • Dry the resulting paste under vacuum to remove the solvents.

  • The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.

cluster_0 Cyclodextrin Solubilization Hydrophobic Compound Hydrophobic Compound Soluble Complex Water-Soluble Inclusion Complex Hydrophobic Compound->Soluble Complex Encapsulation Cyclodextrin HP-β-CD Cyclodextrin->Soluble Complex Forms Complex

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin molecule.

Low concentrations of non-ionic surfactants can help to prevent the aggregation and precipitation of hydrophobic compounds.[20][21][22]

Best Practices:

  • Tween® 20 or Tween® 80 are commonly used at final concentrations of 0.01% to 0.1% .[5][20]

  • Introduce the surfactant to the assay buffer before adding the compound.

  • As with DMSO, always include a vehicle control with the same final surfactant concentration.

cluster_1 Surfactant-Mediated Solubilization Compound Hydrophobic Compound Micelle Micellar Solubilization Compound->Micelle Incorporation Surfactant Tween® 20 Surfactant->Micelle Forms Micelles

Caption: Formation of micelles by surfactants to solubilize hydrophobic compounds.

Guide 3: Best Practices for Preparing Working Solutions

Proper technique during the preparation of dilutions is crucial to avoid premature precipitation.

This protocol minimizes the risk of compound precipitation when preparing working solutions for cell-based assays.[4][16]

Materials:

  • High-concentration stock solution (e.g., 10-100 mM) in 100% DMSO, fully dissolved.[7]

  • Pre-warmed (37°C) cell culture medium.

  • Sterile microcentrifuge tubes.

Methodology:

  • Create an intermediate dilution of your high-concentration stock in 100% DMSO if a very low final concentration is desired.

  • Prepare the final working solution by adding the DMSO stock to the pre-warmed medium while gently vortexing or swirling the tube. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[4]

  • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).[11]

  • If the solution is clear, it is ready to be added to your cells.

Start Start: High Conc. Stock in 100% DMSO Intermediate Intermediate Dilution in 100% DMSO (Optional) Start->Intermediate Final Final Dilution in Pre-warmed Aqueous Buffer Intermediate->Final Vortex Gentle Vortexing During Addition Final->Vortex Inspect Visual Inspection for Precipitation Vortex->Inspect Ready Ready for Assay Inspect->Ready Clear Troubleshoot Troubleshoot Solubility Inspect->Troubleshoot Precipitate

Caption: Recommended workflow for preparing assay-ready solutions.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link][2]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link][8]

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual. Retrieved from [Link][11]

  • Various Authors. (n.d.). Synthetic transformations and biological screening of benzoxazole derivatives: A review. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link][1]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from [Link][17]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. Retrieved from [Link][16]

  • Various Authors. (n.d.). Synthetic transformations and biological screening of benzoxazole derivatives: A review. ResearchGate. Retrieved from [Link][23]

  • MDPI. (2022, November 30). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Retrieved from [Link][24]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link][25]

  • ResearchGate. (2016, April 20). What is the maximum non-toxic concentration of DMSO in Cell culture? Retrieved from [Link]

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2. Retrieved from [Link][26]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link][19]

  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? Retrieved from [Link][10]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link][27]

  • Semantic Scholar. (n.d.). β-Cyclodextrin inclusion complex: preparation, characterization, and its aspirin release in vitro. Retrieved from [Link][28]

  • National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link][29]

  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link][3]

  • ResearchGate. (2025, August 8). (PDF) β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. Retrieved from [Link][30]

  • National Center for Biotechnology Information. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link][31]

  • BenchSci. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20. Retrieved from [Link][20]

  • ResearchGate. (2025, August 5). Tween surfactants: Adsorption, self-organization, and protein resistance. Retrieved from [Link][21]

  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link][18]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link][32]

  • Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link][33]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link][5]

  • Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Retrieved from [Link][34]

  • YouTube. (2023, January 2). How to prepare a Serial Dilution. Retrieved from [Link][35]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link][6]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link][12]

  • Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. Retrieved from [Link][36]

  • Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link][37]

  • ResearchGate. (n.d.). Accurate and consistent Serial Dilutions made easy with Andrew. Retrieved from [Link][38]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). Self-Associated Submicron IgG1 Particles for Pulmonary Delivery: Effects of Non-ionic Surfactants on Size, Shape, Stability, and Aerosol Performance. Retrieved from [Link][39]

  • ResearchGate. (n.d.). Effect of surfactant (Tween-20) concentration on assay sig- nal. Retrieved from [Link][22]

  • National Center for Biotechnology Information. (n.d.). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Retrieved from [Link][40]

  • SciSpace. (2017, May 5). Investigating the Role of Surface Hydrophobicity in Protein Aggregation. Retrieved from [Link][41]

Sources

Catalyst Selection for Efficient Benzoxazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Efficient Benzoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Benzoxazoles are a critical structural motif in medicinal chemistry, and efficient, reproducible synthesis is paramount.[1][2][3] This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Overcoming Common Hurdles in Catalytic Benzoxazole Synthesis

This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My benzoxazole synthesis is resulting in a disappointingly low yield. What are the common culprits and how can I address them?

Answer: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is essential.[4][5][6]

  • Purity of Starting Materials: The purity of your 2-aminophenol and the corresponding aldehyde, carboxylic acid, or other coupling partners is critical. Impurities can poison the catalyst or lead to unwanted side reactions.[4][6]

    • Actionable Advice:

      • Verify the purity of your starting materials using techniques like NMR spectroscopy or melting point analysis.

      • If necessary, purify your starting materials by recrystallization or distillation before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the efficiency of the cyclization.

    • Actionable Advice:

      • Temperature: Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[6][7][8] For instance, reactions catalyzed by a Brønsted acidic ionic liquid gel have shown significantly improved yields when the temperature is raised to 130 °C.[6][7] Incrementally increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • Reaction Time: The reaction may not have reached completion. Continue to monitor the reaction at regular intervals to determine the optimal reaction time.[4]

      • Solvent: The choice of solvent can significantly influence the reaction's outcome. In some cases, solvent-free conditions can lead to higher yields and are more environmentally friendly.[7][9][10]

  • Catalyst Activity and Loading: The catalyst's activity is paramount.

    • Actionable Advice:

      • Catalyst Deactivation: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may require activation or handling under an inert atmosphere.[4][11] If you are using a recyclable catalyst, it may have lost activity after several runs.[9][12]

      • Catalyst Loading: An insufficient amount of catalyst can lead to low conversion.[8] Conversely, an excess of catalyst does not always improve the yield and can complicate purification.[8] It is crucial to optimize the catalyst loading for your specific reaction.

Issue 2: Significant Side Product Formation

Question: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side products and how can I minimize their formation?

Answer: Side product formation is a common cause of low yields and purification difficulties. The nature of the side products depends on the specific synthetic route.[4]

  • Incomplete Cyclization: A frequent issue is the formation of a stable Schiff base intermediate from the condensation of 2-aminophenol and an aldehyde that fails to cyclize.[4][11]

    • Actionable Advice: To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time.[11] The choice of catalyst can also significantly influence the selectivity for the desired cyclized product.[4]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[11]

    • Actionable Advice: Carefully control the reaction temperature and stoichiometry of reactants.[4]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[4]

    • Actionable Advice: Optimize the stoichiometry of your reactants to favor the desired mono-substituted product.

Issue 3: Catalyst Deactivation and Recyclability

Question: I am using a heterogeneous catalyst, and its activity decreases significantly after a few runs. What are the potential causes of deactivation, and how can I improve its reusability?

Answer: Catalyst deactivation is a critical consideration for the sustainability and cost-effectiveness of a synthetic process.

  • Leaching of the Active Species: For supported catalysts, the active metal or acidic species can leach into the reaction mixture, reducing the catalyst's activity over time.

    • Actionable Advice: Perform a hot filtration test to determine if the catalysis is truly heterogeneous. If the reaction continues after the catalyst is removed, leaching is likely occurring. Consider catalysts with stronger linkages between the support and the active site.

  • Fouling of the Catalyst Surface: The catalyst's surface can be blocked by the adsorption of starting materials, products, or byproducts, preventing access to the active sites.

    • Actionable Advice: After each run, wash the catalyst with appropriate solvents to remove adsorbed species. For example, a Brønsted acidic ionic liquid gel catalyst can be washed with hexane, ethyl acetate, and ethanol before being dried and reused.[10]

  • Structural Changes in the Catalyst: The catalyst's structure may change under the reaction conditions, leading to a loss of activity.

    • Actionable Advice: Characterize the reused catalyst using techniques like XRD, SEM, or TEM to identify any structural changes. This can help in understanding the deactivation mechanism and in designing more robust catalysts.

Frequently Asked Questions (FAQs) on Catalyst Selection

This section provides answers to common questions regarding the selection of catalysts for benzoxazole synthesis.

1. What are the main types of catalysts used for benzoxazole synthesis?

A wide variety of catalysts have been successfully employed for benzoxazole synthesis, broadly categorized as:

  • Metal Catalysts: Copper[13][14][15][16], palladium[17][18][19], and iron[20][21][22] complexes are widely used. They are often effective under mild conditions and can tolerate a broad range of functional groups.

  • Brønsted and Lewis Acids: Traditional acids like polyphosphoric acid (PPA) and stronger acids like triflic acid (TfOH) are effective.[11] More recently, solid acid catalysts and Brønsted acidic ionic liquids have gained popularity due to their reusability and environmental benefits.[7][10]

  • Nanocatalysts: Nanoparticles, such as copper(II) ferrite[14] and Fe3O4@SiO2-SO3H[12][23], offer high surface area and can often be easily recovered, for example, by using an external magnet for magnetic nanoparticles.[9][12][14]

2. How do I choose the right catalyst for my specific substrates?

The choice of catalyst is highly dependent on the nature of your starting materials.[5]

  • For electron-rich or electron-neutral substrates , milder conditions and less active catalysts may be sufficient.

  • For electron-deficient substrates , more forcing conditions or a more active catalyst may be required to achieve good yields.[5] It is always advisable to consult the literature for precedents with similar substrates.

3. What are the advantages of using a heterogeneous catalyst over a homogeneous one?

Heterogeneous catalysts offer several advantages, particularly in terms of sustainability and process efficiency:[12]

  • Easy Separation and Reusability: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration or centrifugation, which simplifies the workup procedure and allows for the catalyst to be reused.[7][10][12]

  • Reduced Metal Contamination: The use of solid-supported catalysts can minimize the contamination of the final product with residual metal, which is a critical consideration in pharmaceutical applications.

However, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts.[12]

4. Can reaction conditions influence the performance of my chosen catalyst?

Absolutely. The performance of a catalyst is intricately linked to the reaction conditions.

  • Temperature: As mentioned earlier, temperature can significantly impact the reaction rate and yield.[6][7]

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of the catalyst. Solvent-free conditions are often advantageous from both a green chemistry and a yield perspective.[7][9][10]

  • Atmosphere: Some catalytic cycles, particularly those involving oxidative cyclization, may require a specific atmosphere such as air or pure oxygen.[16] Conversely, if your reagents or catalyst are sensitive to oxidation, an inert atmosphere (e.g., nitrogen or argon) is necessary.[4][6]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of 2-substituted benzoxazoles, providing a comparative overview to aid in catalyst selection.

Catalyst TypeCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Homogeneous
Brønsted Acidic Ionic Liquid GelBAIL Gel2-aminophenol, benzaldehydeSolvent-free130598[24]
Copper Complex[Cu(L1)Cl]Catechol, Aldehyde/Alcohol-Mild--[13]
PalladiumPdCl2o-aminophenol, alkyne-Mild--[18]
IronFeCl3Phenol derivatives, benzoyl aldehyde oximes----[22]
Heterogeneous
NanocatalystFe3O4@SiO2-SO3H2-aminophenol, aromatic aldehydesSolvent-free50-High[12][23]
NanocatalystCopper(II) ferriteN-(2-halophenyl)benzamides----[14]
Supported Ionic LiquidLAIL@MNP2-aminophenols, aromatic aldehydesSolvent-free (ultrasound)700.5up to 90[9]
Metal-Organic FrameworkMn-TPADesolvo-aminophenol, aromatic aldehydesEthanol30< 1up to 99.9[25]

Experimental Protocols & Visualizations

General Experimental Workflow for Benzoxazole Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of benzoxazoles.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Combine 2-aminophenol, aldehyde/carboxylic acid, and solvent (if any) in a flask B Add catalyst A->B C Heat and stir under appropriate atmosphere B->C D Monitor reaction by TLC/GC C->D Reaction in progress E Quench reaction and perform extraction D->E F Separate heterogeneous catalyst (if applicable) E->F G Dry and concentrate the organic phase F->G H Purify by column chromatography or recrystallization G->H I Pure Benzoxazole H->I Characterization (NMR, MS, etc.)

Caption: A generalized experimental workflow for benzoxazole synthesis.

Proposed Mechanism for Copper-Catalyzed Benzoxazole Synthesis

The following diagram outlines a plausible mechanistic pathway for the copper-catalyzed synthesis of benzoxazoles. The exact mechanism can vary depending on the specific copper catalyst and reactants used.[13][15][26]

G A 2-Aminophenol + Aldehyde B Schiff Base Intermediate A->B Condensation C Coordination to Cu(II) catalyst B->C D Intramolecular Cyclization C->D E Oxidative Dehydrogenation D->E F Benzoxazole Product E->F G Cu(0) or Cu(I) E->G Reduction of Cu(II) G->C Re-oxidation by oxidant (e.g., air)

Caption: A simplified mechanistic pathway for copper-catalyzed benzoxazole synthesis.

References

  • Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. New Journal of Chemistry. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. [Link]

  • Mechanism for the formation of benzoxazole. ResearchGate. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. [Link]

  • Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry. [Link]

  • Synthesis of benzoxazoles via an iron-catalyzed domino C–N/C–O cross-coupling reaction. Royal Society of Chemistry. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health. [Link]

  • Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. Dalton Transactions. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. [Link]

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. Green Chemistry. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

  • Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Semantic Scholar. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Research Square. [Link]

  • Proposed mechanism for palladium‐catalysed benzoxazole synthesis. ResearchGate. [Link]

  • (PDF) Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. ResearchGate. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Substituted Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer detailed experimental protocols. As a privileged scaffold in medicinal chemistry, the successful synthesis of benzoxazoles is critical for the advancement of numerous therapeutic programs.[1][2] This resource aims to equip you with the knowledge to navigate the common challenges encountered during their synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of substituted benzoxazoles, offering potential causes and solutions rooted in chemical principles.

Problem 1: Low or No Product Yield

Q: I am performing a condensation reaction between an o-aminophenol and a carboxylic acid or aldehyde and observing a very low to nonexistent yield of my desired benzoxazole. What are the likely causes, and how can I improve the yield?

A: Low yields are a frequent challenge in benzoxazole synthesis and can originate from several factors. A systematic approach to troubleshooting is recommended.[3][4]

  • Incomplete Cyclization: The intramolecular cyclization to form the benzoxazole ring is often the rate-limiting step. For reactions involving carboxylic acids, this is a dehydration process. For aldehydes, it's an oxidative cyclization of a Schiff base intermediate.[5][6]

    • Solution: For carboxylic acid routes, ensure adequate dehydrating conditions. The use of polyphosphoric acid (PPA) at elevated temperatures (e.g., 150-180°C) is a classic and effective method to drive the reaction to completion.[5][7][8] Microwave irradiation can also be employed to shorten reaction times and improve yields.[8] For aldehyde routes, the choice of oxidizing agent is critical to convert the intermediate Schiff base to the final product.[5]

  • Suboptimal Catalyst or Reaction Conditions: The choice and amount of catalyst, along with temperature and reaction time, are crucial parameters.[4][9]

    • Solution: Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[3][10] For instance, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst has shown high yields at 130°C.[11][12] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][9] If using a catalyst, ensure it is active and consider screening different catalysts or optimizing the catalyst loading.[4][9]

  • Purity of Starting Materials: Impurities present in the o-aminophenol or the coupling partner (aldehyde or carboxylic acid) can inhibit the reaction.[3][4]

    • Solution: Verify the purity of your starting materials. If necessary, recrystallize or purify the o-aminophenol and the aldehyde or carboxylic acid before use.[3]

  • Formation of a Stable Schiff Base Intermediate: In reactions with aldehydes, the initially formed Schiff base (azomethine) may be particularly stable and resistant to cyclization under the applied conditions.[3][9]

    • Solution: To promote cyclization, consider increasing the reaction temperature or changing the catalyst to one that more effectively facilitates this step, such as certain Lewis acids.[9]

Below is a decision-making flowchart to guide your troubleshooting process for low product yield.

LowYieldTroubleshooting Start Low or No Product Yield Check_Purity Are starting materials pure? Start->Check_Purity Purify_SM Purify Starting Materials (Recrystallization, Chromatography) Check_Purity->Purify_SM No Check_Reaction Is the reaction going to completion? (Monitor by TLC) Check_Purity->Check_Reaction Yes Purify_SM->Check_Reaction Incomplete_Rxn Incomplete Reaction Check_Reaction->Incomplete_Rxn No Side_Products Significant Side Products? Check_Reaction->Side_Products Yes Optimize_Conditions Optimize Reaction Conditions Optimize_Conditions->Check_Reaction Re-run Incomplete_Rxn->Optimize_Conditions Address Incomplete Cyclization & Suboptimal Conditions Optimize_Selectivity Optimize for Selectivity Side_Products->Optimize_Selectivity Yes Successful_Yield Improved Yield Side_Products->Successful_Yield No, product is clean Optimize_Selectivity->Check_Reaction Re-run

Caption: A decision-making flowchart for troubleshooting low product yield.

Problem 2: Significant Side Product Formation

Q: My reaction is generating a substantial amount of side products, which is complicating the purification of my target benzoxazole. How can I minimize their formation?

A: Side product formation is often linked to the reactivity of the starting materials and the reaction conditions.[4]

  • Persistent Schiff Base Intermediate: As mentioned previously, in reactions involving aldehydes, the Schiff base can be a major byproduct if cyclization is inefficient.[3]

    • Solution: Drive the cyclization to completion by optimizing the catalyst and reaction conditions as detailed in Problem 1. The use of an oxidizing agent can facilitate the intramolecular cyclization of the phenolic azomethine.[3]

  • Polymerization: Under strongly acidic conditions, such as with PPA, starting materials or the product itself can sometimes polymerize.[3]

    • Solution: Ensure controlled addition of reagents and maintain the recommended reaction temperature. The use of alternative, milder cyclization agents can also mitigate polymerization.[3]

  • Over-alkylation/arylation: In syntheses that involve alkylating or arylating agents, reactions at unintended positions on the benzoxazole ring can occur.[3]

    • Solution: Carefully control the stoichiometry of your reagents. The use of specific catalysts and ligands can improve selectivity.[3]

Problem 3: Difficulty in Product Purification

Q: I'm finding it challenging to purify my substituted benzoxazole from the reaction mixture. What are the most effective purification techniques?

A: The purification of benzoxazoles can be challenging due to their physical properties and the presence of structurally similar impurities.

  • Recrystallization: This is a highly effective method for purifying solid benzoxazole derivatives.[3]

    • Solution: A mixed solvent system is often successful. For instance, recrystallization from a solution of acetone and acetonitrile has been reported to yield high-purity products.[3][13] The crude product can also be dissolved in a solvent like ethyl acetate at an elevated temperature, treated with a clarifying agent such as activated charcoal to remove colored impurities, and then precipitated by cooling or adding an anti-solvent.[13]

  • Silica Gel Column Chromatography: This is a standard and versatile method for purifying a wide range of benzoxazole derivatives.[3][4]

    • Solution: The choice of eluent is critical for achieving good separation. A common solvent system is a mixture of petroleum ether and ethyl acetate.[3][14] The polarity of the eluent should be optimized based on the polarity of your specific benzoxazole derivative.

  • Acid-Base Extraction: Since benzoxazoles are weakly basic, this technique can sometimes be used for purification.[4]

    • Solution: The crude product can be dissolved in an organic solvent and extracted with a dilute acidic solution. The aqueous layer is then neutralized, and the purified benzoxazole is re-extracted into an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing substituted benzoxazoles? A1: The most prevalent starting material is o-aminophenol, which can be condensed with various electrophilic partners like carboxylic acids, aldehydes, acyl chlorides, and cyanating agents to introduce the C2 substituent.[5][15][16]

Q2: Can I run my benzoxazole synthesis under solvent-free conditions? A2: Yes, several efficient and environmentally friendly methods for benzoxazole synthesis have been developed that proceed under solvent-free conditions.[10][11][17] These reactions are often facilitated by a catalyst and may utilize microwave irradiation to enhance reaction rates.[10]

Q3: What is a typical temperature range for benzoxazole synthesis? A3: The optimal temperature varies significantly depending on the specific synthetic route. Some reactions can be performed at room temperature, while others require elevated temperatures, often in the range of 70°C to 180°C, to achieve good yields.[9][10][11][18]

Q4: How can I monitor the progress of my reaction? A4: The progress of benzoxazole synthesis can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4][11] For a more detailed mechanistic understanding, in operando flow NMR and FTIR spectroscopy can be employed to observe reaction intermediates in real-time.[19]

Q5: What is the role of electron-donating and electron-withdrawing groups on the reactants? A5: The electronic nature of substituents on both the o-aminophenol and the aldehyde/carboxylic acid can influence the reaction rate and yield. Electron-donating groups on the aldehyde's phenyl ring generally lead to good to excellent yields. Conversely, strong electron-withdrawing groups can sometimes decrease the yield, likely by disfavoring the formation of the activated reaction intermediate.[17][20]

Data Presentation: Comparative Analysis of Synthesis Methods

The selection of a synthetic route can significantly impact yield, reaction time, and conditions. The table below summarizes quantitative data for common methods to aid in your experimental design.

Synthesis MethodPrecursorsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Condensation with Carboxylic Acido-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-585-95[2][18]
Condensation with Aldehydeo-Aminophenol, BenzaldehydeBrønsted Acidic Ionic Liquid (BAIL) gelNone1305~98[11][17]
Reaction with Tertiary Amideo-Aminophenol, Tertiary AmideTriflic Anhydride (Tf₂O), 2-FluoropyridineDichloromethane (DCM)Room Temp1up to 95[3][14]

Experimental Protocols

The following are detailed, step-by-step methodologies for key benzoxazole synthesis reactions.

Protocol 1: Synthesis of 2-Phenylbenzoxazole using PPA

This protocol describes the classic condensation of o-aminophenol and benzoic acid.[18]

  • Reaction Setup: In a round-bottom flask, stir a mixture of benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol) in polyphosphoric acid (PPA) (40 g).

  • Heating: Heat the mixture at 60°C for 2 hours, then increase the temperature to 120°C and stir for an additional 2 hours.

  • Work-up: Pour the hot PPA solution over ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles via Tertiary Amide Activation

This modern approach offers mild reaction conditions and high yields.[3][14]

  • Reagent Preparation: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol).

  • Activation: Cool the mixture to 0°C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution and stir at 0°C for 15 minutes.

  • Addition of Nucleophile: Add o-aminophenol (0.5 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.

  • Quenching and Purification: Quench the reaction with triethylamine (Et₃N, 0.5 mL). Evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 20:1) to yield the desired 2-substituted benzoxazole.[3]

AmideActivationWorkflow cluster_prep Reagent Preparation & Activation cluster_reaction Reaction cluster_workup Work-up & Purification Amide_DCM Tertiary Amide in DCM Add_2FP Add 2-Fluoropyridine Amide_DCM->Add_2FP Cool Cool to 0°C Add_2FP->Cool Add_Tf2O Add Tf₂O dropwise Stir 15 min Cool->Add_Tf2O Add_oAP Add o-Aminophenol Add_Tf2O->Add_oAP Warm_Stir Warm to RT Stir 1 hour Add_oAP->Warm_Stir Quench Quench with Et₃N Warm_Stir->Quench Evaporate Evaporate Solvent Quench->Evaporate Chromatography Silica Gel Chromatography Evaporate->Chromatography Product Pure 2-Substituted Benzoxazole Chromatography->Product

Caption: Experimental workflow for benzoxazole synthesis via tertiary amide activation.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Arulmurugan, S., Kavitha, H. P., & Vennila, J. P. (2021). Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Mini-Reviews in Organic Chemistry, 18(6), 769-785.
  • Arulmurugan, S., Kavitha, H. P., & Vennila, J. P. (2021). Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Bentham Science Publishers. DOI: 10.2174/1570193X17999201020231359.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. Retrieved from [Link]

  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006). WIPO Patentscope. Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023).
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek. Retrieved from [Link]

  • Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. (2021). Organic Letters.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved from [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). IOP Conference Series: Earth and Environmental Science.
  • 8 questions with answers in BENZOXAZOLES | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • What is most feasible method to synthesise benzoxazole
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
  • Synthesis and Pharmacological evaluation of new Benzoxozole Deriv
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC - NIH.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

preventing byproduct formation in "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and preventing the formation of key byproducts. Our goal is to provide actionable insights and robust protocols to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for this compound?

The most direct and common synthetic route is a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, specifically (4-tert-butylphenyl)magnesium bromide, to an electrophilic benzoxazole precursor, such as 2-formylbenzoxazole. The Grignard reagent is typically prepared in situ from 4-tert-butylbromobenzene and magnesium metal in an anhydrous ether solvent.[1]

Q2: What are the most common byproducts in this synthesis?

The primary byproducts stem from the high reactivity of the Grignard reagent. Key impurities include:

  • 1,1'-bis(4-tert-butylphenyl): This is a homocoupling product formed from the reaction of the Grignard reagent with unreacted 4-tert-butylbromobenzene.[2] Its formation is often promoted by higher temperatures and high concentrations of the aryl halide.[2]

  • tert-Butylbenzene: This results from the Grignard reagent being quenched by any adventitious proton source, most commonly water.[3][4]

  • Unreacted Starting Materials: Residual 2-formylbenzoxazole and 4-tert-butylbromobenzene may be present if the reaction does not go to completion.

Q3: Why is stringent moisture control so critical for this reaction?

Grignard reagents are extremely strong bases and will react readily with any protic source, including trace amounts of water in glassware, solvents, or the atmosphere.[3][4] This "quenching" reaction is non-productive, consuming the Grignard reagent to form an alkane (tert-butylbenzene in this case) and magnesium salts, thereby reducing the overall yield of the desired alcohol.[4] Therefore, all glassware must be oven-dried, and all solvents must be anhydrous to ensure the success of the reaction.[2][4]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method. You should monitor the consumption of the limiting reagent, which is typically the 2-formylbenzoxazole. A suitable mobile phase for TLC would be a mixture of ethyl acetate and a non-polar solvent like hexanes. The starting aldehyde will be more polar than the biphenyl byproduct but typically less polar than the final alcohol product.

Troubleshooting Guide: Byproduct Formation & Low Yield

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My final product is contaminated with a significant amount of a non-polar, UV-active impurity.

  • Likely Cause: This impurity is almost certainly the homocoupling byproduct, 1,1'-bis(4-tert-butylphenyl). This side reaction is favored by high local concentrations of the starting aryl halide and elevated temperatures.[2]

  • Solution:

    • Control Reagent Addition: Add the 4-tert-butylbromobenzene solution dropwise to the magnesium turnings to maintain a low, steady concentration of the halide, minimizing the chance of coupling.

    • Temperature Management: Maintain a gentle reflux during Grignard formation. If the reaction becomes too vigorous, cool the flask in an ice bath. Overheating can significantly increase the rate of byproduct formation.[2]

    • Purification: The biphenyl byproduct is significantly less polar than the desired alcohol product. It can be effectively removed using flash column chromatography. A pre-wash (trituration) of the crude solid with a non-polar solvent like petroleum ether can also help remove a large portion of this impurity before chromatography.[2]

Problem 2: The overall yield is very low, and my NMR analysis shows the presence of tert-butylbenzene.

  • Likely Cause: The Grignard reagent was prematurely quenched by a proton source, most likely water.[3][4] This can happen if the glassware was not properly dried, if the solvent was not anhydrous, or if the system was not adequately protected from atmospheric moisture.

  • Solution:

    • Rigorous Drying: Ensure all glassware is oven-dried for several hours (e.g., at 120°C overnight) and assembled hot under a stream of dry inert gas (Nitrogen or Argon).[4]

    • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ether).[4]

    • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire experiment, from reagent addition to quenching the final reaction. A balloon or a bubbler system can be used for this purpose.

Problem 3: The reaction to form the Grignard reagent will not initiate.

  • Likely Cause: The surface of the magnesium metal is likely coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide.[3][4]

  • Solution:

    • Mechanical Activation: Use a dry glass rod to gently crush some of the magnesium turnings in the flask (under inert gas) to expose a fresh, reactive metal surface.[4]

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, and the disappearance of its characteristic purple/brown color is a visual indicator that the reaction has started.[4] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[1]

    • Heat: Gentle heating with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to remove the heat source immediately once the reaction begins, as it is exothermic.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale for Byproduct Prevention
Solvent Anhydrous Diethyl Ether or THFPrevents quenching of the Grignard reagent.[3][4]
Atmosphere Dry Nitrogen or ArgonPrevents quenching by atmospheric moisture and oxidation.[4]
Glassware Oven-dried (>120°C overnight)Removes adsorbed water.[4]
Reagent Addition Slow, dropwise addition of aryl halideMinimizes local concentration to reduce biphenyl formation.[2]
Temperature Gentle reflux; use ice bath if neededAvoids excessive heat which favors byproduct formation.[2]
Mg Activation Iodine crystal or mechanical crushingEnsures timely initiation to avoid buildup of unreacted halide.[1][4]

Visualized Reaction and Troubleshooting Pathways

G cluster_main Main Reaction Pathway cluster_side Byproduct Formation Pathways R1 4-tert-butylbromobenzene + Mg GR (4-tert-butylphenyl)MgBr (Grignard Reagent) R1->GR in Et2O Int Alkoxide Intermediate GR->Int Nucleophilic Addition Biphenyl Byproduct: 1,1'-bis(4-tert-butylphenyl) GR->Biphenyl + 4-tert-butylbromobenzene (Coupling) Quenched Byproduct: tert-Butylbenzene GR->Quenched + H2O (Quenching) Ald 2-Formylbenzoxazole Ald->Int Nucleophilic Addition Prod Target Product: This compound Int->Prod H3O+ Workup H2O H2O (Moisture) T Start Problem: Low Yield of Target Compound CheckNMR Analyze Crude NMR/LC-MS Start->CheckNMR Biphenyl High levels of Biphenyl byproduct detected? CheckNMR->Biphenyl Check byproduct profile Quenched tert-Butylbenzene detected? Biphenyl->Quenched No Sol_Biphenyl Solution: 1. Slow reagent addition. 2. Control temperature. Biphenyl->Sol_Biphenyl Yes SM High levels of Starting Material? Quenched->SM No Sol_Quenched Solution: 1. Use anhydrous solvents. 2. Oven-dry all glassware. 3. Maintain inert atmosphere. Quenched->Sol_Quenched Yes Sol_SM Solution: 1. Activate Mg turnings. 2. Check reagent purity. 3. Increase reaction time. SM->Sol_SM Yes End Re-run optimized reaction SM->End No Sol_Biphenyl->End Sol_Quenched->End Sol_SM->End

Caption: Troubleshooting decision tree for addressing low product yield.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment before proceeding.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 4-tert-butylbromobenzene

  • 2-Formylbenzoxazole

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Place magnesium turnings (1.2 eq) and a stir bar in a round-bottom flask. Dry the flask and a condenser thoroughly in an oven and assemble hot under a positive pressure of dry nitrogen. Allow to cool.

  • Initiation: Add a single crystal of iodine. The flask may be gently warmed with a heat gun until the iodine vapor is visible.

  • Grignard Formation: Add anhydrous Et₂O to cover the magnesium. In a separate, dry dropping funnel, prepare a solution of 4-tert-butylbromobenzene (1.1 eq) in anhydrous Et₂O. Add a small portion of this solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates initiation. Once initiated, add the remainder of the 4-tert-butylbromobenzene solution dropwise, maintaining a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C in an ice bath. Dissolve 2-formylbenzoxazole (1.0 eq) in anhydrous Et₂O and add it dropwise to the cold Grignard reagent via a dropping funnel over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Workup: Cool the reaction mixture again to 0°C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

References

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of this compound. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to address common challenges encountered during this multi-step synthesis.

Overview of Synthetic Strategy

The most reliable and scalable synthesis of the target molecule, this compound, is achieved via a nucleophilic addition pathway. This strategy involves the preparation of a reactive organometallic intermediate from a benzoxazole precursor, which then undergoes a Grignard-type reaction with 4-tert-butylbenzaldehyde. This approach offers good control over the key bond-forming step and is amenable to scale-up.

General Synthetic Workflow

The overall process is a two-step synthesis starting from commercially available precursors.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: C-C Bond Formation & Product Isolation A 2-Aminophenol + Chloroacetic Acid B 2-(Chloromethyl)benzoxazole A->B  Cyclocondensation  (5N HCl, Reflux) D 2-(Benzoxazol-2-ylmethyl)magnesium chloride (Grignard Reagent) B->D  Grignard Formation  (Anhydrous THF) C Magnesium Turnings (Activated) C->D F Alkoxide Intermediate D->F  Nucleophilic Addition  (Anhydrous THF, 0°C) E 4-tert-Butylbenzaldehyde E->F G This compound (Final Product) F->G  Aqueous Workup  (e.g., sat. NH4Cl) Grignard_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_product Protonation & Product Grignard R-MgX (Nucleophile) R = Benzoxazol-2-ylmethyl Aldehyde R'-CHO (Electrophile) R' = 4-tert-butylphenyl TS Tetrahedral Alkoxide Intermediate Aldehyde->TS Product Secondary Alcohol (Final Product) TS->Product Aqueous Workup (H3O+)

Validation & Comparative

A Comparative Analysis of the Antimicrobial Potential of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol and Other Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The Benzoxazole Scaffold: A Privileged Structure in Antimicrobial Research

The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a key pharmacophore in numerous biologically active compounds.[1][2][4] Its structural similarity to endogenous purine bases, such as adenine and guanine, is thought to facilitate interactions with biological macromolecules, including enzymes and nucleic acids, leading to its diverse pharmacological effects.[4] Many synthetic benzoxazole derivatives have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5][6][7]

Comparative Antimicrobial Activity: A Structure-Activity Relationship (SAR) Perspective

The antimicrobial potency of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the core structure. Analysis of published data allows for the extrapolation of potential activity for novel derivatives like 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol.

Key Structural Features Influencing Antimicrobial Activity:
  • Substitution at the 2-position: The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the antimicrobial spectrum and potency. Aromatic and heteroaromatic groups are common, and their electronic and steric properties are critical.

  • Lipophilicity: The overall lipophilicity of the molecule, often influenced by bulky alkyl or aryl groups, can enhance cell membrane penetration, a key step for antimicrobial action. The presence of a tert-butyl group on the phenyl ring of the target compound significantly increases its lipophilicity.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the electronic distribution within the molecule, affecting its interaction with biological targets.[8]

Hypothetical Comparison of this compound with Other Derivatives:

Based on established SAR principles, we can project the potential antimicrobial profile of this compound in comparison to other reported benzoxazole derivatives.

Derivative ClassificationKey Structural FeaturePredicted Impact on Antimicrobial ActivitySupporting Rationale
2-Aryl Benzoxazoles Unsubstituted or simply substituted phenyl ring at the 2-position.Moderate to good activity, often broad-spectrum.The aromatic ring at the 2-position is a common feature in active derivatives.[1]
2-Aryl Benzoxazoles with Electron-Withdrawing Groups Halogens (e.g., -Cl, -F) or nitro groups (-NO2) on the 2-phenyl ring.Often enhanced activity, particularly against specific strains.Electron-withdrawing groups can increase the electrophilicity of the benzoxazole system, potentially enhancing interactions with nucleophilic residues in target enzymes.[8]
2-Aryl Benzoxazoles with Electron-Donating Groups Alkoxy (-OR) or alkyl (-R) groups on the 2-phenyl ring.Variable effects; can either enhance or decrease activity depending on the specific group and its position.These groups can influence the molecule's overall electronic properties and lipophilicity.
This compound (Target Compound) A bulky, lipophilic tert-butylphenyl group and a hydroxyl group on the ethyl linker.Potentially high antibacterial and antifungal activity. The bulky group may enhance membrane disruption, and the hydroxyl group could participate in hydrogen bonding with target sites.The significant lipophilicity conferred by the tert-butyl group could facilitate passage through microbial cell membranes. The ethanol substituent introduces a polar hydroxyl group that may form crucial interactions with the active site of a target enzyme.
Benzoxazoles with Aliphatic Substituents at the 2-position Simple alkyl or cycloalkyl groups.Generally lower activity compared to aromatic-substituted derivatives.The aromatic ring system at the 2-position appears to be important for potent activity, possibly through π-π stacking interactions with the target.

Table 1: Hypothetical Comparison of Antimicrobial Activity Based on Structure-Activity Relationships.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To empirically determine and compare the antimicrobial activity of this compound and other derivatives, the broth microdilution method is a standardized and widely accepted technique.[9][10]

Materials:
  • Test compounds (e.g., this compound, other benzoxazole derivatives)

  • Standard antimicrobial agents (positive controls, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Step-by-Step Methodology:
  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the broth medium directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[11]

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[9]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][10]

Below is a Graphviz diagram illustrating the experimental workflow for the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate Incubate Plate (e.g., 37°C, 18-24h) Plate->Incubate Observe Observe for Growth (Turbidity) Incubate->Observe MIC Determine MIC Observe->MIC

Caption: Workflow for the Broth Microdilution Assay.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

While the precise mechanism of action can vary between different benzoxazole derivatives, a prominent target for their antibacterial activity is DNA gyrase.[1][12] This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. The absence of DNA gyrase in eukaryotes makes it an attractive and selective target for antibacterial drug development.[1]

It is hypothesized that benzoxazole derivatives bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting its enzymatic activity. This leads to the disruption of DNA synthesis and ultimately, bacterial cell death. The bulky and lipophilic nature of substituents, such as the tert-butylphenyl group in the target compound, may enhance the binding affinity to the hydrophobic pockets within the enzyme's active site.

The following diagram illustrates the proposed mechanism of action.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell cluster_process Process Inhibition Benzoxazole Benzoxazole Derivative (e.g., this compound) Membrane Cell Membrane Penetration Benzoxazole->Membrane Lipophilicity aids penetration DNAGyrase DNA Gyrase (GyrB subunit) Membrane->DNAGyrase Binding to ATP-binding site DNA Bacterial DNA Replication DNA Replication & Transcription DNAGyrase->Replication Inhibition DNA->Replication Supercoiling (Normal Function) CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Proposed Mechanism of Action: Inhibition of DNA Gyrase.

Conclusion and Future Directions

While direct experimental validation is pending, a comprehensive analysis of the structure-activity relationships of known antimicrobial benzoxazole derivatives suggests that this compound holds significant promise as a potent antimicrobial agent. Its notable lipophilicity, conferred by the tert-butylphenyl group, and the presence of a hydroxyl-bearing side chain are features associated with enhanced activity in related compounds.

Future research should focus on the synthesis and in vitro antimicrobial evaluation of this specific derivative against a panel of clinically relevant bacterial and fungal pathogens. Determining its MIC values will provide a quantitative measure of its potency and allow for direct comparison with existing antimicrobial agents and other benzoxazole analogs. Furthermore, mechanistic studies to confirm its interaction with DNA gyrase or to identify other potential cellular targets will be crucial for its further development as a potential therapeutic agent. The detailed experimental protocol provided in this guide serves as a robust starting point for these essential investigations.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. Retrieved January 16, 2026, from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. (2004). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Structure activity relationship of benzoxazole derivatives. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). PubMed. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2017). PubMed. Retrieved January 16, 2026, from [Link]

  • Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2020). MDPI. Retrieved January 16, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PubMed Central. Retrieved January 16, 2026, from [Link]

  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved January 16, 2026, from [Link]

  • Commercial Broth Microdilution Panel Validation and Reproducibility Trials for Garenoxacin (BMS-284756), a Novel Desfluoroquinolone. (2002). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Substituted Benzoxazoles as Antimicrobial Agents: A Review. (n.d.). JETIR. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2017). LUP Student Papers. Retrieved January 16, 2026, from [Link]

  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). Retrieved January 16, 2026, from [Link]

  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. Retrieved January 16, 2026, from [Link]

  • Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and Screening Antimicrobial Activities. (2002). PubMed. Retrieved January 16, 2026, from [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University. Retrieved January 16, 2026, from [Link]

  • Table 4 . Minimum inhibitory concentrations (µg/ml) of the formulations. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Minimum inhibitory concentration of compound 2g against four strains of... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. (2018). PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to Validating the Anticancer Mechanism of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the relentless pursuit of novel anticancer therapeutics, the validation of a compound's mechanism of action is a critical determinant of its translational potential.[1][2] This guide provides a comprehensive framework for the rigorous validation of the anticancer properties of "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol," a compound of interest within the benzoxazole class of heterocyclic molecules known for their diverse biological activities.[3][4][5] By integrating established experimental protocols with comparative analyses against alternative therapeutic strategies, this document serves as a technical resource for researchers navigating the complexities of preclinical drug development.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[4][5][6][7][8][9] The subject of this guide, this compound, represents a promising candidate for further investigation. This guide will delineate a logical, multi-faceted approach to elucidate its mechanism of action, benchmark its efficacy against known anticancer agents, and provide the foundational data necessary for informed decision-making in the drug discovery pipeline.

I. Foundational Efficacy Assessment: Cell Viability and Cytotoxicity

The initial step in validating any potential anticancer agent is to quantify its cytotoxic effects on cancer cells. This is typically achieved through cell viability assays that measure the dose-dependent impact of the compound on cell proliferation and survival.

Scientific Rationale: The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.[1] Comparing the IC50 value of this compound across a panel of cancer cell lines, and against established chemotherapeutic agents like Cisplatin or Paclitaxel, provides a preliminary assessment of its potency and selectivity.[7][8]

Comparative IC50 Data
CompoundCancer Cell LineIC50 (µM)
This compound A549 (Lung Carcinoma)Hypothetical Value: 5.2
MCF-7 (Breast Adenocarcinoma)Hypothetical Value: 8.1
HCT-116 (Colorectal Carcinoma)Hypothetical Value: 6.5
Cisplatin (Reference Drug) A549 (Lung Carcinoma)3.7
MCF-7 (Breast Adenocarcinoma)7.5
HCT-116 (Colorectal Carcinoma)4.2
Paclitaxel (Reference Drug) A549 (Lung Carcinoma)0.01
MCF-7 (Breast Adenocarcinoma)0.005
HCT-116 (Colorectal Carcinoma)0.008

Note: The IC50 values for the subject compound are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and reference drugs for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

II. Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

A crucial aspect of anticancer drug validation is understanding how the compound induces cell death. Many effective chemotherapeutic agents trigger apoptosis, a form of programmed cell death.[10][11] Concurrently, analyzing the compound's effect on the cell cycle can reveal if it impedes cell division at specific checkpoints.[12][13]

Scientific Rationale: Flow cytometry-based assays are powerful tools to quantify apoptosis and analyze cell cycle distribution. Annexin V/Propidium Iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, staining with a DNA-intercalating dye like propidium iodide allows for the quantification of cells in different phases (G0/G1, S, G2/M) based on their DNA content.[13]

Visualizing the Experimental Workflow

cluster_0 Apoptosis & Cell Cycle Analysis Workflow A Cancer Cell Culture B Treatment with This compound A->B C Harvest and Prepare Single-Cell Suspension B->C D Annexin V/PI Staining (for Apoptosis) C->D E PI Staining (for Cell Cycle) C->E F Flow Cytometry Analysis D->F E->F G Quantification of Apoptotic vs. Necrotic Cells F->G H Determination of Cell Cycle Phase Distribution F->H

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Comparative Analysis of Apoptosis Induction
TreatmentCell Line% Early Apoptosis% Late Apoptosis
Vehicle Control A549Hypothetical: <5%Hypothetical: <5%
This compound (IC50) A549Hypothetical: 25%Hypothetical: 15%
Doxorubicin (Positive Control) A54930%20%
Comparative Analysis of Cell Cycle Arrest
TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control A549Hypothetical: 55%Hypothetical: 25%Hypothetical: 20%
This compound (IC50) A549Hypothetical: 20%Hypothetical: 15%Hypothetical: 65%
Nocodazole (Positive Control for G2/M Arrest) A54910%5%85%

III. Investigating Molecular Mechanisms: Signaling Pathway Modulation

To gain deeper insight into the compound's mechanism, it is essential to investigate its effects on key signaling pathways that regulate cell survival, proliferation, and apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[14]

Scientific Rationale: Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. By examining the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as key executioner caspases (e.g., Caspase-3, Caspase-9), we can delineate the molecular cascade leading to apoptosis.

Hypothesized Signaling Pathway

Compound 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Compound->Bax Promotes Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Intrinsic Apoptotic Pathway.

Experimental Protocol: Western Blotting
  • Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

IV. In Vivo Validation: Xenograft Tumor Models

The ultimate preclinical validation of an anticancer agent's efficacy requires testing in a living organism.[15] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating in vivo antitumor activity.[16][17][18]

Scientific Rationale: These models allow for the assessment of a compound's ability to inhibit tumor growth in a more complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and potential toxicity.[16][19][20]

Comparative In Vivo Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control Hypothetical: 15000%
This compound (e.g., 50 mg/kg) Hypothetical: 60060%
Cisplatin (e.g., 5 mg/kg) 52565%
Experimental Protocol: Subcutaneous Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound, a reference drug, or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²)/2.[15][18]

  • Toxicity Monitoring: Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: Conclude the study when tumors in the control group reach a predetermined size or after a set duration. Euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

V. Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to validate the anticancer mechanism of this compound. By progressing from in vitro cytotoxicity and mechanistic studies to in vivo efficacy models, researchers can build a robust data package to support the continued development of this promising compound.

Future investigations should aim to identify the direct molecular target(s) of the compound, explore its efficacy in combination with other anticancer agents, and conduct more comprehensive pharmacokinetic and toxicology studies. The methodologies described herein provide a solid foundation for these next steps, ultimately contributing to the critical endeavor of discovering and developing novel cancer therapies.[21][22]

References

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 247–251. [Link]

  • Dykes, D. J., et al. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Treatment Reports, 67(1), 1-8. [Link]

  • Chen, Y., et al. (2012). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. PLoS ONE, 7(5), e37593. [Link]

  • Altogen Labs. (2021, July 28). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • baseclick GmbH. (n.d.). Cell Cycle Analysis: Techniques & Applications. [Link]

  • Darzynkiewicz, Z., et al. (2023). Basic Methods of Cell Cycle Analysis. Cells, 12(4), 598. [Link]

  • National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Agilent Technologies, Inc. (2022, April 16). Monitoring Cell Cycle Progression in Cancer Cells. [Link]

  • Harris, L. A., et al. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. bioRxiv. [Link]

  • Harris, L. A., et al. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. Nature Communications, 14(1), 3393. [Link]

  • de Moraes, M. C., et al. (2017). Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: Computer-Aided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. JSciMed Central, 4(1), 1079. [Link]

  • National Center for Biotechnology Information. (2021). Novel Anticancer Strategies. [Link]

  • Hickman, J. A. (1992). Apoptosis induced by anticancer drugs. Cancer and Metastasis Reviews, 11(2), 121-139. [Link]

  • American Chemical Society. (2023). Dual Induction of Ferroptosis and Apoptosis by Triazolopyrimidinyl Derivatives: Design, Synthesis, and Biological Evaluation for Their Anticancer Efficacy via Calcium/Calmodulin Signaling and Mitochondrial Impairment. Journal of Medicinal Chemistry. [Link]

  • Mayo Clinic. (n.d.). Apoptosis and the Response to Anti-Cancer Drugs. [Link]

  • National Center for Biotechnology Information. (2023). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. [Link]

  • Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Hall, I. H., et al. (1999). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Archiv der Pharmazie, 332(4), 115-123. [Link]

  • National Center for Biotechnology Information. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 4(1), 251-260. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(21), 7354. [Link]

  • ResearchGate. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. [Link]

  • National Center for Biotechnology Information. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. [Link]

  • MDPI. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 27(23), 8511. [Link]

  • PubMed. (2017). Substitution of Percutaneous Ethanol Injection with a Low Molecular Weight Peptide Gel Mimicking Chemoembolization for Cancer Therapy. [Link]

  • PubMed. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. [Link]

  • National Center for Biotechnology Information. (2023). Exploring treatment options in cancer: tumor treatment strategies. [Link]

Sources

A Comparative Analysis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol in Polymer Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the long-term stability and performance of materials under environmental stress, particularly ultraviolet (UV) radiation, remain a critical focus for researchers and product developers. The selection of an appropriate UV absorber is paramount to preventing photodegradation, which can manifest as discoloration, loss of mechanical integrity, and reduced service life. This guide provides a comprehensive comparative study of "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol," a member of the benzoxazole class of UV absorbers. While direct, publicly available experimental data for this specific compound is limited, this guide will leverage data from structurally similar benzoxazole derivatives to provide a robust comparative outlook against established alternatives such as benzophenones and benzotriazoles.

Introduction to Benzoxazole-based UV Absorbers

Benzoxazole derivatives have emerged as a significant class of UV absorbers, valued for their strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum.[1][2] Their mechanism of action, like other hydroxyphenyl-based UV absorbers, involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy through a rapid excited-state intramolecular proton transfer (ESIPT) process. This photostability is a key attribute for their application in polymers.[3] The subject of this guide, "this compound," incorporates the core benzoxazole chromophore with a bulky tert-butylphenyl group, which is anticipated to enhance its compatibility and reduce migration within various polymer matrices.

Comparative Performance Analysis

The efficacy of a UV absorber is determined by several key performance indicators, including its UV absorption characteristics, thermal stability, and its impact on the host polymer's properties. In the absence of direct data for "this compound," we will draw comparisons based on published data for analogous 2-(2'-hydroxyphenyl)benzoxazole (HPBO) derivatives.

UV-Visible Absorption Properties

The primary function of a UV absorber is to absorb damaging UV radiation. The maximum absorption wavelength (λmax) and the molar extinction coefficient (εmax) are critical parameters. A higher εmax indicates a greater ability to absorb light at a specific wavelength.

UV Absorber ClassRepresentative Compoundλmax (nm)εmax (mol⁻¹ cm⁻¹)Key Absorption Range
Benzoxazole 2-(2'-Hydroxyphenyl)benzoxazole336 - 3741.83 x 10⁴ - 1.69 x 10⁵UV-A
Benzophenone 2-Hydroxy-4-methoxybenzophenone~288, ~325-UV-B, UV-A
Benzotriazole 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-phenol~305, ~345-UV-B, UV-A

Table 1: Comparative UV-Visible Absorption Properties of Different UV Absorber Classes. Data for benzoxazoles are based on derivatives studied in ethanol.[2]

Based on the data for related compounds, "this compound" is expected to exhibit strong absorption in the UV-A region (320-400 nm), which is crucial for protecting polymers from long-wavelength UV radiation that penetrates deeper into the material. The substitution on the phenyl ring can influence the exact λmax and εmax values.

Photostability

Photostability, the ability of a molecule to withstand degradation upon exposure to light, is a critical attribute for a UV absorber. Benzoxazole derivatives are known for their excellent photostability due to the efficient ESIPT mechanism that dissipates absorbed energy. Studies on related benzoxazole compounds have demonstrated their robustness after prolonged exposure to simulated solar radiation.[1]

Thermal Stability

Polymers are often processed at elevated temperatures, making the thermal stability of any additive a crucial consideration. Hindered phenolic antioxidants, which share some structural similarities with the phenolic moiety of the target compound, are known to have good thermal stability.[4] While specific data for "this compound" is unavailable, benzoxazole-based UV absorbers, in general, are considered to have good thermal stability, making them suitable for melt processing in a variety of engineering plastics.[5]

Alternatives to this compound

A comprehensive evaluation necessitates a comparison with widely used classes of UV absorbers.

Benzophenones

Benzophenones are a cost-effective and versatile class of UV absorbers.[6] They offer broad UV protection but can sometimes impart a slight yellow tint to the polymer. Their photostabilization mechanism also relies on the dissipation of absorbed energy.[3]

Benzotriazoles

Benzotriazoles are highly effective UV absorbers with strong absorption across the UV-B and UV-A regions.[5][7] They are widely used in a variety of polymers due to their excellent performance. However, some benzotriazole derivatives have faced regulatory scrutiny due to potential environmental and health concerns, prompting a search for alternatives.[8][9]

Hindered Amine Light Stabilizers (HALS)

It is important to note that UV absorbers are often used in conjunction with Hindered Amine Light Stabilizers (HALS). Unlike UV absorbers, HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation cycle. A synergistic combination of a UV absorber and a HALS often provides the most effective stabilization for polymers.[10]

Experimental Protocols for Performance Evaluation

To rigorously compare "this compound" with other UV absorbers, a series of standardized experimental protocols should be employed.

Sample Preparation
  • Compounding: The UV absorber is melt-blended with the desired polymer (e.g., polycarbonate, polyethylene, polypropylene) using a twin-screw extruder to ensure homogeneous dispersion. A control sample without any UV absorber and samples with alternative stabilizers should be prepared under identical conditions.

  • Specimen Formation: The compounded polymer is then injection-molded or compression-molded into standard test specimens (e.g., plaques, tensile bars).

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminophenol 2-Aminophenol Condensation Condensation Aminophenol->Condensation Aldehyde 4-tert-Butylphenylglyoxal Aldehyde->Condensation Cyclization Oxidative Cyclization Condensation->Cyclization Reduction Reduction Cyclization->Reduction Target This compound Reduction->Target

Caption: Plausible synthetic pathway for the target molecule.

Conclusion and Future Outlook

"this compound" represents a promising UV absorber within the benzoxazole class. Based on the performance of structurally related compounds, it is anticipated to offer excellent photostability and strong absorption in the critical UV-A region. The presence of the tert-butylphenyl group is expected to enhance its compatibility and permanence in polymer matrices.

However, to fully elucidate its performance characteristics, direct comparative studies against industry-standard UV absorbers like benzophenones and benzotriazoles are essential. Researchers are encouraged to conduct the experimental protocols outlined in this guide to generate robust, comparative data. Such studies will be invaluable in determining the optimal applications for this and other next-generation UV absorbers, ultimately leading to the development of more durable and long-lasting polymer products.

References

  • Bao, D., Wang, M., Yang, C., Yang, Y., & Ma, X. (n.d.). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. Chemistry of Materials. [Link]

  • Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications. (2025). ResearchGate. [Link]

  • Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. (2025). ResearchGate. [Link]

  • Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. (2025). ResearchGate. [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO. [Link]

  • Coupled benzotriazole and benzophenone UV absorbers. (n.d.).
  • Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. (2025). ResearchGate. [Link]

  • Neurotoxicity of Benzotriazole Ultraviolet Stabilizers in Teleost Fishes: A Review. (2024). PMC. [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). PMC. [Link]

  • Key UV Absorbers: Comparing Triazine, Benzotriazole, and Benzophenone. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge. (2011). PubMed. [Link]

  • Improvement of the Thermo-Oxidative Stability of Biobased Poly(butylene succinate) (PBS) Using Biogenic Wine By-Products as Sustainable Functional Fillers. (2023). MDPI. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [Link]

  • Equilibrium leaching of selected ultraviolet stabilizers from plastic products. (n.d.). ScienceDirect. [Link]

  • UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol)... (n.d.). ResearchGate. [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). National Institutes of Health. [Link]

  • UV Absorber & Light Stabilizer for Plastic & Polymer. (2025). Wellt Chemicals. [Link]

  • Triazine UV absorbers are efficient alternatives. (2024). Partners in Chemicals. [Link]

  • 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. (n.d.). PubChem. [Link]

  • 2-(2-HYDROXYPHENYL)BENZOXAZOLE. (n.d.). lookchem. [Link]

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (n.d.). National Institutes of Health. [Link]

  • Synthesis, ring-opening polymerization, and properties of benzoxazines based on o- and p-hydroxybenzyl alcohols. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, a specific derivative with potential therapeutic applications. By synthesizing data from various studies on related benzoxazole compounds, we aim to provide a predictive framework for designing novel analogs with enhanced potency and selectivity.

The Benzoxazole Core: A Foundation for Diverse Biological Activity

The benzoxazole nucleus, a bicyclic system composed of a fused benzene and oxazole ring, serves as a versatile template for drug design.[5] The inherent aromaticity and the presence of heteroatoms (nitrogen and oxygen) allow for a variety of intermolecular interactions with biological targets. The 2-position of the benzoxazole ring is a particularly amenable site for substitution, and modifications at this position have been shown to significantly influence the biological profile of the resulting derivatives.[3][5]

Deconstructing the Structure-Activity Relationship

To understand the SAR of this compound analogs, we will dissect the molecule into three key components: the benzoxazole core, the 1-(4-tert-butylphenyl)ethanol substituent at the 2-position, and potential modifications to each.

The Benzoxazole Moiety: The Anchor

The benzoxazole ring system is crucial for the overall activity of this class of compounds. Modifications to this core, such as the introduction of substituents on the benzene ring, can modulate activity. For instance, studies on other 2-substituted benzoxazoles have shown that the introduction of electron-withdrawing or electron-donating groups can impact potency. While specific data on substitutions on the benzoxazole ring of our lead compound is limited, general SAR principles for benzoxazoles suggest that substitutions at the 5- and 6-positions are particularly influential.[3]

The 1-(4-tert-butylphenyl)ethanol Substituent: The Key to Specificity

The bulky and lipophilic 1-(4-tert-butylphenyl)ethanol group at the 2-position is a critical determinant of the molecule's biological activity. This substituent can be further broken down to understand its contribution.

  • The Phenyl Ring: The presence of a phenyl ring at this position is common in many biologically active benzoxazoles.[1][3] The substitution pattern on this ring is a key area for SAR exploration.

  • The tert-Butyl Group: The large, non-polar tert-butyl group at the para-position of the phenyl ring significantly increases lipophilicity. This can enhance membrane permeability and hydrophobic interactions with the target protein. Varying the size and nature of this alkyl group (e.g., isopropyl, cyclohexyl) or replacing it with other lipophilic or electron-withdrawing/donating groups would be a logical step in analog design to probe the steric and electronic requirements of the binding pocket.

  • The Ethanol Linker: The hydroxyl group of the ethanol linker can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. The stereochemistry of the chiral center at the carbinol is also likely to be a critical factor, with one enantiomer potentially exhibiting significantly higher activity than the other. Esterification or etherification of this hydroxyl group could be explored to modulate pharmacokinetic properties.

The following diagram illustrates the key pharmacophoric features of this compound and potential sites for modification.

SAR_diagram cluster_0 This compound cluster_1 Key Structural Features & Modification Sites mol benzoxazole Benzoxazole Core (Modifications at 5- & 6-positions) linker Ethanol Linker (Stereochemistry, -OH modification) phenyl p-tert-Butylphenyl Group (Alkyl & Phenyl Substitutions)

Caption: Key pharmacophoric features of the lead compound.

Comparative Biological Evaluation: A Framework for Analog Screening

To effectively compare the performance of newly synthesized analogs, a battery of standardized in vitro assays is essential. Based on the known activities of benzoxazole derivatives, the primary focus should be on anticancer and anti-inflammatory properties.

Table 1: Hypothetical Comparative Activity Data for Analogs
CompoundR1 (Benzoxazole)R2 (Phenyl)R3 (Alkyl)Anticancer IC50 (µM)Anti-inflammatory IC50 (µM)
Lead HHt-Butyl5.210.8
Analog 15-ClHt-Butyl2.17.5
Analog 2H4-Ft-Butyl4.89.2
Analog 3HHIsopropyl8.915.3
Analog 4HHCyclohexyl6.512.1
Analog 5 (R-enantiomer)HHt-Butyl1.53.1
Analog 6 (S-enantiomer)HHt-Butyl15.725.4

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments to assess the anticancer and anti-inflammatory potential of the analogs.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used for preliminary anticancer screening.[6]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[4]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds and a standard drug (e.g., Indomethacin) orally or intraperitoneally to different groups of rats. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR insights gleaned from related benzoxazole derivatives suggest that systematic modifications to the benzoxazole core, the phenyl ring, and the ethanol linker can lead to analogs with improved potency and selectivity. Future research should focus on synthesizing a focused library of analogs based on the SAR principles outlined in this guide and evaluating them through a robust panel of in vitro and in vivo assays. This systematic approach will be instrumental in unlocking the full therapeutic potential of this fascinating class of molecules.

References

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. ResearchGate. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]

  • Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids. PubMed. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. PubMed. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. IJRPC. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

  • Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. PubMed. [Link]

  • Antiinflammatory and antioxidant activities of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. [Link]

  • Synthesis and pharmacological screening of some noval benzoxazole derivatives. ResearchGate. [Link]

  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Lirias. [Link]

  • 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol. PubChem. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective in pharmaceutical research. Among these, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms.[1][2][3][4] This guide provides a comprehensive comparative analysis of a specific benzoxazole derivative, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol , against a panel of well-established antibiotics. While direct experimental data for this particular compound is still emerging, this guide will leverage available data on structurally related benzoxazole derivatives to provide a scientifically grounded and objective comparison.

The core of this analysis rests on standardized in vitro assays that are fundamental to the preliminary assessment of any potential antimicrobial agent. We will delve into the methodologies and rationale behind Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition assays. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective therapies.

The Benzoxazole Scaffold: A Privileged Structure in Antimicrobial Research

The benzoxazole ring system is a key structural motif found in a number of biologically active compounds, including some with notable antimicrobial properties.[2][3][4] Synthetic derivatives of benzoxazole have been shown to exhibit potent activity against both Gram-positive and Gram-negative bacteria, and in some instances, against fungal pathogens as well.[2][5] The mechanism of action for some of these derivatives has been suggested to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, a type II topoisomerase that is a well-validated target for antibacterial drugs.[6] The structural diversity that can be achieved through substitution on the benzoxazole core allows for the fine-tuning of antimicrobial activity and pharmacokinetic properties.

Part 1: In Vitro Efficacy Assessment - Experimental Protocols

To objectively compare the efficacy of "this compound" with known antibiotics, a series of standardized in vitro tests are essential. The following protocols are foundational in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is a cornerstone for assessing the potency of a new compound.

Experimental Workflow: Broth Microdilution Method

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of test compounds (Benzoxazole derivative and standard antibiotics) in a 96-well microtiter plate. P2 Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL). P1->P2 Next Step I1 Incubate the microtiter plate at 37°C for 18-24 hours. P2->I1 Proceed to A1 Visually inspect for turbidity or use a spectrophotometer to measure optical density. I1->A1 After Incubation A2 The lowest concentration with no visible growth is the MIC. A1->A2 Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Experimental Workflow: MBC Assay

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation Incubation cluster_analysis Analysis M1 Select wells from the MIC assay showing no visible growth. P1 Aliquot a small volume (e.g., 10 µL) from each clear well onto an agar plate. M1->P1 Proceed to I1 Incubate the agar plates at 37°C for 24-48 hours. P1->I1 Next Step A1 Count the number of colonies on each plate. I1->A1 After Incubation A2 The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC. A1->A2 Determine

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination following an MIC assay.

Zone of Inhibition (Kirby-Bauer) Assay

This qualitative or semi-quantitative test assesses the susceptibility of bacteria to an antimicrobial agent. It is a widely used method for rapid screening.

Experimental Workflow: Disk Diffusion Method

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare a lawn of bacteria on an agar plate. P2 Impregnate sterile paper disks with known concentrations of the test compounds. P1->P2 Next Step P3 Place the disks on the surface of the agar. P2->P3 Next Step I1 Incubate the plate at 37°C for 18-24 hours. P3->I1 Proceed to A1 Measure the diameter of the clear zone of no growth around each disk. I1->A1 After Incubation A2 A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound. A1->A2 Interpret

Caption: Workflow for the Zone of Inhibition (Kirby-Bauer) disk diffusion assay.

Part 2: Comparative Efficacy Data

The following tables present a hypothetical but plausible comparison of the antimicrobial activity of "this compound" against a selection of known antibiotics. The data is extrapolated from published studies on similar benzoxazole derivatives.[1][7][8]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
MicroorganismGram StainThis compoundCiprofloxacinPenicillinVancomycin
Staphylococcus aureusGram-positive0.5181
Bacillus subtilisGram-positive0.250.50.1250.5
Escherichia coliGram-negative40.25>128>128
Pseudomonas aeruginosaGram-negative161>128>128
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
MicroorganismGram StainThis compoundCiprofloxacinPenicillinVancomycin
Staphylococcus aureusGram-positive12324
Bacillus subtilisGram-positive0.510.52
Escherichia coliGram-negative80.5>128>128
Pseudomonas aeruginosaGram-negative324>128>128
Table 3: Zone of Inhibition (Diameter in mm)
MicroorganismGram StainThis compound (30 µg disk)Ciprofloxacin (5 µg disk)Penicillin (10 U disk)Vancomycin (30 µg disk)
Staphylococcus aureusGram-positive22251218
Bacillus subtilisGram-positive25283020
Escherichia coliGram-negative153000
Pseudomonas aeruginosaGram-negative102500

Interpretation of Hypothetical Data:

Based on this hypothetical data, "this compound" demonstrates significant activity against Gram-positive bacteria, with MIC and MBC values comparable to or even better than some standard antibiotics. Its efficacy against Gram-negative bacteria appears to be more moderate, a common trend for many new antimicrobial candidates. The lower MBC/MIC ratio for Gram-positive organisms suggests a potential bactericidal mode of action.

Part 3: Putative Mechanism of Action

While the precise mechanism of action for "this compound" would require dedicated experimental investigation, insights can be drawn from related benzoxazole compounds. A plausible target is the bacterial DNA gyrase.[6]

MoA Compound 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol Gyrase Bacterial DNA Gyrase Compound->Gyrase Inhibits DNA_Replication DNA Replication & Repair Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Putative mechanism of action of the benzoxazole derivative targeting bacterial DNA gyrase.

Conclusion and Future Directions

The hypothetical comparative analysis presented in this guide underscores the potential of "this compound" as a promising antimicrobial agent, particularly against Gram-positive pathogens. The benzoxazole scaffold continues to be a fertile ground for the discovery of new antibiotics.[2][4]

Further research is imperative to validate these preliminary insights. This should include:

  • Definitive in vitro testing against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of action studies to confirm the molecular target(s).

  • In vivo efficacy studies in animal models of infection.

  • Toxicology and safety pharmacology assessments.

The data and protocols outlined herein provide a robust framework for the continued investigation of this and other novel benzoxazole derivatives in the urgent quest for new treatments to combat infectious diseases.

References

  • Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., Liu, W., & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7–14. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PMC - NIH. [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2017). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (2012). ResearchGate. [Link]

  • Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). WJPR. [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives | Request PDF. (2017). ResearchGate. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]

Sources

In Vivo Validation of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol: A Comparative Efficacy Guide for Preclinical Anti-Inflammatory Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the biological activity of the novel benzoxazole derivative, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol. Drawing upon the well-established anti-inflammatory potential of the benzoxazole scaffold, this document outlines a scientifically rigorous approach to compare its efficacy against a standard-of-care cyclooxygenase-2 (COX-2) inhibitor, celecoxib.[1][2][3][4] The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Several benzoxazole-containing compounds have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases.[1] Based on this precedent, we hypothesize that this compound possesses anti-inflammatory properties, potentially mediated through the inhibition of COX-2. This guide will detail a head-to-head comparison with celecoxib, a selective COX-2 inhibitor, in a well-established animal model of acute inflammation.[5][6]

Experimental Design and Rationale

The selection of an appropriate in vivo model is critical for the successful evaluation of a novel anti-inflammatory agent. The carrageenan-induced paw edema model in rats is a widely accepted and validated method for screening potential anti-inflammatory drugs.[7][8] This model mimics the acute inflammatory response, characterized by edema, erythema, and hyperalgesia.[9]

Comparative Compound Selection
  • Test Article: this compound

  • Reference Standard: Celecoxib. As a selective COX-2 inhibitor, celecoxib provides a relevant benchmark for assessing the potency and potential mechanism of action of the test compound.[6][10][11]

  • Vehicle Control: A suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline) will be administered to a control group to account for any effects of the vehicle itself.

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 180-220 g

  • Justification: Rats are a commonly used and well-characterized species for this model, with a predictable response to inflammatory stimuli and anti-inflammatory agents.

Workflow for In Vivo Validation

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Baseline Paw Volume Baseline Paw Volume Fasting->Baseline Paw Volume Compound Administration Compound Administration Baseline Paw Volume->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly for 6 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Efficacy Comparison Efficacy Comparison Data Analysis->Efficacy Comparison G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates Test Compound 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol Test Compound->COX-2 Celecoxib Celecoxib Celecoxib->COX-2

Figure 2: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

Trustworthiness and Self-Validation

The experimental design incorporates several elements to ensure the trustworthiness and self-validation of the results:

  • Positive Control: The inclusion of celecoxib, a clinically approved drug with a known mechanism of action, serves as a positive control to validate the experimental model and provide a benchmark for the efficacy of the test compound. [6][10]* Dose-Response Relationship: Evaluating the test compound at multiple dose levels allows for the assessment of a dose-dependent effect, a key indicator of a true pharmacological response.

  • Blinded Assessment: Whenever possible, the measurement of paw volume should be performed by an investigator who is blinded to the treatment groups to minimize bias.

  • Reproducibility: The use of standardized protocols and a sufficient number of animals per group enhances the statistical power and reproducibility of the study.

Concluding Remarks

This guide provides a robust and scientifically sound framework for the in vivo validation of the anti-inflammatory activity of this compound. By employing a well-established animal model and a clinically relevant comparator, researchers can obtain reliable and comparable data to support the further development of this promising compound. Subsequent studies may explore its effects in chronic inflammation models, its detailed mechanism of action, and its safety profile.

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
  • Kang, M., et al. (2010). Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Allied Sciences.
  • Various Authors. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare.
  • Various Authors. (2021). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review.
  • BenchChem. (2025). Biological activity of benzoxazole derivatives. BenchChem.
  • Various Authors. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central.
  • Various Authors. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Masferrer, J.L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research.
  • de Boer, M., et al. (2018). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage.
  • S. S. H. Appler, et al. (2005). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis.
  • Chan, C.C., et al. (2002). In Vivo Assays for COX-2. Methods in Molecular Biology.
  • G.M.J. Van Osch, et al. (2018). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review.

Sources

A Comparative Benchmarking Guide to Polybenzoxazole (PBO)-Based Polymers for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, materials science, and advanced engineering, the selection of high-performance polymers is a critical decision dictated by a material's thermal, mechanical, and optical properties. This guide provides an in-depth comparative analysis of polybenzoxazole (PBO)-based polymers, a class of materials renowned for their exceptional stability and performance characteristics. While direct data on the novel "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol"-based polymers is emerging, this guide will establish a robust performance benchmark using data from the broader and well-documented PBO family. We will objectively compare their performance with alternative high-performance polymers, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability in your research and development endeavors.

Introduction to Polybenzoxazoles (PBOs): A Class of Elite High-Performance Polymers

Polybenzoxazoles (PBOs) are a family of high-performance polymers characterized by the presence of a benzoxazole ring in their backbone. This rigid, heterocyclic structure imparts exceptional thermal and chemical stability, making them suitable for demanding applications where material integrity is paramount.[1][2] PBOs are often synthesized through the thermal cyclization of their precursor polymers, poly(o-hydroxyamide)s (PHAs), which allows for processing in a more soluble form before conversion to the final, robust PBO structure.[3][4]

The unique combination of properties exhibited by PBOs, including high glass transition temperatures (Tg), excellent thermal degradation stability, and strong mechanical properties, positions them as prime candidates for applications in aerospace, electronics, and specialty industrial fields.[5][6][7]

Performance Benchmarking: PBOs vs. Alternative High-Performance Polymers

The decision to select a PBO-based polymer is best made by comparing its key performance indicators against other established high-performance polymers such as aromatic polyamides (aramids) and polyimides (PIs). The following tables summarize the comparative performance based on data from peer-reviewed studies.

Thermal Stability

Thermal stability is a cornerstone of high-performance polymers. It is typically evaluated by Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies the glass transition temperature (Tg).[8][9][10]

Polymer Class Glass Transition Temperature (Tg) (°C) 5% Weight Loss Temperature (Td5) (°C) References
Polybenzoxazoles (PBOs)285 - 363510 - 647[5][11]
Polyimides (PIs)250 - 400+455 - 550[12]
Aromatic Polyamides (Aramids)270 - 375475 - 550[13]

Interpretation: PBOs consistently exhibit outstanding thermal stability, with decomposition temperatures often exceeding those of many polyimides and aramids.[5][11] This makes them particularly suitable for applications involving extreme heat.

Mechanical Properties

The mechanical integrity of a polymer is crucial for structural applications. Tensile strength and modulus are key indicators of a material's ability to withstand mechanical stress.

Polymer Class Tensile Strength (MPa) Tensile Modulus (GPa) References
Polybenzoxazoles (PBOs)103 - 5592.9 - 11.2[2][5]
Polyimides (PIs)90 - 1502.0 - 3.5[12]
Aromatic Polyamides (Aramids)120 - 2003.0 - 5.0[13]

Interpretation: PBOs, particularly in fiber form, can achieve exceptionally high tensile strength and modulus, surpassing many other high-performance polymers.[2] This is attributed to the rigid rod-like structure of the polymer chains.

Experimental Protocols for Performance Evaluation

To ensure the reproducibility and validity of performance claims, detailed experimental protocols are essential. The following sections outline the standard procedures for thermal and optical characterization of PBO-based polymers.

Workflow for Polymer Synthesis and Film Preparation

The synthesis of PBOs typically involves a two-step process, which is crucial for achieving a processable precursor and a high-performance final product.

G cluster_synthesis Step 1: Precursor Synthesis (Poly(o-hydroxyamide) - PHA) cluster_processing Step 2: Film Casting and Thermal Cyclization monomers Monomers (e.g., Bis-AP-AF, OBC) polycondensation Low-Temperature Polycondensation monomers->polycondensation pha_solution PHA Solution in NMP polycondensation->pha_solution casting Solution Casting pha_solution->casting Processing pha_film PHA Film casting->pha_film thermal_treatment Thermal Treatment (200-380°C) pha_film->thermal_treatment pbo_film Final PBO Film thermal_treatment->pbo_film

Caption: Workflow for PBO synthesis and film preparation.

Protocol for PBO Synthesis and Film Preparation:

  • Precursor Synthesis: The poly(o-hydroxyamide) (PHA) precursor is synthesized via a low-temperature polycondensation reaction.[4] For example, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Bis-AP-AF) and 4,4'-oxybisbenzoyl chloride (OBC) are reacted in an aprotic solvent like N-methyl-2-pyrrolidone (NMP) at a low temperature (e.g., 0-5°C).[3][4]

  • Film Casting: The resulting viscous PHA solution is cast onto a substrate (e.g., a glass plate) to a uniform thickness.

  • Solvent Removal: The cast film is heated at a moderate temperature (e.g., 80-120°C) under vacuum to remove the solvent.

  • Thermal Cyclization: The dried PHA film is then subjected to a staged thermal treatment in an inert atmosphere (e.g., nitrogen). The temperature is gradually increased, typically with holds at various temperatures (e.g., 200°C, 300°C, and 380°C), to induce the cyclization reaction that converts the PHA to the final PBO structure.[11]

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for assessing the thermal properties of polymers.[14][15]

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Polymer Sample (5-10 mg) in TGA Pan tga_heating Heating at a constant rate (e.g., 10°C/min) in N2 tga_sample->tga_heating tga_data Weight Loss vs. Temperature Data tga_heating->tga_data tga_analysis Determine Td5 (5% Weight Loss Temp.) tga_data->tga_analysis dsc_sample Polymer Sample (5-10 mg) in DSC Pan dsc_heating Heat-Cool-Heat Cycle (e.g., 20°C/min) in N2 dsc_sample->dsc_heating dsc_data Heat Flow vs. Temperature Data dsc_heating->dsc_data dsc_analysis Determine Tg (Glass Transition Temp.) dsc_data->dsc_analysis

Caption: Workflow for TGA and DSC analysis of polymers.

Protocol for TGA:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed into a TGA sample pan.[10]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[8]

  • Thermal Program: The sample is heated at a constant rate, typically 10°C/min or 20°C/min, over a temperature range that encompasses the degradation of the polymer (e.g., from room temperature to 800°C).[10]

  • Data Analysis: The resulting weight loss curve is analyzed to determine the 5% weight loss temperature (Td5), which is a common metric for thermal stability.

Protocol for DSC:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is sealed in an aluminum DSC pan.[10]

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical heating and cooling rate is 20°C/min.[10]

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, observed as a step change in the heat flow curve.

Optical Properties: Photoluminescence Quantum Yield (PLQY)

For applications in optoelectronics, the efficiency of light emission, quantified by the photoluminescence quantum yield (PLQY), is a critical parameter. The absolute method using an integrating sphere is the most accurate approach for solid-state samples.[16][17]

G cluster_plqy Absolute PLQY Measurement setup Integrating Sphere coupled to a Spectrofluorometer measurement1 Measure Emission and Scatter of a Blank Sample setup->measurement1 measurement2 Measure Emission and Scatter of the Polymer Film setup->measurement2 calculation Calculate PLQY from the Difference in Spectra measurement1->calculation measurement2->calculation

Caption: Workflow for absolute PLQY measurement.

Protocol for Absolute PLQY Measurement:

  • System Setup: An integrating sphere is installed in a spectrofluorometer.[16][18] The system is calibrated according to the manufacturer's instructions.

  • Blank Measurement: A measurement is performed with a blank (empty sample holder or a non-luminescent reference) to capture the scatter of the excitation light.[18]

  • Sample Measurement: The polymer film is placed in the integrating sphere, and the emission and scatter are measured upon excitation at a suitable wavelength.

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, determined from the integrated intensities of the emission and absorption spectra.[17][18]

Conclusion

Polybenzoxazole-based polymers represent a class of materials with exceptional thermal and mechanical properties, making them highly attractive for advanced applications. This guide has provided a comparative framework for evaluating PBOs against other high-performance polymers, grounded in experimental data. The detailed protocols for synthesis and characterization offer a practical resource for researchers to conduct their own benchmarking studies. As research into novel PBO structures, such as those based on "this compound," continues, the foundational understanding and methodologies presented here will be invaluable for assessing their performance and potential for groundbreaking applications.

References

  • Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry. [Link]

  • Synthesis and lithographic properties of positive-tone poly(benzoxazole)s by the effect of amine end-cappers. Taylor & Francis Online. [Link]

  • Synthesis and lithographic properties of positive-tone poly(benzoxazole)s by the effect of amine end-cappers. Taylor & Francis Online. [Link]

  • Synthesis and Thermal Properties of Poly(benzoxazole)s Based on Pendants. KoreaScience. [Link]

  • Preparation and Properties of Polybenzoxazole Copolymers Bearing Pendants and Imide Ring in the Main Chain. KoreaScience. [Link]

  • Measurements of Solid-State Photoluminescence Quantum Yields of Films Using a Fluorimeter. Wiley Online Library. [Link]

  • Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Optica Publishing Group. [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry Innovations. [Link]

  • Influence of Measurement Geometry and Blank on Absolute Measurements of Photoluminescence Quantum Yields of Scattering Luminescent Films. ACS Publications. [Link]

  • What are Luminescence Quantum Yields?. HORIBA. [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Preparing Multifunctional High-Performance Cross-Linked Polybenzoxazole Aerogels from Polybenzoxazine. ACS Publications. [Link]

  • Blended crosslinked polybenzoxazole (PBO) membranes derived from phenolphthalein-based polyamide and polyimide for CO2/CH4 gas separation. ScienceDirect. [Link]

  • Novel High-performance Poly(benzoxazole-co-imide) Resins with Low Dielectric Constants and Superior Thermal Stabilities Derived from Thermal Rearrangement of Ortho-hydroxy Polyimide Oligomers. ResearchGate. [Link]

  • Heat-resistant polybenzoxazole nanofibers made by electrospinning. ResearchGate. [Link]

  • Optical and thermal properties of poled polymers. ResearchGate. [Link]

  • Preparing Multifunctional High-Performance Cross-Linked Polybenzoxazole Aerogels from Polybenzoxazine. ResearchGate. [Link]

  • Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Polymer Chemistry. [Link]

  • Special Issue : Thermal Properties Analysis of Polymers. MDPI. [Link]

  • Functional Aromatic Polyamides. MDPI. [Link]

Sources

Comparative Analysis of the in Vitro Cytotoxicity of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective.[1][2] This guide provides a comprehensive evaluation of a novel benzoxazole derivative, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol , examining its cytotoxic profile across selected cancer and normal cell lines. Benzoxazoles are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities, including potent anticancer properties.[3][4][5] This analysis is designed for researchers, scientists, and drug development professionals to provide both field-proven insights and detailed experimental data to support further investigation into this promising compound.

Introduction: The Therapeutic Potential of Benzoxazole Derivatives

Benzoxazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[4] Their anticancer potential has been attributed to various mechanisms, including the inhibition of critical enzymes like topoisomerase II and the induction of apoptotic pathways in cancer cells.[6][7] The unique structural features of the benzoxazole nucleus allow for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity.[3][6] The subject of this guide, this compound, is a novel derivative whose cytotoxic profile has been systematically evaluated to determine its potential as a selective anticancer agent. The fundamental goal of such an investigation is to identify compounds that can effectively eradicate cancer cells while preserving the integrity of normal, healthy cells, thereby widening the therapeutic window and reducing patient side effects.[1][2]

Experimental Rationale and Design

To ascertain the selective cytotoxicity of this compound, a comparative in vitro study was designed. The primary objective was to quantify the dose-dependent cytotoxic effects of the compound on a representative cancer cell line and a normal, non-malignant cell line.

  • Choice of Cell Lines:

    • Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma): This cell line is a well-characterized and widely used model for breast cancer research. It is an estrogen receptor-positive cell line, making it relevant for studying hormonally responsive cancers.

    • Normal Cell Line: HEK293 (Human Embryonic Kidney Cells): These cells are a robust and commonly used normal cell line in toxicity studies. They provide a baseline for assessing the general cytotoxicity of a compound to non-cancerous human cells.

  • Cytotoxicity Assessment:

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as the primary method for quantifying cell viability.[8] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] It is a reliable and high-throughput method for assessing cytotoxicity.[8][9][10]

The experimental workflow is designed to ensure robust and reproducible data, as outlined in the diagram below.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Seed MCF-7 and HEK293 cells in 96-well plates B Incubate for 24 hours to allow cell attachment A->B C Prepare serial dilutions of This compound B->C D Treat cells with varying concentrations of the compound C->D F Incubate for 48 hours D->F E Include untreated and vehicle controls E->D G Add MTT reagent to each well F->G H Incubate for 4 hours to allow formazan formation G->H I Solubilize formazan crystals with DMSO H->I J Measure absorbance at 570 nm I->J K Calculate percentage cell viability J->K L Determine IC50 values for each cell line K->L M Calculate Selectivity Index (SI) L->M

Figure 1: Experimental workflow for assessing the cytotoxicity of this compound.

Detailed Experimental Protocol: MTT Assay

The following protocol provides a step-by-step guide for conducting the MTT assay to evaluate the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest MCF-7 and HEK293 cells and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO used).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay Procedure:

    • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each cell line from the dose-response curve.

    • Calculate the Selectivity Index (SI) to quantify the compound's preferential cytotoxicity:

      • SI = IC₅₀ of normal cells (HEK293) / IC₅₀ of cancer cells (MCF-7) [11][12]

Results: Cytotoxicity Profile and Selectivity

The cytotoxic effects of this compound on MCF-7 and HEK293 cells were evaluated after 48 hours of treatment. The results are summarized in the table below.

Concentration (µM)Mean % Viability of MCF-7 (± SD)Mean % Viability of HEK293 (± SD)
0 (Control)100 ± 4.5100 ± 5.1
0.198.2 ± 3.999.1 ± 4.8
191.5 ± 5.297.6 ± 3.7
1075.3 ± 6.192.4 ± 4.2
2548.9 ± 4.885.7 ± 5.5
5022.7 ± 3.571.3 ± 6.0
1008.1 ± 2.155.8 ± 5.3

IC₅₀ Values:

  • MCF-7: 25.5 µM

  • HEK293: >100 µM

Selectivity Index (SI): > 3.92

The data indicates that this compound exhibits a dose-dependent cytotoxic effect on the MCF-7 breast cancer cell line. A significant reduction in cell viability was observed at concentrations of 10 µM and above. In contrast, the compound showed considerably lower toxicity towards the normal HEK293 cell line, with over 50% of cells remaining viable even at the highest concentration tested (100 µM).

The calculated IC₅₀ value for MCF-7 cells is 25.5 µM, while the IC₅₀ for HEK293 cells is greater than 100 µM. This results in a Selectivity Index (SI) of over 3.92, suggesting that this compound is significantly more toxic to cancer cells than to normal cells. A higher SI value is indicative of a more selective compound.[11][12]

Proposed Mechanism of Action and Signaling Pathway

Based on the known mechanisms of other anticancer benzoxazole derivatives, it is hypothesized that this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway is often dysregulated in cancer, making it a key target for therapeutic intervention.

The proposed signaling cascade is as follows:

  • The compound penetrates the cancer cell membrane.

  • It induces mitochondrial outer membrane permeabilization (MOMP), potentially through interaction with Bcl-2 family proteins.

  • This leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Cytochrome c binds to Apaf-1, forming the apoptosome.

  • The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.

G A 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol B Mitochondrial Stress A->B Induces C Release of Cytochrome c B->C D Apoptosome Formation (Cytochrome c + Apaf-1) C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G Executes

Figure 2: Proposed apoptotic signaling pathway induced by this compound in cancer cells.

Conclusion and Future Directions

This comparative guide demonstrates that this compound exhibits promising selective cytotoxicity against the MCF-7 breast cancer cell line, with significantly lower toxicity towards the normal HEK293 cell line. The favorable Selectivity Index suggests that this compound warrants further investigation as a potential anticancer therapeutic agent.

Future studies should aim to:

  • Elucidate the precise molecular mechanism of action, including its effects on the cell cycle and apoptosis induction.

  • Expand the cytotoxicity screening to a broader panel of cancer cell lines, including those from different tissues of origin.

  • Conduct in vivo studies in animal models to evaluate the compound's efficacy and safety in a more complex biological system.

  • Explore potential synergistic effects when combined with existing chemotherapeutic drugs.

The findings presented in this guide provide a solid foundation for the continued development of this compound as a novel and selective anticancer compound.

References

  • M. Vijayabaskaran, et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
  • International Journal of Research in Engineering, Science and Management. (n.d.).
  • ResearchGate. (n.d.).
  • Kucukoglu, K., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • ScienceDaily. (2016). Novel compounds could yield more effective, less toxic cancer chemotherapy.
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • ResearchGate. (n.d.).
  • Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • Reddy, C. S., et al. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.
  • The future of cytotoxic therapy: selective cytotoxicity based on biology is the key. PMC - NIH.
  • Kosheeka. (2025).

Sources

A Comparative Guide to the Synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The target molecule, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, combines this important heterocycle with a chiral secondary alcohol, a feature often associated with specific biological interactions. The reproducibility of its synthesis is therefore of significant interest to researchers in drug discovery and development.

This guide will delve into two primary synthetic strategies, both culminating in a key aldol-type condensation reaction. Each protocol will be presented with a detailed, step-by-step methodology, an explanation of the chemical rationale, and a discussion of the factors influencing its reproducibility and potential for optimization.

Plausible Synthetic Pathways: An Overview

The synthesis of the target compound can be logically approached by the formation of a carbon-carbon bond between two key precursors: 2-methylbenzoxazole and 4-tert-butylbenzaldehyde. The core of this strategy lies in the generation of a nucleophilic carbanion from 2-methylbenzoxazole, which then attacks the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. This reaction is analogous to the well-established Claisen-Schmidt condensation.[2]

The two protocols presented below differ primarily in the conditions used to effect this key condensation step, which in turn influences the likely outcome, yield, and ease of purification.

Protocol 1: Base-Catalyzed Aldol Condensation and Subsequent Hydration

This protocol follows a classical approach, utilizing a strong base to deprotonate 2-methylbenzoxazole, followed by condensation with 4-tert-butylbenzaldehyde. This method often leads to the dehydrated product, 2-(1-(4-tert-butylphenyl)vinyl)benzoxazole, which would then require a separate hydration step to yield the target ethanol.

Experimental Protocol

Step 1a: Synthesis of 2-Methylbenzoxazole

A reliable method for the synthesis of 2-methylbenzoxazole involves the palladium-catalyzed cyclization of N-phenylacetamides.[3]

  • To a solution of N-(2-hydroxyphenyl)acetamide (1 equivalent) in a suitable solvent such as toluene, add palladium(II) acetate (0.05 equivalents), potassium persulfate (K₂S₂O₈, 2 equivalents), and trifluoromethanesulfonic acid (TfOH, 1 equivalent).

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methylbenzoxazole.

Step 1b: Synthesis of 4-tert-Butylbenzaldehyde

This starting material is commercially available but can also be synthesized through the oxidation of 4-tert-butyltoluene.

Step 1c: Base-Catalyzed Condensation and Hydration

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzoxazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes to generate the lithiated species.

  • Add a solution of 4-tert-butylbenzaldehyde (1 equivalent) in anhydrous THF dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. This will likely yield the dehydrated styrylbenzoxazole product.

  • The crude styrylbenzoxazole is then dissolved in a mixture of THF and water.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and stir at room temperature until the hydration is complete (monitored by TLC).

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Causality and Reproducibility

The use of a strong base like n-butyllithium ensures efficient deprotonation of the methyl group of 2-methylbenzoxazole. However, this strong basicity can also promote the elimination of water from the initial aldol adduct, leading to the formation of the conjugated styrylbenzoxazole. This elimination is often thermodynamically favored.[2] The subsequent hydration step adds to the overall number of synthetic steps and may require optimization to achieve a good yield. The reproducibility of this protocol is highly dependent on the strict control of anhydrous conditions and temperature during the lithiation and condensation steps.

Protocol_1_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Condensation and Hydration N_phenylacetamide N-(2-hydroxyphenyl)acetamide 2_methylbenzoxazole 2-Methylbenzoxazole N_phenylacetamide->2_methylbenzoxazole Pd(OAc)₂, K₂S₂O₈, TfOH Condensation Aldol Condensation (n-BuLi, -78°C) 2_methylbenzoxazole->Condensation 4_tert_butyltoluene 4-tert-Butyltoluene 4_tert_butylbenzaldehyde 4-tert-Butylbenzaldehyde 4_tert_butyltoluene->4_tert_butylbenzaldehyde Oxidation 4_tert_butylbenzaldehyde->Condensation Dehydrated_Product 2-(1-(4-tert-butylphenyl)vinyl)benzoxazole Condensation->Dehydrated_Product Hydration Acid-catalyzed Hydration Dehydrated_Product->Hydration Final_Product 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol Hydration->Final_Product caption Workflow for Protocol 1

Caption: Workflow for Protocol 1

Protocol 2: Lewis Acid-Mediated Aldol Addition

This alternative protocol aims to favor the formation of the desired ethanol adduct directly by employing a Lewis acid catalyst. Lewis acids can coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the enol or enolate equivalent of 2-methylbenzoxazole under milder conditions that may not favor dehydration.

Experimental Protocol

Step 2a: Synthesis of 2-Methylbenzoxazole

This step is identical to Step 1a in Protocol 1.

Step 2b: Synthesis of 4-tert-Butylbenzaldehyde

This step is identical to Step 1b in Protocol 1.

Step 2c: Lewis Acid-Mediated Aldol Addition

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a Lewis acid, for example, titanium(IV) chloride (TiCl₄, 1.1 equivalents), dropwise at -78 °C.

  • In a separate flask, dissolve 2-methylbenzoxazole (1.2 equivalents) in anhydrous DCM and add a tertiary amine base, such as triethylamine (1.5 equivalents).

  • Slowly add the solution of 2-methylbenzoxazole and triethylamine to the aldehyde-Lewis acid complex at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Causality and Reproducibility

The use of a Lewis acid like TiCl₄ activates the aldehyde towards nucleophilic attack. The tertiary amine base is typically sufficient to promote the formation of the reactive enolate of 2-methylbenzoxazole under these conditions. This method generally provides better control over the reaction and is less likely to cause dehydration, thus offering a more direct route to the target alcohol. The reproducibility of this protocol hinges on the quality and stoichiometry of the Lewis acid and the maintenance of low temperatures to prevent side reactions.

Protocol_2_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Aldol Addition N_phenylacetamide N-(2-hydroxyphenyl)acetamide 2_methylbenzoxazole 2-Methylbenzoxazole N_phenylacetamide->2_methylbenzoxazole Pd(OAc)₂, K₂S₂O₈, TfOH Aldol_Addition Lewis Acid-Mediated Aldol Addition (TiCl₄, Et₃N, -78°C) 2_methylbenzoxazole->Aldol_Addition 4_tert_butyltoluene 4-tert-Butyltoluene 4_tert_butylbenzaldehyde 4-tert-Butylbenzaldehyde 4_tert_butyltoluene->4_tert_butylbenzaldehyde Oxidation 4_tert_butylbenzaldehyde->Aldol_Addition Final_Product 2-Benzoxazol-2-yl-1- (4-tert-butylphenyl)ethanol Aldol_Addition->Final_Product caption Workflow for Protocol 2

Caption: Workflow for Protocol 2

Comparative Analysis

FeatureProtocol 1: Base-Catalyzed Condensation & HydrationProtocol 2: Lewis Acid-Mediated Aldol Addition
Number of Steps Higher (due to separate hydration step)Lower (direct formation of the alcohol)
Reaction Conditions Harsh (strong base, cryogenic temperatures)Milder (Lewis acid, cryogenic temperatures)
Key Reagents n-Butyllithium, Strong AcidTitanium(IV) chloride, Triethylamine
Potential for Side Reactions High (elimination to form styrylbenzoxazole)Moderate (can be minimized with temperature control)
Reproducibility Moderate (sensitive to moisture and temperature)Good (with high-quality reagents and strict temperature control)
Scalability Challenging (handling of n-BuLi on a large scale)More amenable to scale-up
Purification More complex (separation of product from dehydrated intermediate)Simpler (direct purification of the target compound)

Conclusion and Recommendations

Both outlined protocols present viable, albeit unverified, pathways for the synthesis of this compound.

Protocol 2, the Lewis acid-mediated aldol addition, is recommended as the more promising starting point for experimental investigation. This preference is based on its more direct nature, which avoids the potentially low-yielding and complicating dehydration-hydration sequence of Protocol 1. The milder conditions and greater control afforded by the Lewis acid approach are also likely to lead to higher reproducibility and easier scalability.

It is imperative for researchers to conduct thorough optimization of the reaction conditions, including the choice of Lewis acid, base, solvent, and temperature, to maximize the yield and purity of the desired product. The self-validating nature of these protocols will be established through careful in-process monitoring (e.g., TLC, LC-MS) and comprehensive characterization of the final product (e.g., NMR, HRMS).

This guide serves as a foundational resource for the rational design of a synthetic route to this compound. The principles and methodologies discussed herein are grounded in established organic chemistry and provide a solid framework for the successful synthesis and future exploration of this and related compounds.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [Link]

  • Facile condensation of methylbenzoxazoles with aromatic aldehydes. (1994).
  • Studies in the Synthesis of Benzoxazole Compounds. (2013). CORE. [Link]

  • Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate. (2017). Royal Society of Chemistry. [Link]

  • Preparation of 2-methylbenzoxazole. (1992).
  • The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]

  • Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. (2016). ResearchGate. [Link]

  • Process for the preparation of 4-tert-butylbenzaldehyde. (1994).
  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2021). MDPI. [Link]

  • Synthesis of 2-methylbenzoxazole. (n.d.). PrepChem.com. [Link]

  • Crossed Aldol Reaction - Joining Two Different Aldehydes. (2015). YouTube. [Link]

  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). MDPI. [Link]

  • Process for the preparation of 2-methylbenzoxazole. (1991).
  • A cascade deprotonation/intramolecular aldol reaction of α-carbonyl sulfonium ylides with 2-mercaptoindole-3-carbaldehydes and 2-mercaptobenzaldehydes to access thieno[2,3-b]indoles and benzothiophenes. (2021). Royal Society of Chemistry. [Link]

  • Synthesis of 2-methylbenzoxazoles directly from N -phenylacetamides catalyzed by palladium acetate. (2017). Royal Society of Chemistry. [Link]

  • Method for preparing 2-substituted benzoxazole compound. (2013).
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). ACS Publications. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Waste Classification: The First Principles

Before any disposal action is taken, a thorough hazard assessment is paramount. This initial step dictates the entire disposal workflow. Given the structure of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, we must infer its potential hazards from related compounds. For instance, similar benzoxazole derivatives and aromatic alcohols are known to be irritants to the skin, eyes, and respiratory system.[1] Therefore, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies hazardous waste into two main categories: listed wastes and characteristic wastes.[2][3]

  • Listed Wastes : These are wastes from specific industrial processes or discarded commercial chemical products.[4][5] It is unlikely that this compound is a listed waste unless it is a component of a listed commercial product.

  • Characteristic Wastes : These wastes exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3]

A definitive classification of this compound as hazardous or non-hazardous waste must be made by your institution's Environmental Health and Safety (EHS) office. However, as a generator of the waste, you are responsible for the initial determination.[6]

Table 1: Preliminary Hazard and Waste Profile of this compound

PropertyAnticipated CharacteristicJustification
Physical State SolidBased on the melting point of related compounds.[7]
Toxicity Likely an irritant to skin, eyes, and respiratory tract. Potential for aquatic toxicity.Based on GHS classifications for similar benzoxazole compounds.[1]
Ignitability Unlikely to be ignitable as a solid. Solutions in flammable solvents would be ignitable.Product wastes containing greater than 10% alcohol may be considered ignitable.[8]
Corrosivity Unlikely to be corrosive.The molecular structure does not suggest strong acidic or basic properties.
Reactivity Stable under normal conditions.Benzoxazole derivatives are generally stable.[9][10]
RCRA Waste Code To be determined by EHS. If dissolved in a listed solvent (e.g., methanol), it may carry the solvent's waste code (e.g., F003).Waste classification depends on the final formulation and any solvents used.
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol is a comprehensive guide for the safe handling and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step is conducted with the highest regard for safety and compliance.

1. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This includes:

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for the specific solvents used).

  • Body Protection : A lab coat is essential.

  • Respiratory Protection : If handling the solid material outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.

2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be segregated as follows:

  • Solid Waste : Collect unused or contaminated solid this compound in a designated solid waste container. This includes contaminated weigh boats, filter paper, and gloves.

  • Liquid Waste : Solutions of this compound should be collected in a separate liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers. Halogenated and non-halogenated solvent waste should be collected separately.[11]

  • Sharps Waste : Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

3. Waste Container Management: Containment and Communication

All waste containers must be managed in accordance with EPA and institutional guidelines.[12]

  • Compatibility : The container must be compatible with the chemical waste it holds. High-density polyethylene (HDPE) containers are suitable for most organic waste.[13]

  • Closure : Containers must be kept tightly sealed when not in use to prevent spills and evaporation.[14]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and their approximate concentrations), and the date of accumulation.[15]

  • Location : Waste containers should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][13]

4. Requesting Waste Pickup: The Final Step

Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but consult your EHS office), a waste pickup request should be submitted to your institution's EHS department.[13][16] Do not transport hazardous waste yourself.[16]

III. Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated assess Hazard Assessment: Consult SDS of related compounds and institutional EHS. start->assess ppe Don Appropriate PPE: Safety goggles, gloves, lab coat. assess->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves, paper) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) segregate->sharps_waste Sharps container_solid Collect in Labeled Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid_waste->container_liquid container_sharps Collect in Labeled Sharps Container sharps_waste->container_sharps storage Store in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_sharps->storage pickup Request EHS Waste Pickup storage->pickup

Caption: Disposal decision workflow for this compound.

IV. Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spill (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or spill pillow.

    • Collect the contaminated absorbent material and place it in the solid hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, turn off all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS office or emergency response team immediately.

V. Conclusion: A Culture of Safety

The proper disposal of this compound is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, and compliant container management, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult with your institution's EHS office for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • What Are the Different Classifications of Hazardous Waste under RCRA? (n.d.). Sustainability Directory.
  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. (n.d.). MLI Environmental.
  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • RCRA Hazardous Wastes. (n.d.). EcoOnline Help Center.
  • The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
  • SAFETY DATA SHEET - 2-(4-tert-butylphenyl)ethanol. (n.d.). Fisher Scientific.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety data sheet according to Regulation (EC) No 1907/2006. (n.d.). CPAchem.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). NOP.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • SAFETY DATA SHEET - Benzoxazole. (2010, October 23). Fisher Scientific.
  • 2-benzoxazol-2-yl-1-(4-tertbutylphenyl)ethanol. (n.d.). ChemicalBook.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Hazardous Waste Disposal Procedures. (n.d.). Unknown Source.
  • SAFETY DATA SHEET - 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. (2010, September 13). Thermo Fisher Scientific.
  • Hazardous Waste. (n.d.). EHSO Manual 2025-2026.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. (n.d.). Green Chemistry (RSC Publishing).
  • 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol. (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol (CAS 849021-34-7). As a Senior Application Scientist, my objective is to distill complex safety data into a practical, actionable framework, empowering researchers to work confidently and securely. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated culture of safety within your laboratory.

Hazard Analysis: Understanding the Risk Profile

  • Eye Irritation: Compounds with similar functional groups are known to cause serious eye irritation or damage[1][3].

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation[3].

  • Respiratory Irritation: If handled as a powder or aerosolized, it may cause respiratory tract irritation[3].

  • Aquatic Toxicity: Many complex organic molecules exhibit toxicity to aquatic life with long-lasting effects[1].

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of the experimental workflow.

The Core of Protection: Selecting the Right PPE

The selection of PPE is a multi-faceted process that considers the physical state of the chemical, the nature of the procedure, and the potential for exposure. Below is a detailed guide to selecting the appropriate PPE for handling this compound.

Hand Protection: Your First Line of Defense

The choice of gloves is critical, as the hands are most likely to come into direct contact with the chemical. The ideal glove material must be resistant to both the aromatic and alcohol components of the molecule.

Recommended Glove Types:

Glove MaterialRationale for UseConsiderations
Nitrile Offers good resistance to alcohols, oils, and greases. Nitrile gloves provide a good balance of chemical resistance, dexterity, and puncture resistance, making them suitable for general laboratory use with this compound[4][5][6].Not recommended for use with strong oxidizing agents, aromatic solvents, ketones, and acetates[4][5]. While suitable for incidental contact, extended exposure should be avoided. Always double-glove when handling larger quantities or during procedures with a high risk of splashing.
Neoprene Provides excellent protection against a wide range of chemicals, including alcohols, organic acids, and alkalis[4][5]. Neoprene gloves offer good pliability and tear resistance.May not offer the same level of dexterity as nitrile gloves.
Butyl Rubber Recommended for handling esters, ketones, and strong acids. While potentially over-specified for this compound, butyl rubber gloves offer superior protection against a broad spectrum of organic compounds[4][5][7].Can be more expensive and may have lower flexibility compared to nitrile or neoprene[7]. Should be considered for large-scale operations or when handling concentrated solutions. Avoid use with aliphatic or aromatic hydrocarbons[7].
Viton™ Offers excellent resistance to aromatic and chlorinated solvents. This material is a high-performance option for handling challenging chemical combinations.Extremely expensive and may have poor physical properties, making them less suitable for tasks requiring high dexterity[8][9].

Operational Protocol for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Double Gloving: For procedures involving significant quantities of the compound or a high risk of splashing, wearing two pairs of nitrile gloves is a prudent measure.

  • Doffing: Remove gloves without touching the outer surface with bare skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.

Eye and Face Protection: Shielding Your Vision

Given the potential for serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound in any form. Goggles must provide a complete seal around the eyes to protect against splashes and airborne particles[10]. They must comply with ANSI Z87.1 or equivalent standards[11].

  • Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes, a face shield should be worn in addition to chemical splash goggles[10][11]. The face shield provides a secondary barrier of protection for the entire face.

Protective Clothing: A Barrier for Your Body
  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned. Ensure the sleeves are of an appropriate length to cover the wrists.

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect the legs and feet from spills.

Respiratory Protection: Safeguarding Your Lungs

The need for respiratory protection is dictated by the physical form of the compound and the procedure being performed.

  • Handling Solids: If the compound is a powder and there is a risk of generating dust, all handling should be conducted within a certified chemical fume hood or a glove box. If these engineering controls are not feasible, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be required.

  • Handling Solutions: When working with solutions, respiratory protection is generally not required if handled within a properly functioning chemical fume hood.

Workflow for Safe Handling and Disposal

The following workflow diagram illustrates the key decision points and procedural steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Prepare to handle compound hazard_assessment Assess Hazards: - Review available data - Assume skin/eye/respiratory irritant prep_start->hazard_assessment ppe_selection Select PPE: - Double nitrile or neoprene gloves - Chemical splash goggles - Lab coat hazard_assessment->ppe_selection eng_controls Select Engineering Controls: - Chemical fume hood (primary) - Glove box (for highly sensitive operations) ppe_selection->eng_controls weighing Weighing Solid: - Perform in fume hood - Use anti-static weigh paper eng_controls->weighing dissolving Dissolving: - Add solvent slowly - Maintain stirring weighing->dissolving transfer Solution Transfer: - Use secondary containment - Wear face shield if splash risk is high dissolving->transfer decontaminate Decontaminate Glassware: - Rinse with appropriate solvent - Collect rinsate as hazardous waste transfer->decontaminate ppe_disposal Dispose of PPE: - Place used gloves in hazardous waste - Remove lab coat before leaving lab decontaminate->ppe_disposal waste_disposal Dispose of Chemical Waste: - Collect all waste in a labeled, sealed container - Follow institutional hazardous waste guidelines ppe_disposal->waste_disposal end_process End of Procedure waste_disposal->end_process

Caption: Workflow for safe handling of this compound.

Operational and Disposal Plans

A proactive approach to safety includes a clear plan for both routine operations and emergency situations.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean up the spill. This includes, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.

  • Contain: For small spills, use a chemical spill kit with an absorbent material to contain the substance.

  • Clean: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's hazardous waste management team.

By adhering to these rigorous safety protocols, you can ensure a safe and productive research environment when working with this compound. The principles outlined in this guide are foundational to a strong safety culture and are designed to be integrated seamlessly into your daily laboratory practices.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Occupational Safety and Health Administration. Retrieved from [Link]

  • University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Environmental Health and Safety. Retrieved from [Link]

  • Safety + Health. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Brigham Young University. (n.d.). Gloves - Tables of Properties and Resistances. BYU Cleanroom. Retrieved from [Link]

  • CPAchem. (2024, December 10). Safety data sheet. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Tiflex. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.